molecular formula C27H44O B074040 Vitamin D3 CAS No. 1406-16-2

Vitamin D3

Numéro de catalogue: B074040
Numéro CAS: 1406-16-2
Poids moléculaire: 384.6 g/mol
Clé InChI: QYSXJUFSXHHAJI-YRZJJWOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Vitamin D3 (cholecalciferol) is a secosteroid hormone fundamental to numerous physiological processes, making it an indispensable tool for biomedical research. Its primary, classical mechanism of action is mediated through the vitamin D receptor (VDR), a ligand-regulated transcription factor. Upon enzymatic conversion in the liver to 25-hydroxythis compound (calcifediol) and subsequently in the kidneys to the active form, 1,25-dihydroxythis compound (calcitriol), it binds to the VDR. This VDR-ligand complex heterodimerizes with the retinoid X receptor (RXR) and translocates to the nucleus to regulate the expression of hundreds of genes involved in calcium and phosphate homeostasis, thereby controlling bone mineralization and preventing rickets and osteomalacia.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol
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InChI

InChI=1S/C27H44O/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(28)14-11-20(23)3/h12-13,19,21,24-26,28H,3,6-11,14-18H2,1-2,4-5H3/b22-12+,23-13-/t21-,24+,25-,26+,27-/m1/s1
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InChI Key

QYSXJUFSXHHAJI-YRZJJWOYSA-N
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Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C
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Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C
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Molecular Formula

C27H44O
Record name VITAMIN D3
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DSSTOX Substance ID

DTXSID6026294
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Molecular Weight

384.6 g/mol
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Physical Description

Vitamin d3 appears as fine colorless crystals. Water insoluble. (NTP, 1992), Colorless or white odorless solid; [HSDB] White crystals; [Sigma-Aldrich MSDS], Solid
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Solubility

Insoluble (NTP, 1992), Insoluble, Sol in the usual org solvents; slightly sol in vegetable oils
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Color/Form

Fine needles from dilute acetone, WHITE CRYSTALS, Colorless crystals

CAS No.

67-97-0, 1406-16-2
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Melting Point

183 to 185 °F (NTP, 1992), 84-85 °C, 84.5 °C
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Foundational & Exploratory

An In-depth Technical Guide to the Cutaneous Vitamin D3 Synthesis Pathway for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

December 24, 2025

Executive Summary

The synthesis of vitamin D3 in the skin is a critical physiological process, initiated by exposure to ultraviolet B (UVB) radiation. This whitepaper provides a comprehensive technical overview of the this compound synthesis pathway, intended for researchers, scientists, and professionals in drug development. It details the photochemical and enzymatic reactions, regulatory mechanisms, and key influencing factors. This guide incorporates quantitative data into structured tables for comparative analysis, provides detailed experimental protocols for studying the pathway, and utilizes Graphviz diagrams to visualize the complex biological processes and workflows involved. Understanding this pathway is paramount for research into skin health, bone metabolism, immunology, and the development of novel therapeutic agents.

The Core this compound Synthesis Pathway in the Skin

The cutaneous synthesis of this compound is a multi-step process that begins in the epidermis. The pathway can be broadly divided into an initial photochemical reaction followed by thermal isomerization and subsequent enzymatic hydroxylations.

Photochemical Conversion of 7-Dehydrocholesterol to Prethis compound

The synthesis is initiated when solar UVB radiation, specifically in the wavelength range of 290-315 nm, penetrates the epidermis and is absorbed by 7-dehydrocholesterol (7-DHC), a cholesterol precursor abundant in the plasma membranes of keratinocytes.[1] This absorption of UVB photons leads to the cleavage of the B-ring of the 7-DHC molecule, resulting in the formation of prethis compound.[2] The peak wavelength for this conversion is between 295-300 nm.[3]

Upon continued exposure to UVB radiation, prethis compound can further photoisomerize into the biologically inert photoproducts, lumisterol and tachysterol.[4] This mechanism acts as a natural negative feedback loop, preventing the excessive production of this compound during prolonged sun exposure.

Vitamin_D3_Synthesis_Pathway cluster_skin Epidermis cluster_circulation Systemic Circulation 7-DHC 7-Dehydrocholesterol Pre-D3 Prethis compound 7-DHC->Pre-D3 UVB (290-315 nm) VitaminD3 This compound (Cholecalciferol) Pre-D3->VitaminD3 Thermal Isomerization Lumisterol Lumisterol Pre-D3->Lumisterol UVB Tachysterol Tachysterol Pre-D3->Tachysterol UVB Circ_VitaminD3 This compound VitaminD3->Circ_VitaminD3 Binds to DBP

Caption: Initial steps of this compound synthesis in the skin.
Thermal Isomerization of Prethis compound to this compound

Once formed, prethis compound is thermally unstable and undergoes a temperature-dependent isomerization to form this compound (cholecalciferol).[4] This process does not require enzymatic activity. The rate of this conversion is significantly enhanced within the lipid bilayer of the cell membrane compared to in organic solvents.[2][5]

Cutaneous Metabolism of this compound

Keratinocytes not only produce this compound but also possess the enzymatic machinery to metabolize it into its biologically active forms.[6] This local bioactivation pathway suggests that this compound has autocrine and paracrine functions within the skin. The key enzymes involved are:

  • CYP27A1 and CYP2R1 (25-hydroxylases): These enzymes, present in keratinocytes, catalyze the hydroxylation of this compound at the 25-position to form 25-hydroxythis compound (25(OH)D3), the major circulating form of vitamin D.[6][7]

  • CYP27B1 (1α-hydroxylase): This enzyme catalyzes the subsequent hydroxylation of 25(OH)D3 at the 1α-position to produce the hormonally active form, 1,25-dihydroxythis compound (1,25(OH)2D3 or calcitriol).[6]

Vitamin_D3_Metabolism_Pathway cluster_keratinocyte Keratinocyte VitaminD3 This compound 25OHD3 25-Hydroxythis compound (25(OH)D3) VitaminD3->25OHD3 CYP27A1 / CYP2R1 1,25OH2D3 1,25-Dihydroxythis compound (Calcitriol) 25OHD3->1,25OH2D3 CYP27B1 VDR Vitamin D Receptor (VDR) 1,25OH2D3->VDR Binds to Gene Gene Transcription VDR->Gene Regulates

Caption: Local metabolism of this compound in keratinocytes.

Quantitative Data on this compound Synthesis

The efficiency of this compound synthesis is influenced by a multitude of factors. The following tables summarize key quantitative data from the literature.

Table 1: Concentration of 7-Dehydrocholesterol in Human Skin

Age GroupMean 7-DHC Concentration (µg/mg)Standard DeviationReference
Younger Adults (18-40 years)0.22± 0.07[8]
Older Adults (65-89 years)0.25± 0.08[8]

Table 2: Kinetics of Thermal Isomerization of Prethis compound to this compound (at 37°C)

ParameterIn Human SkinIn Hexane (Organic Solvent)Reference
Equilibrium Constant (K) 11.446.15[2][5]
Half-life (T1/2) 2.5 hours30 hours[2][5]
Activation Energy (Ea1 - forward) 71.05 kJ mol-184.90 kJ mol-1[2][5]
Activation Energy (Ea2 - reverse) 92.63 kJ mol-1100.5 kJ mol-1[2][5]
Enthalpy Change (ΔH°) -21.58 kJ mol-1-15.60 kJ mol-1[2][5]

Table 3: Kinetic Parameters of Vitamin D Hydroxylases

EnzymeSubstrateKmkcatCatalytic Efficiency (kcat/Km)Reference
CYP2R1 This compoundLower than CYP27A1Slightly lower than CYP27A117-fold higher than CYP27A1[5][9]
CYP27A1 This compound3.2 µM--[5]

Note: Direct kinetic data for these enzymes within keratinocytes is limited. The data for CYP2R1 and CYP27A1 are from studies using reconstituted membrane systems, which mimic the cellular environment.

Table 4: Factors Influencing Cutaneous this compound Synthesis

FactorEffect on SynthesisQuantitative Impact (where available)References
Skin Pigmentation (Melanin) InhibitoryDarkly pigmented skin may require 2-10 times more sun exposure to produce the same amount of this compound as lightly pigmented skin.[1] Melanin has a small inhibitory effect on this compound synthesis.[10][1][10]
Age Decreased capacityNo significant difference in 7-DHC concentration or initial this compound response to UVR was observed between younger and older adults in one study.[8][8]
Latitude and Season Significant variationThis compound synthesis is negligible at high latitudes during winter months.[4]
Time of Day Varies with solar zenith angleSynthesis is most efficient around solar noon.
Sunscreen Use InhibitorySunscreen with an SPF of 30 can reduce this compound synthesis by over 95%.
Clothing Blocks UVBActs as a physical barrier to UVB radiation.

Experimental Protocols

This section outlines key methodologies for studying the this compound synthesis pathway in the skin.

In Vitro/Ex Vivo UVB Irradiation of Skin Models

This protocol is designed to study the photochemical conversion of 7-DHC to prethis compound and subsequent isomerization.

Objective: To induce and quantify the production of this compound and its photoisomers in a controlled laboratory setting.

Materials:

  • Human skin explants (from elective surgery) or reconstructed human skin equivalents.

  • Phosphate-buffered saline (PBS).

  • UVB light source (e.g., calibrated medical UVB bulb).

  • Cellulose acetate film (to filter out UVC).

  • Culture medium (e.g., DMEM/F12).

Procedure:

  • Prepare skin explants or reconstructed skin equivalents and maintain them in an appropriate culture medium at an air-liquid interface.[11]

  • Calibrate the UVB light source to deliver a known dose (e.g., in mJ/cm²).

  • For irradiation, place the skin samples in a sterile environment, partially submerged in pre-warmed PBS.[11]

  • Expose the skin samples to a single or repeated dose of UVB radiation. A common dose for inducing damage markers without complete tissue destruction is around 50 mJ/cm².[11] For studies on Langerhans cell depletion, a protocol of 144 mJ/cm² daily for four days has been used.[12]

  • Post-irradiation, return the skin samples to culture conditions for various time points (e.g., immediately, 24 hours, 48 hours) to allow for thermal isomerization and metabolic processes.

  • Harvest the skin samples for subsequent analysis of this compound and its metabolites.

UVB_Irradiation_Workflow Start Start: Skin Explant or Reconstructed Skin Model Culture Maintain in Culture (Air-Liquid Interface) Start->Culture Irradiation UVB Irradiation (Calibrated Dose) Culture->Irradiation Post_Culture Post-Irradiation Incubation (Various Time Points) Irradiation->Post_Culture Harvest Harvest for Analysis Post_Culture->Harvest End End: Quantification of This compound and Metabolites Harvest->End

References

Mechanism of Action of Vitamin D3 in Immune Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Beyond its classical role in calcium homeostasis, Vitamin D3 has emerged as a potent immunomodulator. Its hormonally active form, 1α,25-dihydroxythis compound (calcitriol), exerts significant effects on both the innate and adaptive immune systems. This is mediated primarily through the nuclear Vitamin D Receptor (VDR), which is expressed in a wide range of immune cells, including macrophages, dendritic cells, T lymphocytes, and B lymphocytes.[1][2] Calcitriol-VDR signaling regulates the transcription of hundreds of genes, leading to the modulation of cellular differentiation, proliferation, and cytokine production.[3][4] In general, this compound enhances innate immunity, particularly antimicrobial responses, while promoting a more tolerogenic state in the adaptive immune system. This technical guide provides an in-depth exploration of these mechanisms, detailing the core signaling pathways, cell-specific effects, and relevant experimental methodologies for researchers and drug development professionals.

Core Signaling Pathway: The Vitamin D Receptor (VDR)

The biological effects of calcitriol are primarily mediated through the Vitamin D Receptor (VDR), a member of the nuclear hormone receptor superfamily that acts as a ligand-activated transcription factor.[5][6] The canonical signaling pathway involves the following key steps:

  • Ligand Binding: Calcitriol, synthesized in the kidneys or locally by immune cells like macrophages, diffuses into the cell and binds to the VDR in the cytoplasm.[7][8]

  • Heterodimerization: Upon ligand binding, the VDR translocates to the nucleus and forms a heterodimer with the Retinoid X Receptor (RXR).[6][7][8]

  • DNA Binding: This VDR-RXR complex binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.[6][7][9]

  • Transcriptional Regulation: The binding of the complex to VDREs recruits co-activator or co-repressor proteins, which modifies chromatin structure and initiates or suppresses the transcription of target genes.[7][10]

This genomic mechanism is the foundation for this compound's wide-ranging effects on the immune system.

VDR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus D3 1,25(OH)₂D₃ (Calcitriol) VDR_cyto VDR D3->VDR_cyto Binds VDR_D3 VDR-1,25(OH)₂D₃ Complex VDR_D3_nucleus VDR-1,25(OH)₂D₃ Complex VDR_D3->VDR_D3_nucleus Translocation RXR RXR VDR_RXR VDR-RXR-1,25(OH)₂D₃ Heterodimer VDRE VDRE VDR_RXR->VDRE Binds Gene Target Gene VDRE->Gene Regulates mRNA mRNA Gene->mRNA Transcription Proteins Immune Modulating Proteins mRNA->Proteins Translation VDR_D3_nucleus->RXR Heterodimerizes

Caption: Canonical Vitamin D Receptor (VDR) signaling pathway.

Modulation of Innate Immunity

This compound plays a critical role in bolstering the innate immune response, particularly the function of monocytes, macrophages, and dendritic cells.

Monocytes and Macrophages

Monocytes and macrophages are key targets of this compound. These cells not only respond to calcitriol but can also locally produce it, as they express the enzyme 1α-hydroxylase (CYP27B1), especially upon stimulation by pathogens via Toll-like Receptors (TLRs).[11][12]

  • Differentiation and Maturation: Calcitriol promotes the differentiation of monocytes into macrophages.[13][14][15]

  • Antimicrobial Activity: A primary function of this compound in macrophages is the induction of antimicrobial peptides. The VDR-RXR complex directly binds to the VDRE in the promoters of the CAMP (encoding cathelicidin) and DEFB4 (encoding β-defensin 2) genes, enhancing their expression.[11][16] This process is crucial for intracellular killing of pathogens like Mycobacterium tuberculosis.[12]

  • Phagocytosis and Autophagy: Vitamin D enhances the phagocytic capacity of macrophages and promotes autophagy, a cellular process for clearing intracellular pathogens.[6][11]

  • Cytokine Modulation: this compound generally suppresses the production of pro-inflammatory cytokines while enhancing anti-inflammatory ones.[17] It inhibits the expression of TNF-α and IL-6 in response to stimuli like lipopolysaccharide (LPS).[17][18] Conversely, it can upregulate the expression of the anti-inflammatory cytokine IL-10.[19]

Macrophage_Modulation cluster_stimulus cluster_cell Macrophage Pathogen Pathogen (e.g., M. tb) TLR TLR2/1 Pathogen->TLR Binds CYP27B1 CYP27B1 (1α-hydroxylase) Expression ↑ TLR->CYP27B1 VDR_expr VDR Expression ↑ TLR->VDR_expr VDR_RXR VDR-RXR-1,25(OH)₂D₃ Complex CYP27B1->VDR_RXR Produces 1,25(OH)₂D₃ for complex VDR_expr->VDR_RXR Provides VDR for complex Antimicrobial Antimicrobial Peptides (Cathelicidin, Defensin) VDR_RXR->Antimicrobial Induces Gene Autophagy Autophagy ↑ VDR_RXR->Autophagy Promotes Pro_Inflammatory Pro-inflammatory Cytokines (TNF-α, IL-6, IL-12) VDR_RXR->Pro_Inflammatory Suppresses Genes Anti_Inflammatory Anti-inflammatory Cytokines (IL-10) VDR_RXR->Anti_Inflammatory Induces Gene NFkB NF-κB Pathway VDR_RXR->NFkB Inhibits Antimicrobial->Pathogen Kills Autophagy->Pathogen Clears T_Cell_Differentiation cluster_outcomes T Helper Subsets NaiveT Naive CD4+ T Cell Th1 Th1 (IFN-γ, IL-2) NaiveT->Th1 Differentiation Th17 Th17 (IL-17, IL-22) NaiveT->Th17 Differentiation Th2 Th2 (IL-4, IL-5) NaiveT->Th2 Differentiation Treg Treg (FoxP3+, IL-10) NaiveT->Treg Differentiation D3 1,25(OH)₂D₃ D3->Th1 Inhibits D3->Th17 Inhibits D3->Th2 Promotes D3->Treg Promotes CFSE_Workflow Start Isolate T Cells Label Label cells with CFSE dye Start->Label Wash1 Quench & Wash Label->Wash1 Culture Culture with Stimulus +/- 1,25(OH)₂D₃ (3-5 days) Wash1->Culture Analyze Analyze via Flow Cytometry Culture->Analyze Result Quantify Proliferation (Fluorescence Peaks) Analyze->Result End End Result->End

References

The Dawn of a New Vitamin D Era: A Technical Guide to Novel Vitamin D3 Metabolites and Their Expanding Functions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of vitamin D biology is undergoing a significant transformation. Beyond its classical role in calcium homeostasis, a new frontier of research is revealing a diverse array of novel vitamin D3 metabolites with unique functions and therapeutic potential. These discoveries are challenging the traditional understanding of vitamin D metabolism and signaling, opening up exciting avenues for drug development in areas such as oncology, immunology, and dermatology. This in-depth technical guide provides a comprehensive overview of these novel metabolites, their functions, the experimental protocols for their study, and the intricate signaling pathways they command.

Unveiling the Non-Canonical this compound Metabolic Pathway

The classical pathway of this compound activation, involving sequential hydroxylation by CYP2R1/CYP27A1 and CYP27B1 to form 1,25-dihydroxythis compound (1,25(OH)₂D₃), is well-established. However, recent research has illuminated an alternative, or "non-canonical," pathway initiated by the cytochrome P450 enzyme CYP11A1.[1][2] This pathway generates a cascade of novel hydroxy-metabolites with distinct biological activities.

Key enzymes in this pathway hydroxylate this compound at various carbon positions, leading to a family of metabolites, most notably 20-hydroxythis compound (20(OH)D₃), 22-hydroxythis compound (22(OH)D₃), and their further hydroxylated derivatives like 20,23-dihydroxythis compound.[1] These metabolites are not mere inactive byproducts but possess potent biological activities, often independent of the classical vitamin D receptor (VDR).[1]

Functions of Novel CYP11A1-derived Metabolites

These non-canonical metabolites exert a wide range of effects, primarily through their interaction with a broader spectrum of nuclear receptors, including the Retinoid-Related Orphan Receptors (RORα and RORγ), the Aryl Hydrocarbon Receptor (AhR), and the Liver X Receptor (LXR).[1][3] This promiscuous receptor engagement translates into a diverse functional profile:

  • Anti-proliferative and Pro-differentiative Effects: 20(OH)D₃ has demonstrated potent anti-proliferative activity in various cancer cell lines, including melanoma, breast cancer, and prostate cancer.[4][5] It can induce cell cycle arrest and promote differentiation, making it a promising candidate for cancer therapy with potentially lower hypercalcemic risk compared to 1,25(OH)₂D₃.[4][5]

  • Immunomodulation and Anti-inflammatory Actions: These novel metabolites play a significant role in regulating the immune system. They can modulate the production of cytokines and influence the differentiation and function of immune cells.[1] Their anti-inflammatory properties are being explored for the treatment of inflammatory skin diseases and other autoimmune conditions.

  • Photoprotection: In the skin, CYP11A1-derived metabolites of this compound and lumisterol have been shown to have photoprotective effects against UV-induced damage.[1]

Beyond Hydroxylation: Sulfated and Glycosylated this compound Metabolites

The diversification of the vitamin D metabolome extends beyond hydroxylation. Two other important classes of novel metabolites are gaining attention for their unique properties and potential physiological roles.

25-Hydroxythis compound 3-Sulfate: A Potential Reservoir

25-hydroxythis compound 3-sulfate (25(OH)D₃-3S) is a significant circulating form of vitamin D in humans.[6][7] While its precise functions are still under investigation, it is hypothesized to act as a storage form of vitamin D that can be reactivated by sulfatases in target tissues.[8] Interestingly, 25(OH)D₃-3S itself does not appear to be a substrate for the key activating (CYP27B1) or inactivating (CYP24A1) enzymes of the classical pathway, suggesting a distinct regulatory mechanism.[8]

1,25-Dihydroxythis compound Glycosides: Nature's Slow-Release Formula

Found in certain plants of the Solanum genus, 1,25(OH)₂D₃ can exist in a glycosylated form.[9][10] These glycosides are essentially inactive until the sugar moiety is cleaved by enzymes in the gut, releasing the active 1,25(OH)₂D₃.[11][12] This natural "pro-drug" formulation offers a delayed-release pharmacokinetic profile, which could potentially lead to a wider therapeutic window and reduced hypercalcemic side effects compared to synthetic 1,25(OH)₂D₃.[13]

Quantitative Data on Novel this compound Metabolites

The following tables summarize key quantitative data for some of the novel this compound metabolites discussed.

Table 1: Binding Affinities of 20S-Hydroxythis compound to Nuclear Receptors

MetaboliteNuclear ReceptorBinding Affinity (kcal/mol)
20S(OH)D₃VDR-9.5
20S(OH)D₃RORα-9.1
20S(OH)D₃RORγ-8.7
20S(OH)D₃AhR-9.2
20S(OH)D₃LXR-8.9

Data sourced from molecular docking studies.

Table 2: Anti-proliferative Activity of 20(OH)D₃ in Cancer Cell Lines

Cell LineCancer TypeIC50 Value (nM)
SK-MEL-188bMelanoma~100
WM-115Melanoma~100
MCF-7Breast Cancer~1000
LNCaPProstate Cancer~1000

IC50 values represent the concentration required to inhibit cell proliferation by 50%.

Table 3: Pharmacokinetic Parameters of 1,25(OH)₂D₃ Glycosides vs. Synthetic 1,25(OH)₂D₃ in Humans

Parameter1,25(OH)₂D₃ Glycoside (Oral)Synthetic 1,25(OH)₂D₃ (Oral)
Tmax (h)6 - 122 - 6
Cmax (pg/mL)LowerHigher
Half-life (h)LongerShorter

Tmax: Time to reach maximum plasma concentration; Cmax: Maximum plasma concentration.[13]

Experimental Protocols for the Study of Novel this compound Metabolites

The discovery and characterization of these novel metabolites rely on a suite of sophisticated analytical and biological techniques. Below are detailed methodologies for key experiments.

Extraction and Purification of this compound Metabolites from Serum

This protocol provides a general workflow for the extraction and purification of a broad range of vitamin D metabolites from serum samples prior to analysis by LC-MS/MS.

Materials:

  • Human serum

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Water (LC-MS grade)

  • Formic acid

  • Internal standards (e.g., deuterated vitamin D metabolites)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Protein Precipitation:

    • To 100 µL of serum in a microcentrifuge tube, add 300 µL of ice-cold ACN containing internal standards.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge by washing with 1 mL of MeOH followed by 1 mL of water.

    • Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of 40% MeOH in water to remove polar impurities.

    • Elute the vitamin D metabolites with 1 mL of MeOH.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 37°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Structural Elucidation by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the identification and quantification of vitamin D metabolites due to its high sensitivity and specificity.

Instrumentation:

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

LC Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Gradient: A linear gradient from 60% B to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

MS/MS Conditions (Example):

  • Ionization Mode: Positive ESI.

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for each targeted metabolite and internal standard must be optimized. For example, for 20(OH)D₃, a potential transition could be m/z 401.3 -> 383.3.

  • Source Parameters: Capillary voltage, gas flow, and temperature should be optimized for maximum signal intensity.

Functional Characterization using a Cell-Based Proliferation Assay (MTT Assay)

This assay is used to determine the anti-proliferative effects of novel vitamin D metabolites on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., SK-MEL-188b melanoma cells).

  • Complete cell culture medium.

  • Novel vitamin D metabolite stock solution (in ethanol or DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.

  • Treatment: Treat the cells with serial dilutions of the novel vitamin D metabolite (e.g., from 10⁻¹⁰ M to 10⁻⁶ M) for 72 hours. Include a vehicle control (e.g., ethanol).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizing the Signaling Networks

The following diagrams, generated using the DOT language for Graphviz, illustrate the key metabolic and signaling pathways of novel this compound metabolites.

VitaminD3_Metabolic_Pathways cluster_classical Classical Pathway cluster_non_canonical Non-Canonical Pathway 7-DHC 7-DHC This compound This compound 7-DHC->this compound UVB 25(OH)D3 25(OH)D3 This compound->25(OH)D3 CYP2R1/CYP27A1 (Liver) 1,25(OH)2D3 1,25(OH)2D3 25(OH)D3->1,25(OH)2D3 CYP27B1 (Kidney) VDR VDR 1,25(OH)2D3->VDR Genomic Effects Genomic Effects VDR->Genomic Effects Vitamin D3_nc This compound 20(OH)D3 20(OH)D3 Vitamin D3_nc->20(OH)D3 CYP11A1 22(OH)D3 22(OH)D3 Vitamin D3_nc->22(OH)D3 CYP11A1 Other Metabolites 20,23(OH)2D3 etc. 20(OH)D3->Other Metabolites Further Hydroxylation RORa/g RORα/γ 20(OH)D3->RORa/g AhR AhR 20(OH)D3->AhR LXR LXR 20(OH)D3->LXR Diverse Biological Effects Diverse Biological Effects RORa/g->Diverse Biological Effects AhR->Diverse Biological Effects LXR->Diverse Biological Effects

Caption: Classical vs. Non-Canonical this compound Metabolic Pathways.

Experimental_Workflow Serum Sample Serum Sample Protein Precipitation Protein Precipitation Serum Sample->Protein Precipitation Solid-Phase Extraction Solid-Phase Extraction Protein Precipitation->Solid-Phase Extraction LC-MS/MS Analysis LC-MS/MS Analysis Solid-Phase Extraction->LC-MS/MS Analysis Functional Assays Functional Assays Solid-Phase Extraction->Functional Assays Structural Elucidation Structural Elucidation LC-MS/MS Analysis->Structural Elucidation Quantification Quantification LC-MS/MS Analysis->Quantification Cell Proliferation Cell Proliferation Functional Assays->Cell Proliferation Gene Expression Gene Expression Functional Assays->Gene Expression

Caption: Experimental Workflow for Novel this compound Metabolite Analysis.

Future Directions and Therapeutic Implications

The discovery of these novel this compound metabolites and their associated signaling pathways represents a paradigm shift in our understanding of vitamin D biology. The non-calcemic nature of many of these metabolites, coupled with their potent biological activities, makes them highly attractive candidates for the development of new therapeutics.

Future research will likely focus on:

  • Elucidating the full spectrum of metabolites: Further exploration of the vitamin D metabolome is needed to identify and characterize additional novel compounds.

  • Defining their physiological roles: In-depth studies are required to understand the precise physiological and pathophysiological roles of these metabolites in various tissues and disease states.

  • Developing targeted therapies: The unique receptor-binding profiles of these metabolites offer the potential for developing highly specific drugs with improved efficacy and safety profiles for a range of conditions, including cancer, autoimmune diseases, and inflammatory disorders.

The ongoing exploration of this new chapter in vitamin D research promises to unlock a wealth of knowledge and pave the way for innovative therapeutic strategies that harness the diverse and powerful biology of the sunshine vitamin and its ever-expanding family of metabolites.

References

Exploratory Studies on Vitamin D3 and Gut Microbiome Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitamin D3, a secosteroid hormone crucial for calcium homeostasis, is increasingly recognized for its profound influence on the gut microbiome and intestinal health.[1][2] This technical guide provides an in-depth exploration of the intricate interactions between this compound and the gut microbiota. It summarizes key quantitative findings from recent studies, details common experimental protocols for investigating these interactions, and visualizes the underlying molecular pathways and experimental workflows. Evidence suggests that this compound, primarily through the activation of the Vitamin D Receptor (VDR), modulates the composition and function of the gut microbiome, enhances gut barrier integrity, and regulates mucosal immunity.[3][4][5] Understanding these mechanisms is pivotal for developing novel therapeutic strategies for a range of intestinal and systemic diseases linked to gut dysbiosis.[2][6]

Core Mechanisms of this compound-Gut Microbiome Interaction

The biological effects of vitamin D are predominantly mediated by its active form, 1,25-dihydroxythis compound [1,25(OH)2D3], which binds to the nuclear Vitamin D Receptor (VDR).[1][2] VDR is widely expressed in intestinal epithelial cells and various immune cells, highlighting the gut as a primary target for vitamin D signaling.[1][5]

The interaction is bidirectional:

  • This compound to Microbiome: this compound/VDR signaling directly influences the gut microbial ecosystem by:

    • Modulating Innate Immunity: Regulating the expression of antimicrobial peptides (AMPs) such as cathelicidins and defensins by Paneth cells, which directly shape the microbial community.[7][8]

    • Enhancing Gut Barrier Function: Upregulating the expression of tight junction proteins, including occludin, claudins, and zonula occludens (ZO-1, ZO-2), thereby strengthening the intestinal epithelial barrier and reducing the translocation of microbial products.[4][5][9]

    • Regulating Adaptive Immunity: Suppressing pro-inflammatory Th1 and Th17 cells while promoting regulatory T cells (Tregs), which helps maintain immune homeostasis in the gut.[2][3]

  • Microbiome to this compound: The gut microbiota can, in turn, influence vitamin D signaling. Certain bacterial metabolites, such as butyrate, a short-chain fatty acid (SCFA), have been shown to upregulate VDR expression in colon cells, potentially enhancing the host's responsiveness to vitamin D.[7][10]

Signaling Pathway of this compound in the Intestinal Epithelium

The following diagram illustrates the canonical signaling pathway of this compound in an intestinal epithelial cell, leading to the regulation of target gene expression.

VitaminD_Signaling cluster_lumen Intestinal Lumen cluster_cell Intestinal Epithelial Cell cluster_nucleus This compound This compound VDR VDR This compound->VDR Binds VDR_RXR_Complex VDR-RXR Heterodimer VDR->VDR_RXR_Complex RXR RXR RXR->VDR_RXR_Complex Heterodimerizes VDRE VDRE VDR_RXR_Complex->VDRE Binds to Nucleus Nucleus Target_Genes Target Gene Transcription (e.g., AMPs, Tight Junctions) VDRE->Target_Genes Regulates Experimental_Workflow cluster_animal_model Animal Model cluster_sampling Sample Collection cluster_analysis Multi-Omics Analysis cluster_integration Data Integration & Interpretation Animal_Groups Mouse Groups (e.g., Control Diet vs. This compound Supplemented Diet) Fecal_Samples Fecal Samples (Time Course) Animal_Groups->Fecal_Samples Tissue_Samples Intestinal Tissue (Endpoint) Animal_Groups->Tissue_Samples Blood_Samples Blood/Serum (Endpoint) Animal_Groups->Blood_Samples 16S_Sequencing 16S rRNA Sequencing Fecal_Samples->16S_Sequencing Metabolomics Metabolomics (LC-MS/GC-MS) Fecal_Samples->Metabolomics Host_Transcriptomics Host Gene Expression (RT-qPCR, RNA-Seq) Tissue_Samples->Host_Transcriptomics Blood_Samples->Metabolomics Data_Analysis Bioinformatics & Statistical Analysis 16S_Sequencing->Data_Analysis Metabolomics->Data_Analysis Host_Transcriptomics->Data_Analysis Interpretation Biological Interpretation: Mechanism Elucidation Data_Analysis->Interpretation

References

The Neuroprotective Potential of Vitamin D3 in Preclinical Models of Neurodegenerative Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin D3, a secosteroid hormone primarily known for its role in calcium homeostasis, has emerged as a significant modulator of brain health and a potential therapeutic agent in neurodegenerative diseases.[1][2] An extensive body of preclinical research highlights its multifaceted neuroprotective mechanisms, including anti-inflammatory, antioxidant, and anti-apoptotic properties, as well as the regulation of neurotrophic factors and clearance of pathogenic proteins.[3][4][5][6] This technical guide provides an in-depth overview of the core preclinical findings on the role of this compound in Alzheimer's disease, Parkinson's disease, Huntington's disease, and Amyotrophic Lateral Sclerosis. It details key experimental methodologies, summarizes quantitative outcomes, and visualizes the intricate signaling pathways involved.

The neuroprotective effects of vitamin D are primarily mediated through the vitamin D receptor (VDR), a nuclear receptor expressed in various brain regions, including the hippocampus, substantia nigra, and cortex.[3][7][8][9] Activation of the VDR by its active ligand, 1,25-dihydroxythis compound (calcitriol), initiates a cascade of genomic and non-genomic signaling events that collectively contribute to neuronal survival and resilience.[3][5][7]

Alzheimer's Disease (AD)

Preclinical research strongly supports a role for this compound in mitigating key pathological features of Alzheimer's disease, namely the accumulation of amyloid-beta (Aβ) plaques and neuroinflammation.

Core Mechanisms of Action

In AD models, this compound has been shown to:

  • Promote Aβ Clearance: this compound enhances the clearance of Aβ peptides from the brain. One mechanism involves the upregulation of P-glycoprotein (P-gp), an efflux transporter at the blood-brain barrier.[10]

  • Reduce Aβ Production: It can decrease the production of Aβ by modulating the activity of enzymes involved in the amyloidogenic processing of the amyloid precursor protein (APP), such as β-secretase (BACE1) and γ-secretase.[3][11]

  • ** exert Anti-Inflammatory Effects:** this compound attenuates neuroinflammation by reducing the activation of microglia and astrocytes.[1][3] It achieves this by inhibiting pro-inflammatory signaling pathways like NF-κB and reducing the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[3][4]

  • Provide Antioxidant Support: The vitamin exhibits antioxidant properties, protecting neurons from oxidative stress, a key contributor to AD pathology.[4]

  • Modulate Neurotrophic Factors: this compound treatment has been shown to increase the synthesis of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF), which supports neuronal survival and cognitive function.[3]

Signaling Pathways in Alzheimer's Disease

The neuroprotective effects of this compound in Alzheimer's disease are mediated through several key signaling pathways. The binding of the active form of this compound, 1,25(OH)2D3, to the Vitamin D Receptor (VDR) forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) on target genes to regulate their transcription. This genomic pathway leads to a decrease in the expression of BACE1, an enzyme critical for the production of Amyloid-beta (Aβ), and an increase in the expression of Neprilysin (NEP), an Aβ-degrading enzyme. Furthermore, VDR activation can suppress the NF-kB signaling pathway, a key regulator of inflammation, leading to a decrease in the production of pro-inflammatory cytokines. This compound also enhances antioxidant defenses through the Nrf2/ARE pathway, which increases the expression of antioxidant enzymes that combat oxidative stress.

This compound Signaling in Alzheimer's Disease VD3 This compound (1,25(OH)2D3) VDR VDR/RXR VD3->VDR binds VDRE VDRE VDR->VDRE binds NFkB NF-κB Pathway VDR->NFkB Nrf2 Nrf2/ARE Pathway VDR->Nrf2 BACE1 BACE1 Gene Expression VDRE->BACE1 NEP Neprilysin Gene Expression VDRE->NEP Abeta_prod Aβ Production BACE1->Abeta_prod Abeta_clear Aβ Clearance NEP->Abeta_clear Neuroprotection Neuroprotection Abeta_prod->Neuroprotection Abeta_clear->Neuroprotection Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Cytokines->Neuroprotection Antioxidants Antioxidant Enzymes Nrf2->Antioxidants OxidativeStress Oxidative Stress Antioxidants->OxidativeStress OxidativeStress->Neuroprotection

Caption: this compound signaling pathways in Alzheimer's disease.

Summary of Quantitative Data from Preclinical AD Studies
Animal ModelTreatment ProtocolKey Quantitative FindingsReference
5xFAD Transgenic Mice Vitamin D-enriched diet (from month 4 to 9)Improved learning and memory performance; Decreased amyloid plaques and astrogliosis.[12]
TgCRND8 Mice Long-term treatment with 1,25(OH)2D3Reduced soluble and insoluble plaque-associated Aβ in the hippocampus; Improved conditioned fear memory.[10]
Aged F344 Rats (20 months) 42 I.U./Kg 1,25(OH)2D3 subcutaneously for 21 daysAmeliorated age-related decline in learning and memory; Mitigated age-related increase in IL-1β and decrease in IL-10; Increased Aβ clearance and decreased amyloid burden.[11]
Rat Model of AD (intrahippocampal Aβ1-40 injection) Vitamin D administrationImproved learning and memory; Reduced neuronal loss, oxidative stress, and neuroinflammation.[3][13]
C57BL/6 Mice on Vitamin D-deficient diet 6 weeks on diet75% lower plasma 1,25(OH)2D3 levels; Lower cerebral P-gp expression (restored on replenishment).[10]
Detailed Experimental Protocols

1. Long-Term this compound Supplementation in 5xFAD Mice

  • Animal Model: Female wild-type and 5XFAD transgenic mice, which overexpress human APP and PSEN1 with five familial AD mutations.[12]

  • Dietary Regimen: Mice were fed a vitamin D-enriched diet from the age of 4 months to 9 months.

  • Behavioral Assessment: Cognitive functions were evaluated using standard behavioral tests for learning and memory.

  • Histopathological Analysis: Brain tissue was analyzed for the presence and extent of amyloid plaques and astrogliosis using immunohistochemistry.

  • Molecular Analysis: Transcriptomic analysis of the hippocampus and neocortex was performed to identify dysregulated pathways.[12]

2. Aβ-Induced Neurotoxicity Rat Model

  • Model Induction: Alzheimer's disease-like pathology was induced in male Wistar rats by a single intrahippocampal injection of aggregated Aβ(1-40) peptide.

  • Treatment: A separate group of rats received this compound supplementation. Specific dosage and administration route would be as per the detailed study protocol.

  • Behavioral Testing: Spatial learning and memory were assessed using the Morris water maze and passive avoidance tests.[13][14]

  • Biochemical Analysis: Post-euthanasia, hippocampal and serum samples were collected to measure markers of oxidative stress (e.g., lipid peroxidation, total antioxidant capacity), DNA damage, and inflammation.[14]

Huntington's Disease (HD)

In preclinical models of Huntington's disease, this compound has demonstrated neuroprotective effects by targeting neuroinflammation and oxidative stress.

Core Mechanisms of Action
  • Anti-inflammatory Effects: this compound supplementation has been shown to decrease the mRNA expression of pro-inflammatory cytokines like TNF-α and IL-6 in the cortex and striatum of HD mice.[15]

  • Antioxidant Properties: It exhibits an antioxidant effect, indicated by a reduction in the gene expression of antioxidant markers like GpX4 and Cat in the striatum.[15]

  • Modulation of Immune Receptors: this compound administration can decrease the expression of the T-cell receptor beta subunit (TCR-β), an immune receptor, in both the cortex and striatum.[15]

  • Neurotrophin Upregulation: It can enhance the gene expression of neurotrophins such as nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF) in the striatum.[15]

Experimental Workflow for HD Mouse Model

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound in a 3-nitropropionic acid (3-NP)-induced mouse model of Huntington's disease. The process begins with the acclimatization of the mice, followed by their division into four experimental groups: a control group, a group receiving only this compound, a group treated with 3-NP to induce HD-like symptoms, and a group receiving both 3-NP and this compound. The treatment phase involves the administration of 3-NP and/or this compound over a specified period. Throughout the experiment, behavioral tests are conducted to assess motor function. At the end of the study, the mice are sacrificed, and their brain tissue is collected for subsequent molecular analysis, which includes gene and protein expression studies to evaluate markers of inflammation, oxidative stress, and neuroprotection.

HD Experimental Workflow start Start: Acclimatization grouping Grouping of Mice (n=4) start->grouping g1 Group I: Control grouping->g1 g2 Group II: 3-NP (HD Model) grouping->g2 g3 Group III: this compound only grouping->g3 g4 Group IV: 3-NP + this compound grouping->g4 treatment Treatment Phase (e.g., 15 days) g2->treatment g3->treatment g4->treatment behavior Behavioral Testing (Motor Function) treatment->behavior sacrifice Sacrifice (Day 30) behavior->sacrifice analysis Molecular Analysis (Cortex & Striatum) sacrifice->analysis

Caption: Experimental workflow for HD mouse model studies.

Summary of Quantitative Data from Preclinical HD Studies
Animal ModelTreatment ProtocolKey Quantitative FindingsReference
3-NP Induced Mouse Model of HD 500 IU/kg/day this compound for 15 daysTNF-α mRNA (Cortex): Decreased in HD+VD vs HD mice (0.77 ± 0.03 vs 1.50 ± 0.07, p=0.002).IL-6 mRNA (Cortex): Decreased in HD+VD vs HD mice (1.08 ± 0.07 vs 1.73 ± 0.14, p=0.01).[15]
N171-82Q Transgenic Mice High-dose this compound supplementationLifespan: Significantly increased in VD3-supplemented vs vehicle group (101 days vs 73 days, p=0.048).[16]
Detailed Experimental Protocols

1. 3-Nitropropionic Acid (3-NP) Induced HD Mouse Model

  • Animal Model: Mice are used for this chemically-induced model of HD.

  • Induction of HD-like Symptoms: Mice in the disease model groups are injected intraperitoneally (i.p) with 3-NP at a dose of 25 mg/kg at 12-hour intervals for a cumulative dose of 75 mg/kg.[15]

  • This compound Administration: Treatment groups receive this compound (cholecalciferol) at a dose of 500 IU/kg/day for 15 days.[15]

  • Observation Period: Mice are observed for a total of 30 days.

  • Outcome Measures: Motor function is assessed using behavioral tests. At the end of the study, cortical and striatal brain tissues are extracted for gene and protein expression analysis of markers related to inflammation, oxidative stress, and neurotrophic factors.[15]

Amyotrophic Lateral Sclerosis (ALS)

Preclinical studies in ALS models suggest that this compound deficiency may exacerbate pathology, while supplementation could offer therapeutic benefits, although findings are not entirely consistent.

Core Mechanisms of Action
  • Amelioration of Pathophysiology: Vitamin D has been shown to affect multiple aspects of ALS pathophysiology, including oxidative stress, inflammation, mitochondrial dysregulation, and apoptosis.[17]

  • Improved Motor Function: High-dose this compound supplementation has been reported to improve paw grip endurance and motor performance in the G93A mouse model of ALS.[17][18]

  • Reduction of Deleterious Markers: this compound deficiency in ALS mice has been linked to increased markers of oxidative damage, cell death, and inflammation in the cerebrospinal fluid.[19]

Summary of Quantitative Data from Preclinical ALS Studies
Animal ModelTreatment ProtocolKey Quantitative FindingsReference
G93A Mouse Model of ALS High-dose this compound supplementationImproved functional capacity and motor performance.[17][18]
Genetically Engineered Mice with ALS This compound deficiencyIncreased levels of markers for oxidative damage, cell death, and inflammation in cerebrospinal fluid; Poor outcomes in motor functional tests.[19]
Detailed Experimental Protocols

1. G93A Mouse Model of ALS

  • Animal Model: The G93A transgenic mouse model, which expresses a mutant form of human superoxide dismutase 1 (SOD1), is a widely used model for ALS research.

  • Dietary Intervention: Mice are fed diets with varying levels of this compound (deficient, sufficient, or high-dose supplementation).

  • Functional Assessment: Motor performance and functional capacity are regularly assessed using tests such as paw grip endurance.[17][18]

  • Biochemical and Histological Analysis: At the study endpoint, brain, spinal cord, and skeletal muscle tissues are collected to measure markers of oxidative stress, inflammation, apoptosis, and neuron count. Quantification of skeletal muscle contractile proteins may also be performed.[17]

General Neuroprotective Signaling of this compound

Across different neurodegenerative diseases, this compound exerts its protective effects through a set of common signaling pathways. A central mechanism is the activation of the Vitamin D Receptor (VDR). This leads to the modulation of gene expression, resulting in a decrease in pro-inflammatory cytokines and an increase in neurotrophic factors like BDNF and NGF. Furthermore, this compound signaling enhances the cellular antioxidant response by upregulating antioxidant enzymes, which in turn reduces oxidative stress. It also plays a crucial role in regulating calcium homeostasis, which is vital for neuronal function and survival. Collectively, these actions lead to reduced neuroinflammation, decreased apoptosis (programmed cell death), and ultimately, neuroprotection.

General Neuroprotective Mechanisms of this compound cluster_effects Downstream Effects cluster_outcomes Pathophysiological Outcomes VD3 This compound VDR_Activation VDR Activation VD3->VDR_Activation Inflammation ↓ Pro-inflammatory Cytokines VDR_Activation->Inflammation Neurotrophins ↑ Neurotrophic Factors (BDNF, NGF) VDR_Activation->Neurotrophins Antioxidant ↑ Antioxidant Response VDR_Activation->Antioxidant Ca_Homeostasis Regulation of Ca2+ Homeostasis VDR_Activation->Ca_Homeostasis Neuroinflammation ↓ Neuroinflammation Inflammation->Neuroinflammation Neuroprotection Neuroprotection Neurotrophins->Neuroprotection OxidativeStress ↓ Oxidative Stress Antioxidant->OxidativeStress Apoptosis ↓ Apoptosis Ca_Homeostasis->Apoptosis Neuroinflammation->Neuroprotection contributes to OxidativeStress->Neuroprotection contributes to Apoptosis->Neuroprotection contributes to

References

Methodological & Application

Designing Robust Clinical Trials for Vitamin D3 Supplementation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and conducting scientifically rigorous clinical trials for vitamin D3 supplementation. Adherence to these principles will enhance the quality of evidence and contribute to a clearer understanding of the health effects of this compound.

Introduction: The Challenges of this compound Clinical Trials

This compound supplementation trials have often yielded conflicting results, largely due to flaws in study design.[1][2] Key shortcomings in past research include enrolling participants who are already vitamin D sufficient, using inadequate doses, short study durations, and a failure to measure baseline and achieved serum 25-hydroxyvitamin D [25(OH)D] levels.[1][2] To generate reliable data, it is crucial to address these limitations through meticulous trial design. Many randomized controlled trials (RCTs) have failed to demonstrate the benefits of vitamin D supplementation seen in observational studies, likely due to these design flaws.[3][4]

Key Considerations for Clinical Trial Design

A successful this compound clinical trial hinges on several critical design elements. The PICOS (Participants, Intervention, Control, Outcomes, and Study Design) framework provides a structured approach.[5]

2.1. Participant Selection:

The target population is paramount. Recruiting individuals with low baseline serum 25(OH)D levels is crucial, as supplementation is unlikely to benefit those who are already replete.[2][5]

  • Inclusion Criteria:

    • Participants with baseline serum 25(OH)D levels indicating insufficiency or deficiency (e.g., <50 nmol/L or <20 ng/mL).[2][5] The specific threshold should be justified based on the trial's primary outcome.

    • Consideration of factors that influence vitamin D status, such as age, BMI, skin pigmentation, and geographic location (latitude and season).[5]

  • Exclusion Criteria:

    • Individuals with conditions that affect vitamin D metabolism (e.g., liver or kidney disease).[6]

    • Participants with a history of hypercalcemia or other contraindications to vitamin D supplementation.

    • Individuals already taking high doses of vitamin D supplements.

2.2. Intervention: Dosage and Formulation:

The form and dosage of vitamin D are critical.

  • Form: this compound (cholecalciferol) is generally recommended over vitamin D2 (ergocalciferol) as it is more effective at raising and maintaining serum 25(OH)D concentrations.[5]

  • Dosage: The dose should be sufficient to achieve a target serum 25(OH)D level within a therapeutic range (e.g., 75-100 nmol/L or 30-40 ng/mL).[5] This often requires doses higher than the standard recommended daily allowance.[7] Recent studies suggest that doses of 5000-8000 IU/day may be needed for a significant portion of individuals to reach optimal levels.[8] Bolus dosing (large, infrequent doses) has been associated with an increased risk of falls and fractures in some studies and should be approached with caution.[9] Daily oral supplementation is generally preferred.[9][10]

2.3. Control Group:

The control group should receive a placebo. It is important to minimize "contamination" from external vitamin D sources, such as sun exposure or personal supplement use.[5] Researchers should consider providing a low-dose supplement (e.g., 400 IU/day) to the control group for ethical reasons in populations at high risk of deficiency, but this should be factored into the analysis.[7]

2.4. Outcomes and Endpoints:

The choice of outcomes should be hypothesis-driven and sensitive to changes over the trial's duration.[5]

  • Primary Endpoint: This should be a clinically meaningful outcome directly related to the study's hypothesis (e.g., incidence of fractures, improvement in muscle function, reduction in respiratory tract infections).

  • Secondary Endpoints: These can include changes in biomarkers, such as bone turnover markers, inflammatory markers, or hormone levels.

  • Biochemical Measurements: Regular monitoring of serum 25(OH)D is essential to ensure the intervention is achieving the target levels.[3][7] Serum calcium and parathyroid hormone (PTH) should also be monitored for safety and to assess the physiological response.

Data Presentation: Key Trial Design Parameters

ParameterRecommendationRationaleCitations
Participant Baseline 25(OH)D <50 nmol/L (<20 ng/mL)To ensure the study population has the potential to benefit from supplementation.[2][5]
Vitamin D Form This compound (cholecalciferol)More effective at raising serum 25(OH)D levels compared to D2.[5]
Dosing Strategy Daily oral administrationAvoids potential risks associated with large, infrequent bolus doses.[9][10]
Target Serum 25(OH)D Level 75-100 nmol/L (30-40 ng/mL)A range associated with potential health benefits without increasing risks.[5]
Trial Duration Sufficiently long to observe changes in the primary outcome (e.g., 3-5 years for bone density).Many biological processes influenced by vitamin D take time to manifest as clinical outcomes.[5]

Experimental Protocols

3.1. Protocol for Quantification of Serum 25-Hydroxyvitamin D [25(OH)D]

Accurate measurement of serum 25(OH)D is fundamental to a this compound clinical trial.

  • Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for its high accuracy and ability to distinguish between 25(OH)D2 and 25(OH)D3.[11] High-quality immunoassays can also be used, but it is crucial to select a laboratory with robust quality control measures.[11]

  • Sample Collection and Handling:

    • Collect whole blood via venipuncture into a serum separator tube.

    • Allow the blood to clot at room temperature for 30-60 minutes.

    • Centrifuge at 1,000-2,000 x g for 15 minutes at 4°C.

    • Aliquot the serum into cryovials and store at -80°C until analysis.

    • Minimize freeze-thaw cycles, although 25(OH)D is relatively stable.[12]

  • Data Interpretation: Results should be reported in both nmol/L and ng/mL (1 ng/mL = 2.496 nmol/L).[11] It is important to consider the presence of the C-3 epimer of 25(OH)D, especially in infants, as it can interfere with some assays.[11]

3.2. Protocol for Assessment of Bone Health

For trials investigating skeletal outcomes, a multi-faceted approach is necessary.

  • Bone Mineral Density (BMD):

    • Method: Dual-energy X-ray absorptiometry (DXA) is the standard for measuring BMD at key sites like the hip and spine.

    • Procedure:

      • Perform baseline DXA scans on all participants.

      • Follow-up scans should be conducted at predefined intervals (e.g., annually or at the end of the study).

      • Ensure consistent positioning of the participant and use the same machine for all scans for a given individual to minimize variability.

  • Bone Turnover Markers (BTMs):

    • Markers of Bone Formation:

      • Procollagen type 1 N-terminal propeptide (P1NP)

      • Osteocalcin (OC)

      • Bone-specific alkaline phosphatase (bALP)

    • Marker of Bone Resorption:

      • C-terminal telopeptide of type I collagen (CTX)

    • Sample Collection: Collect fasting serum samples in the morning to minimize diurnal variation.

    • Analysis: Use automated immunoassays for quantification.

    • Interpretation: Changes in BTMs can provide earlier insights into the effects of the intervention on bone metabolism than changes in BMD.[13]

Visualization of Key Pathways and Processes

4.1. Vitamin D Metabolism and Signaling Pathway

The following diagram illustrates the key steps in the synthesis and action of vitamin D.

VitaminD_Pathway cluster_skin Skin cluster_liver Liver cluster_kidney Kidney cluster_target_cell Target Cell 7-Dehydrocholesterol 7-Dehydrocholesterol This compound (Cholecalciferol) This compound (Cholecalciferol) 7-Dehydrocholesterol->this compound (Cholecalciferol) Isomerization 25-Hydroxyvitamin D (25(OH)D) 25-Hydroxyvitamin D (25(OH)D) 1,25-Dihydroxyvitamin D (1,25(OH)2D) 1,25-Dihydroxyvitamin D (1,25(OH)2D) 25-Hydroxyvitamin D (25(OH)D)->1,25-Dihydroxyvitamin D (1,25(OH)2D) 1α-hydroxylase (CYP27B1) VDR VDR 1,25-Dihydroxyvitamin D (1,25(OH)2D)->VDR Binds RXR RXR VDR->RXR Heterodimerizes VDRE VDRE RXR->VDRE Binds Gene Transcription Gene Transcription VDRE->Gene Transcription UVB Light UVB Light UVB Light->7-Dehydrocholesterol Photolysis Diet/Supplementation (D3) Diet/Supplementation (D3) Diet/Supplementation (D3)->this compound (Cholecalciferol) This compound (Cholecalciferol)->25-Hydroxyvitamin D (25(OH)D) 25-hydroxylase (CYP2R1)

Caption: this compound metabolism and genomic signaling pathway.

4.2. Experimental Workflow for a this compound Clinical Trial

This diagram outlines the typical flow of a participant through a randomized controlled trial.

Trial_Workflow Screening Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (Serum 25(OH)D, BMD, etc.) Screening->Baseline Randomization Randomization Baseline->Randomization Intervention This compound Supplementation Randomization->Intervention Group A Control Placebo Randomization->Control Group B FollowUp Follow-up Visits (e.g., 3, 6, 12 months) - Adherence check - Adverse events - Repeat measures Intervention->FollowUp Control->FollowUp EndOfStudy End of Study Assessment (Primary & Secondary Outcomes) FollowUp->EndOfStudy Analysis Data Analysis EndOfStudy->Analysis

Caption: A typical experimental workflow for an RCT.

4.3. Logical Relationships in this compound Trial Design

This diagram illustrates the interconnectedness of key design considerations.

Design_Logic cluster_inputs Inputs cluster_process Process cluster_outputs Outputs cluster_goal Goal center_node Robust Trial Design Monitoring Monitoring (Serum 25(OH)D, Safety) center_node->Monitoring Duration Sufficient Duration center_node->Duration Participants Participant Selection (Deficient Population) Participants->center_node Intervention Intervention (D3, Daily Dose) Intervention->center_node Control Control Group (Placebo) Control->center_node Outcomes Clinically Relevant Outcomes Monitoring->Outcomes Duration->Outcomes Data High-Quality Data Outcomes->Data Conclusion Valid Conclusion Data->Conclusion

Caption: Key logical relationships for a robust trial design.

Adherence to Reporting Guidelines

To ensure transparency and allow for critical appraisal and inclusion in meta-analyses, it is imperative to follow the Consolidated Standards of Reporting Trials (CONSORT) statement.[14] The recently updated CONSORT 2025 statement provides a checklist and flow diagram to guide the reporting of all aspects of the trial.[15]

References

Application Notes and Protocols for Studying Vitamin D3 Effects in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the cellular and molecular effects of Vitamin D3 and its analogs in a laboratory setting. The following protocols and data tables offer standardized starting points for experimental design, which can be adapted based on specific research goals and cell lines.

Overview of this compound Signaling

The biologically active form of this compound, 1α,25-dihydroxythis compound (calcitriol), exerts its effects primarily through the Vitamin D Receptor (VDR), a nuclear transcription factor. Upon binding to its ligand, the VDR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their expression. This genomic pathway regulates a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis. This compound can also elicit rapid, non-genomic responses through membrane-associated signaling cascades.

Recommended Cell Lines and Culture Conditions

The choice of cell line is critical for studying the effects of this compound and depends on the specific biological question. A variety of cancer and non-cancer cell lines have been utilized in this compound research.

Table 1: Recommended Cell Lines for this compound Studies

Cell LineTissue of OriginKey Application/RelevanceRecommended Culture Medium
HaCaTHuman KeratinocyteStudying epidermal differentiation and psoriasis.DMEM with 10% FBS
MCF-7Human Breast CancerInvestigating anti-proliferative and pro-differentiative effects in ERα-positive breast cancer.RPMI 1640 with 10% FBS
MDA-MB-231Human Breast CancerStudying this compound effects in triple-negative breast cancer.DMEM with 10% FBS
LNCaP, PC-3Human Prostate CancerAssessing anti-cancer properties in androgen-sensitive and -resistant prostate cancer.RPMI 1640 with 10% FBS
HL-60Human Promyelocytic LeukemiaAnalyzing myeloid cell differentiation.RPMI 1640 with 10% Fetal Bovine Serum
Caco-2Human Colorectal AdenocarcinomaInvestigating effects on intestinal cell differentiation and function.DMEM with 10% FBS
THP-1Human Monocytic LeukemiaStudying monocyte-to-macrophage differentiation.RPMI 1640 with 10% FBS

Experimental Protocols

General Cell Culture and Treatment

Protocol 1: Cell Seeding and this compound Treatment

  • Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well, 12-well, or 96-well plates) at a density that allows for logarithmic growth during the experiment. Seeding density will vary by cell line (see Table 2).

  • Adherence: Allow cells to adhere and recover for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Treatment Preparation: Prepare a stock solution of 1α,25-dihydroxythis compound (calcitriol) or other this compound analogs in a suitable solvent, such as ethanol.

  • Treatment Administration: Dilute the stock solution in culture medium to the desired final concentrations. The final solvent concentration should not exceed 0.1% to avoid toxicity. Aspirate the old medium from the cells and replace it with the treatment-containing medium. Include a vehicle control (medium with solvent at the same final concentration) in all experiments.

  • Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.

Table 2: Typical Experimental Parameters for this compound Studies

ParameterTypical Range/ValueNotes
Cell Seeding Density
96-well plate2,000 - 10,000 cells/wellOptimize for each cell line to ensure 70-80% confluency at the end of the experiment.
12-well plate20,000 - 100,000 cells/well
6-well plate50,000 - 250,000 cells/well
This compound Concentration 1 nM - 1 µMThe optimal concentration is cell-type dependent. A dose-response curve is recommended.
Treatment Duration 24 - 72 hoursTime-course experiments are recommended to determine the optimal time point for observing specific effects.
Cell Viability and Proliferation Assay (MTT or SRB Assay)

Protocol 2: Sulforhodamine B (SRB) Assay

  • Seed cells in a 96-well plate and treat with this compound as described in Protocol 1.

  • After the treatment period, fix the cells by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Wash the plate five times with slow-running tap water and allow it to air dry completely.

  • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Quickly rinse the plate four times with 1% (v/v) acetic acid to remove unbound dye and allow it to air dry.

  • Dissolve the bound stain by adding 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • Measure the absorbance at 510 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Caspase-3/7 Activity)

Protocol 3: Caspase-Glo® 3/7 Assay

  • Seed cells in a white-walled 96-well plate and treat with this compound as described in Protocol 1.

  • After treatment, equilibrate the plate to room temperature for 30 minutes.

  • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Add 100 µL of the reagent to each well.

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate the plate at room temperature for 1 to 2 hours.

  • Measure the luminescence using a plate-reading luminometer.

  • Normalize the caspase activity to the number of viable cells (determined by a parallel viability assay) or total protein content.

Gene Expression Analysis (RT-qPCR)

Protocol 4: Quantitative Reverse Transcription PCR (RT-qPCR)

  • Cell Lysis and RNA Extraction: Following this compound treatment, wash cells with PBS and lyse them directly in the culture dish using a lysis buffer from an RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen). Extract total RNA according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad).

  • qPCR: Perform quantitative PCR using a qPCR instrument, cDNA template, gene-specific primers for target genes (e.g., VDR, CYP24A1, p21) and a reference gene (e.g., GAPDH, ACTB), and a suitable master mix (e.g., SYBR Green).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the reference gene and comparing to the vehicle-treated control.

Protein Expression Analysis (Western Blotting)

Protocol 5: Western Blotting for VDR Expression

  • Protein Extraction: After this compound treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against VDR overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.

Visualizations

Vitamin_D3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Membrane Receptors Membrane Receptors This compound->Membrane Receptors Binds VDR VDR This compound->VDR Binds Signal Transduction Signal Transduction Cascades Membrane Receptors->Signal Transduction Activates VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR Heterodimerizes with RXR RXR RXR->VDR_RXR VDRE VDRE VDR_RXR->VDRE Binds to Biological Effects Cell Proliferation Differentiation Apoptosis Signal Transduction->Biological Effects Non-genomic Effects Gene Transcription Gene Transcription VDRE->Gene Transcription Regulates Gene Transcription->Biological Effects

Caption: this compound signaling pathways.

Experimental_Workflow start Start cell_culture 1. Cell Culture (Select & grow cell line) start->cell_culture treatment 2. This compound Treatment (Dose-response & time-course) cell_culture->treatment assays 3. Cellular & Molecular Assays treatment->assays viability Cell Viability (MTT/SRB) assays->viability apoptosis Apoptosis (Caspase Activity) assays->apoptosis gene_exp Gene Expression (RT-qPCR) assays->gene_exp protein_exp Protein Expression (Western Blot) assays->protein_exp data_analysis 4. Data Analysis viability->data_analysis apoptosis->data_analysis gene_exp->data_analysis protein_exp->data_analysis end End data_analysis->end

Caption: General experimental workflow.

Application Notes and Protocols: CRISPR-Cas9 Mediated VDR Gene Editing

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Vitamin D Receptor (VDR) is a ligand-inducible transcription factor belonging to the nuclear hormone receptor superfamily.[1][2] Upon binding to its active ligand, 1,25-dihydroxyvitamin D3 (calcitriol), VDR forms a heterodimer with the Retinoid X Receptor (RXR).[3][4] This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) to regulate the transcription of target genes.[4] These genes are critically involved in mineral metabolism, immune response, cell proliferation, and differentiation.[2][4] Consequently, VDR is a significant target for studying a wide range of diseases, including cancer, autoimmune disorders, and rickets.[2][3]

The CRISPR-Cas9 system has emerged as a revolutionary genome-editing tool, offering a precise and efficient method for targeted genetic modifications.[5][6] Its application to the VDR gene allows for the creation of knockout cell lines and animal models, providing invaluable tools for dissecting VDR's biological functions, exploring disease mechanisms, and developing novel therapeutics.[5] This document provides detailed application notes and protocols for researchers utilizing CRISPR-Cas9 to study the VDR gene.

VDR Signaling Pathway

The canonical VDR signaling pathway begins with the binding of calcitriol to VDR in the cytoplasm. This induces a conformational change, leading to the heterodimerization of VDR with RXR. The VDR-RXR complex translocates to the nucleus, where it binds to VDREs located in the regulatory regions of target genes, thereby activating or repressing their transcription.[3][4]

VDR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Calcitriol 1,25(OH)2D3 (Calcitriol) VDR_cyto VDR Calcitriol->VDR_cyto Binds VDR_RXR_cyto VDR-RXR Heterodimer VDR_cyto->VDR_RXR_cyto RXR_cyto RXR RXR_cyto->VDR_RXR_cyto VDR_RXR_nuc VDR-RXR Heterodimer VDR_RXR_cyto->VDR_RXR_nuc Translocation VDRE VDRE VDR_RXR_nuc->VDRE Binds TargetGene Target Gene (e.g., CYP24A1, CDKN1A) VDRE->TargetGene Regulates mRNA mRNA TargetGene->mRNA Transcription Protein Protein mRNA->Protein Translation CellularResponse Cellular Response Protein->CellularResponse Leads to

Caption: VDR canonical signaling pathway.

General Experimental Workflow

Editing the VDR gene using CRISPR-Cas9 involves a multi-step process that begins with the design of specific single-guide RNAs (sgRNAs) and culminates in the functional validation of the genetic modification.

CRISPR_Workflow cluster_design Phase 1: Design & Preparation cluster_delivery Phase 2: Delivery cluster_editing Phase 3: Selection & Validation cluster_analysis Phase 4: Functional Analysis Design 1. sgRNA Design (Target VDR Exons) Select 2. Select Cas9 Variant (e.g., SpCas9, HiFi Cas9) Design->Select Prepare 3. Prepare CRISPR Cargo (Plasmid, mRNA, or RNP) Select->Prepare Delivery 4. Transfection/Transduction (e.g., Electroporation, Lentivirus) Prepare->Delivery Selection 5. Cell Selection/Expansion (e.g., Puromycin, Clonal Isolation) Delivery->Selection Genomic 6. Genomic Validation (T7E1 Assay, Sanger Sequencing) Selection->Genomic Protein 7. Protein Validation (Western Blot) Genomic->Protein Functional 8. Functional Assays (qRT-PCR of Target Genes, etc.) Protein->Functional

Caption: General workflow for CRISPR-Cas9-mediated VDR gene editing.

Detailed Experimental Protocols

Protocol 3.1: sgRNA Design for VDR Targeting

Successful gene editing relies on the design of efficient and specific sgRNAs.

  • Target Selection: Identify the target region within the VDR gene. For knockout experiments, target conserved exons early in the coding sequence to maximize the chance of generating a loss-of-function mutation. To target all VDR isoforms, select a region common to all known transcript variants (e.g., NM_000376, NM_001017535, NM_001017536).[1][3]

  • Use Design Tools: Utilize web-based tools to design sgRNAs with high on-target scores and low off-target predictions.[7] Recommended tools include:

    • Synthego Design Tool

    • Broad Institute GPP sgRNA Designer

    • CRISPOR

    • CHOPCHOP

  • Design Parameters:

    • Length: For Streptococcus pyogenes Cas9 (SpCas9), the optimal protospacer length is 20 nucleotides.[8]

    • PAM Site: The target sequence must be immediately upstream of a Protospacer Adjacent Motif (PAM), which is 5'-NGG-3' for SpCas9.[8][9]

    • GC Content: Aim for a GC content between 40-80%, as this can correlate with higher editing efficiency.[10]

    • Off-Target Minimization: Select sgRNAs with the fewest potential off-target sites, particularly those with 1-3 mismatches.[11]

Protocol 3.2: Delivery of CRISPR-Cas9 Components

The choice of delivery method depends on the cell type and experimental goal (transient vs. stable editing).[12][13]

  • Plasmid DNA: Encodes both Cas9 and the sgRNA. Plasmids are easy to produce but lead to prolonged expression, which can increase the risk of off-target effects.[13][14]

  • mRNA and sgRNA: Co-transfection of in vitro-transcribed Cas9 mRNA and synthetic sgRNA results in more transient expression than plasmids, reducing off-target risk.[13]

  • Ribonucleoprotein (RNP) Complex: The delivery of a pre-complexed Cas9 protein and synthetic sgRNA is the most direct and transient method.[15] It often yields high editing efficiency with the lowest off-target effects and is the recommended approach for many cell culture applications.[11]

Protocol 3.2.1: RNP Electroporation into HEK293T Cells

  • Cell Preparation: Culture HEK293T cells to ~80% confluency. On the day of electroporation, harvest and resuspend cells in a suitable electroporation buffer at a concentration of 1x10^6 cells/100 µL.

  • RNP Assembly:

    • Dilute synthetic sgRNA and Alt-R® S.p. HiFi Cas9 Nuclease V3 to a concentration of 20 µM.

    • In a sterile tube, mix an equal volume of Cas9 nuclease and sgRNA to form the RNP complex.

    • Incubate at room temperature for 10-20 minutes.

  • Electroporation:

    • Add the assembled RNP complex to the cell suspension.

    • Transfer the mixture to an electroporation cuvette.

    • Use a nucleofector system (e.g., Lonza 4D-Nucleofector™) with a pre-optimized program for HEK293T cells.

  • Post-Electroporation: Immediately transfer the cells to a pre-warmed culture plate containing fresh medium.

  • Incubation: Culture cells for 48-72 hours before proceeding to validation assays.

Protocol 3.3: Validation of Gene Editing

Protocol 3.3.1: T7 Endonuclease I (T7E1) Assay for Cleavage Efficiency

This assay detects insertions and deletions (indels) created by CRISPR-Cas9.[5]

  • Genomic DNA Extraction: After 48-72 hours, harvest a portion of the edited cells and extract genomic DNA.

  • PCR Amplification: Amplify the genomic region surrounding the VDR target site using high-fidelity DNA polymerase. A typical amplicon size is 500-800 bp.

  • Heteroduplex Formation:

    • Denature the PCR product by heating to 95°C for 5 minutes.

    • Re-anneal by slowly cooling to room temperature. This allows wild-type and mutant DNA strands to form heteroduplexes.

  • T7E1 Digestion:

    • Incubate the re-annealed PCR product with T7 Endonuclease I for 15-30 minutes at 37°C. The enzyme will cleave the mismatched DNA in the heteroduplexes.

  • Analysis: Analyze the digested products on a 2% agarose gel. The presence of cleaved fragments indicates successful editing. Quantify band intensities to estimate the percentage of indels.[5]

Protocol 3.3.2: Western Blot for VDR Protein Knockout

This protocol confirms the functional consequence of the gene edit at the protein level.[3]

  • Protein Extraction: Lyse the edited and control cells in RIPA buffer to extract total protein.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per sample on a 10% SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody specific for VDR (e.g., sc-13133) overnight at 4°C.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Use a loading control like β-actin to ensure equal protein loading. A significant reduction or absence of the VDR band in the edited sample indicates a successful knockout.[3]

Data Presentation

Quantitative data from VDR gene editing experiments should be clearly summarized for comparison.

Table 1: VDR Gene Editing Efficiency in Human Cells

Cell LineCRISPR Delivery MethodsgRNA TargetAssay MethodEditing Efficiency (%)Reference
HEK293TPlasmid TransfectionVDRT1 (conserved)T7E136%[5]
HEK293TPlasmid TransfectionVDRT2 (conserved)T7E131%[5]
MelanomaLentiviral TransductionVDR (all isoforms)Western Blot>95% (protein loss)[3]

Table 2: Comparison of CRISPR-Cas9 Delivery Methods

Delivery MethodCargoExpression DurationEditing EfficiencyOff-Target RiskKey Application
Viral Vector DNAStable / Long-termHighModerate-HighGenerating stable knockout cell lines.[3]
Plasmid DNALong-term (days)VariableHighGeneral in vitro studies.[13][14]
mRNA + sgRNA RNATransient (hours-days)HighModerateReducing off-target effects vs. plasmid.[13]
RNP Protein + RNATransient (hours)HighLowHigh-fidelity editing, primary cells.[11][15]
Microinjection RNP or mRNATransient (hours)HighLowZygote/embryo editing for animal models.[5][12]

Off-Target Effects and Mitigation

A critical concern in all CRISPR experiments is the potential for off-target mutations at unintended genomic sites.[11][16] These can arise from the Cas9 nuclease cleaving DNA sequences that are similar to the on-target site.[17]

Off_Target_Mitigation Start Start: Design VDR Editing Experiment sgRNA_Design 1. Optimized sgRNA Design (Use high-fidelity design tools) Start->sgRNA_Design Cas9_Choice 2. Choose High-Fidelity Cas9 (e.g., SpCas9-HF1, Alt-R HiFi Cas9) sgRNA_Design->Cas9_Choice Delivery_Choice 3. Select Transient Delivery (RNP electroporation is preferred) Cas9_Choice->Delivery_Choice Dose_Control 4. Use Lowest Effective Dose (Titrate RNP concentration) Delivery_Choice->Dose_Control Validation 5. Off-Target Validation (In silico prediction + targeted sequencing) Dose_Control->Validation End Result: Minimized Off-Target Effects Validation->End

Caption: Decision-making workflow to minimize off-target effects.

Strategies to Minimize Off-Target Effects:

  • Bioinformatic Design: Use up-to-date algorithms to screen sgRNAs against the entire genome to identify and avoid those with potential off-target sites.[16][18]

  • High-Fidelity Cas9 Variants: Engineered Cas9 proteins (e.g., HiFi Cas9) have been developed that possess comparable on-target activity to wild-type SpCas9 but with dramatically reduced off-target cleavage.[19]

  • RNP Delivery: The transient nature of RNP complexes limits the time the Cas9 nuclease is active in the cell, thereby reducing the probability of off-target cleavage.[11]

  • Paired Nickases: Using a Cas9 nickase mutant with two sgRNAs targeting opposite strands in close proximity creates a double-strand break. A single nick at an off-target site is typically repaired with high fidelity, significantly increasing specificity.[20][21]

  • Validation: Computationally predict the most likely off-target sites and use targeted deep sequencing to verify that no unwanted mutations have occurred at these loci.

References

Application Note: High-Performance Liquid Chromatography for Vitamin D3 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin D3 (cholecalciferol) is a fat-soluble vitamin essential for calcium homeostasis and bone metabolism. Accurate quantification of this compound in various matrices, including pharmaceutical formulations, dietary supplements, and biological samples, is crucial for quality control, stability testing, and clinical research. High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the determination of this compound due to its high resolution, sensitivity, and specificity.[1] This application note provides detailed protocols and methodologies for the analysis of this compound using HPLC.

Principles of this compound Analysis by HPLC

The analysis of this compound by HPLC typically involves a reversed-phase separation, where a nonpolar stationary phase (like C18) is used with a polar mobile phase.[2] this compound, being a nonpolar molecule, is retained on the column and then eluted by the organic mobile phase. Detection is commonly performed using a UV detector, as this compound exhibits a characteristic absorbance maximum around 264-266 nm.[3][4][5] More advanced techniques may utilize mass spectrometry (MS) for enhanced sensitivity and specificity, particularly for complex biological matrices.

Data Presentation: Quantitative Method Parameters

The following tables summarize typical quantitative data from various validated HPLC methods for this compound analysis, providing a reference for method development and performance expectations.

Table 1: Chromatographic Conditions and Performance Data

ParameterMethod 1 (Pharmaceuticals)Method 2 (Plasma)Method 3 (Dietary Supplements)
Column C18 (4.6 x 250 mm, 5 µm)[6]C18 (4.6 x 150 mm, 3 µm)[7]C18[8]
Mobile Phase Methanol:Water (97:3 v/v)[4]Acetonitrile:Methanol (60:40 v/v)[8]n-Hexane:Ethyl Acetate (85:15 v/v)[6]
Flow Rate 1.2 mL/min[4]1.0 mL/min[8]2.0 mL/min[6]
Detection Wavelength 264 nm[3][4]265 nm[8][9]292 nm[6]
Retention Time ~7 min~16.23 min[8]~4.8 min[6]
Linearity Range 0.25 - 1.25 µg/mL[3][4]3.0 - 32.0 ng/mL[9]9.5 - 38 µg/mL[5]
Correlation Coefficient (r²) > 0.999[3][4]> 0.9995[8]≥ 0.99[5]
Limit of Detection (LOD) 0.0001 µg/mL[3][4]0.0282 µg/mL[8]0.0539 µg/mL[6]
Limit of Quantification (LOQ) 0.0005 µg/mL[3][4]0.0941 µg/mL[8]0.1633 µg/mL[6]
Recovery 95 - 105%[3]91.0 - 98.0%[9]86.0 - 99.61%[8]

Experimental Protocols

Protocol 1: Analysis of this compound in Pharmaceutical Tablets

This protocol is adapted for the quantification of this compound in tablet dosage forms.

1. Materials and Reagents

  • This compound reference standard (USP grade)[2]

  • Methanol (HPLC grade)[2]

  • n-Hexane (HPLC grade)[2]

  • Ethyl Acetate (HPLC grade)[6]

  • Water (HPLC grade)

  • 0.45 µm membrane filters[2]

2. Standard Solution Preparation

  • Accurately weigh about 10 mg of this compound reference standard.[2]

  • Dissolve in a suitable solvent (e.g., methanol) to prepare a stock solution.

  • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of standard solutions with concentrations ranging from 0.25 to 1.25 µg/mL.[4]

3. Sample Preparation

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to the average tablet weight.

  • Extract the this compound from the powder using a suitable solvent such as methanol or a mixture of n-hexane and ethyl acetate. This may involve sonication or vigorous shaking.

  • Filter the resulting solution through a 0.45 µm membrane filter prior to injection.[2]

4. HPLC Conditions

  • Column: C18 (4.6 x 250 mm, 5 µm)[6]

  • Mobile Phase: n-Hexane:Ethyl Acetate (85:15 v/v)[6]

  • Flow Rate: 2.0 mL/min[6]

  • Injection Volume: 20 µL[2]

  • Detector: UV at 292 nm[6]

  • Column Temperature: 30°C[8]

5. System Suitability

  • Inject the standard solution multiple times (e.g., five replicates).

  • The relative standard deviation (RSD) of the peak areas should be not more than 2.0%.[2]

  • The theoretical plates for the this compound peak should not be less than 2000.[2]

  • The tailing factor should not be more than 2.0.[2]

6. Analysis and Calculation

  • Inject the prepared sample solution into the HPLC system.

  • Identify the this compound peak by comparing the retention time with that of the standard.

  • Calculate the concentration of this compound in the sample using the peak area and the calibration curve generated from the standard solutions.

Protocol 2: Analysis of this compound in Human Plasma

This protocol outlines a method for the simultaneous determination of this compound and its metabolite, 25-hydroxythis compound, in human plasma.

1. Materials and Reagents

  • This compound and 25-hydroxythis compound reference standards

  • Acetonitrile (HPLC grade)[2]

  • Methanol (HPLC grade)[2]

  • Ethanol (HPLC grade)[2]

  • Water (HPLC grade)

  • Nitrogen gas

2. Standard Solution Preparation

  • Prepare stock solutions of this compound and 25-hydroxythis compound in ethanol.

  • Prepare working standard solutions by diluting the stock solutions with the mobile phase to achieve concentrations in the range of 3.0-32.0 ng/mL.[9]

3. Sample Preparation

  • To 1 mL of human plasma, add 2 mL of a mixture of ethanol-acetonitrile (2:1 v/v).[9]

  • Vortex the mixture thoroughly.

  • Centrifuge the sample to precipitate proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.[7][9]

  • Reconstitute the residue in 250 µL of the mobile phase.[9]

  • Inject a 200 µL aliquot into the HPLC system.[9]

4. HPLC Conditions

  • Column: C18 (e.g., BioTrap precolumn for online sample cleanup)[9]

  • Mobile Phase: Acetonitrile:Methanol (60:40 v/v)[8]

  • Flow Rate: 1.5 mL/min[1]

  • Injection Volume: 200 µL[9]

  • Detector: UV-Diode Array Detector (DAD) at 265 nm[8][9]

  • Column Temperature: 40°C[1]

5. Analysis and Calculation

  • Perform the analysis as described in Protocol 1, using the appropriate standards and calibration curve for both this compound and 25-hydroxythis compound.

Mandatory Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Standard Weighing & Dilution Filter Filtration (0.45 µm) Standard->Filter Sample Sample Extraction/Precipitation Sample->Filter Inject Injection into HPLC Filter->Inject Column Chromatographic Separation (C18 Column) Inject->Column Detect UV/DAD Detection Column->Detect Chromatogram Chromatogram Generation Detect->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for this compound analysis by HPLC.

Method_Validation_Logic cluster_method Method Development cluster_validation Method Validation (ICH Q2 R1) Optimization Optimize Chromatographic Conditions Specificity Specificity Optimization->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection Precision->LOD LOQ Limit of Quantification LOD->LOQ Robustness Robustness LOQ->Robustness

References

Application Notes and Protocols for Developing Animal Models of Vitamin D3 Deficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for inducing and characterizing vitamin D3 deficiency in rodent models. The methodologies outlined are essential for investigating the physiological roles of this compound and for the preclinical evaluation of therapeutic interventions targeting this compound-related pathways.

Introduction

This compound is a crucial prohormone that plays a central role in calcium and phosphate homeostasis, bone metabolism, and immune function. Animal models of this compound deficiency are indispensable tools for elucidating the complex mechanisms underlying these processes and for studying the pathophysiology of various diseases, including rickets, osteomalacia, autoimmune disorders, and certain cancers. This document details the most common methods for developing these models: dietary manipulation and genetic modification.

Methods for Inducing this compound Deficiency

There are two primary approaches to creating animal models of this compound deficiency:

  • Dietary-Induced Deficiency: This is the most common method, involving feeding animals a diet specifically formulated to be deficient in this compound. This approach mimics the primary cause of vitamin D deficiency in humans. To prevent the confounding effects of secondary hyperparathyroidism, these diets are often supplemented with high calcium content.[1][2] For accelerated and more severe deficiency, a vitamin D analog like paricalcitol can be administered to enhance the degradation of circulating vitamin D metabolites.[1][2]

  • Genetic Modification: This involves the targeted deletion of genes crucial for vitamin D signaling, most notably the Vitamin D Receptor (VDR). VDR knockout mice provide a model of hereditary vitamin D-resistant rickets and are instrumental in studying the direct, receptor-mediated actions of this compound.[3][4][5] It is important to note that these animals often require a special "rescue diet" high in calcium and lactose to prevent severe hypocalcemia and rickets.[4]

I. Dietary-Induced this compound Deficiency Models

This section provides protocols for inducing this compound deficiency in rodents through dietary control.

Experimental Workflow: Dietary Induction

G acclimatization Acclimatization (1 week) baseline Baseline Measurements (Serum 25(OH)D, Body Weight) acclimatization->baseline diet This compound Deficient Diet (4-8 weeks) baseline->diet housing UV-free Housing diet->housing monitoring Weekly Monitoring (Body Weight, Health Status) diet->monitoring endpoint Endpoint Measurements (Serum 25(OH)D, Bone Density, etc.) monitoring->endpoint

Caption: Workflow for dietary induction of this compound deficiency.

Protocol: Induction of this compound Deficiency via Diet

1. Animal Selection and Housing:

  • Species/Strain: Wistar or Sprague-Dawley rats, or C57BL/6 mice are commonly used.[2]

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle. Crucially, the housing must be free of ultraviolet (UV) light to prevent endogenous this compound synthesis in the skin.[2][6]

2. Diet Formulation and Feeding:

  • Diet: Provide a specially formulated vitamin D-deficient diet. These diets can be purchased from commercial vendors or custom-formulated.[2] The control group should receive a diet with sufficient this compound (e.g., 1.5 IU/g).[7]

  • Duration: Feed the animals the deficient diet for a period of 3 to 8 weeks to establish deficiency.[2] For studies on developmental vitamin D deficiency, females are fed the deficient diet for 6 weeks prior to mating and throughout gestation.[8]

  • Diet Composition: The diet should have controlled levels of calcium and phosphorus. A diet low in both vitamin D and calcium will more rapidly induce deficiency and secondary hyperparathyroidism.[2] To study the effects of vitamin D deficiency alone, a diet enriched in calcium can be used to prevent secondary hyperparathyroidism.[1]

Table 1: Example Compositions of this compound Deficient and Control Diets for Rodents

ComponentDeficient DietControl DietUnitReference
This compound (Cholecalciferol)0 - <2001000 - 1500IU/kg[6][7][9]
Calcium2.00.4 - 1.0%[1][6]
Phosphorus1.250.3 - 1.0%[6]
Lactose200%[6]
Protein (Casein)~20~20%[9]
Fat (Canola/Soybean Oil)~7~7%[9][10]
Carbohydrate (Starch/Sucrose)~47~47%[9]

Note: The exact composition may vary based on the specific research question.

3. Verification of Deficiency:

  • Confirm this compound deficiency by measuring serum levels of 25-hydroxyvitamin D (25(OH)D), which are expected to be significantly lower in the experimental group compared to controls.[2]

II. Genetic Models of this compound Deficiency: VDR Knockout Mice

This section details the use of Vitamin D Receptor (VDR) knockout mice.

Logical Relationship: VDR Knockout Phenotype

G vdr_ko VDR Gene Knockout impaired_signaling Impaired 1,25(OH)2D3 Signaling vdr_ko->impaired_signaling alopecia Alopecia vdr_ko->alopecia reduced_absorption Reduced Intestinal Ca2+ Absorption impaired_signaling->reduced_absorption hypocalcemia Hypocalcemia reduced_absorption->hypocalcemia hyperparathyroidism Secondary Hyperparathyroidism hypocalcemia->hyperparathyroidism rickets Rickets/Osteomalacia hypocalcemia->rickets rescue_diet Rescue Diet (High Calcium, Lactose) rescue_diet->hypocalcemia Prevents rescue_diet->rickets Prevents

Caption: Phenotypic consequences of VDR gene knockout and the role of a rescue diet.

Protocol: Husbandry of VDR Knockout Mice

1. Animal Strain:

  • VDR knockout mice have been generated by several independent groups.[4] It is important to be aware of the specific genetic modification of the chosen strain, as some may express a truncated form of the receptor.[11]

2. Diet and Husbandry:

  • Rescue Diet: To prevent the severe skeletal and mineral abnormalities associated with VDR knockout, mice are often maintained on a "rescue diet" from weaning.[4] This diet is high in calcium (e.g., 2.0%) and lactose (e.g., 20%) to promote passive intestinal calcium absorption.[4]

  • Control Animals: Wild-type littermates should be used as controls and maintained on a standard diet.

3. Phenotyping:

  • VDR knockout mice exhibit characteristic features including growth retardation, hypocalcemia, hypophosphatemia, and rickets after weaning.[4] They also develop progressive alopecia.[4]

  • Regular monitoring of body weight, serum calcium, and phosphate levels is essential.

III. Key Experimental Protocols

A. Measurement of Serum 25-Hydroxyvitamin D (25(OH)D)

The concentration of 25(OH)D in serum is the primary indicator of vitamin D status.

Protocol: Serum Collection and Preparation

  • Blood Collection: Anesthetize the mouse and collect approximately 300 µL of blood via cardiac puncture or from the retro-orbital sinus into a serum separator tube.[12] To minimize circadian variability, collect samples at a consistent time of day.[12]

  • Clotting: Allow the blood to clot for 2 hours at room temperature or overnight at 4°C.[13]

  • Centrifugation: Centrifuge the samples at approximately 1,000 x g for 15 minutes at 4°C.[13]

  • Serum Collection: Carefully collect the serum supernatant.

  • Storage: Assay the serum immediately or aliquot and store at -80°C for long-term storage.[13]

Protocol: 25(OH)D Measurement by ELISA

This protocol is based on a competitive enzyme immunoassay.

  • Reagent Preparation: Prepare all reagents, standards, and samples as instructed by the ELISA kit manufacturer.

  • Assay Procedure:

    • Add 50 µL of standard or sample to the appropriate wells of the pre-coated microplate.

    • Immediately add 50 µL of biotin-labeled antibody working solution to each well.[14]

    • Gently shake the plate for 1 minute, then cover and incubate for 45 minutes at 37°C.[14]

    • Aspirate and wash the wells five times with wash buffer.

    • Add 100 µL of HRP-Streptavidin Conjugate (SABC) working solution to each well, cover, and incubate for 30 minutes at 37°C.[14]

    • Aspirate and wash the wells five times.

    • Add 90 µL of TMB substrate solution to each well and incubate for 10-20 minutes at 37°C in the dark.

    • Add 50 µL of stop solution to each well.

  • Data Acquisition and Analysis:

    • Read the optical density (O.D.) at 450 nm using a microplate reader.

    • The intensity of the color is inversely proportional to the 25(OH)D concentration.

    • Generate a standard curve by plotting the O.D. of the standards against their known concentrations.

    • Calculate the 25(OH)D concentration of the samples by interpolating from the standard curve.[13]

Table 2: Expected Serum 25(OH)D Levels in Mice

Vitamin D StatusSerum 25(OH)D Level (ng/mL)Reference
Deficient< 15[12]
Insufficient10.5 - 21.6[7][15]
Sufficient20 - 50[12]
Control (Standard Diet)~38[7]
B. Bone Density and Microarchitecture Analysis

Peripheral quantitative computed tomography (pQCT) and micro-computed tomography (micro-CT) are high-resolution imaging techniques used to assess bone mineral density (BMD) and microarchitecture.[16][17][18]

Protocol: Bone Densitometry using pQCT/micro-CT

  • Sample Preparation: Euthanize the animal and carefully dissect the bone of interest (e.g., femur, tibia, or lumbar vertebrae).[16][19] Remove all soft tissue.

  • Image Acquisition:

    • Secure the bone in the scanner.

    • Perform a scout scan to identify the anatomical region of interest (e.g., the tibial metaphysis, 1 mm below the growth plate).[19]

    • Acquire a series of high-resolution scans through the region of interest.

  • Image Analysis:

    • Use the manufacturer's software to reconstruct the 3D images.

    • Define the volume of interest for analysis.

    • Separate the cortical and trabecular bone compartments.[17]

    • Calculate key parameters for trabecular and cortical bone.

Table 3: Key Bone Parameters Measured by pQCT/micro-CT

ParameterDescription
Trabecular Bone
BV/TVBone Volume Fraction (%)
Tb.NTrabecular Number (1/mm)
Tb.ThTrabecular Thickness (mm)
Tb.SpTrabecular Separation (mm)
Cortical Bone
Ct.Ar/Tt.ArCortical Area Fraction (%)
Ct.ThCortical Thickness (mm)
vBMDVolumetric Bone Mineral Density (mg/cm³)
C. Behavioral Assessment

Vitamin D deficiency can impact behavior in rodents, including locomotor activity and anxiety-like behaviors.[8][20][21]

Protocol: Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-like behavior.

  • Apparatus: A square arena with walls to prevent escape. The arena is typically divided into a central and a peripheral zone.

  • Procedure:

    • Habituate the animal to the testing room for at least 30 minutes prior to the test.[22]

    • Place the rat or mouse in the center of the open field.[23]

    • Allow the animal to explore the arena for a set period (e.g., 5-10 minutes).

    • Record the session using a video camera mounted above the arena.

  • Data Analysis:

    • Use video tracking software to analyze the animal's behavior.

    • Key parameters include:

      • Total distance traveled: A measure of general locomotor activity.

      • Time spent in the center zone: A measure of anxiety-like behavior (less time in the center is interpreted as more anxious).[23]

      • Rearing frequency: A measure of exploratory behavior.[20]

Signaling Pathway

This compound exerts its biological effects primarily through the Vitamin D Receptor (VDR), a nuclear transcription factor.

G cluster_blood Bloodstream cluster_cell Target Cell (e.g., Intestinal Epithelium) D3 This compound DBP_D3 DBP-Vitamin D3 D3->DBP_D3 Liver Liver (25-hydroxylase) DBP_D3->Liver ohD3 25(OH)D3 Liver->ohD3 DBP_ohD3 DBP-25(OH)D3 ohD3->DBP_ohD3 Kidney Kidney (1α-hydroxylase) DBP_ohD3->Kidney calcitriol 1,25(OH)2D3 (Calcitriol) Kidney->calcitriol DBP_calcitriol DBP-Calcitriol calcitriol->DBP_calcitriol VDR VDR calcitriol->VDR VDR_RXR VDR-RXR Complex VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) VDR_RXR->VDRE Transcription Gene Transcription (e.g., TRPV6, Calbindin) VDRE->Transcription Response Biological Response (e.g., Increased Ca2+ Absorption) Transcription->Response

Caption: Simplified this compound signaling pathway.

These detailed application notes and protocols provide a robust framework for researchers to successfully develop and characterize animal models of this compound deficiency, facilitating further research into its physiological and pathological roles.

References

Application Notes and Protocols for Assessing Vitamin D3 Stability in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide a framework for conducting robust stability studies of Vitamin D3 (cholecalciferol) in various pharmaceutical and nutraceutical formulations. The methodologies outlined below are based on established scientific literature and regulatory guidelines to ensure the generation of reliable and meaningful stability data.

Introduction

This compound is a fat-soluble vitamin essential for calcium homeostasis and bone health.[1] However, it is notoriously unstable and susceptible to degradation when exposed to various environmental factors, including light, heat, oxygen, and acidic conditions.[2][3] This instability poses a significant challenge in the formulation of stable and effective this compound products.[4][5] Therefore, rigorous stability testing is crucial to determine the shelf-life and appropriate storage conditions for any this compound-containing formulation.

These protocols describe the use of a stability-indicating High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for the quantification of this compound and the evaluation of its degradation under various stress conditions.[4][6]

Analytical Methodology: Stability-Indicating HPLC-UV

A validated stability-indicating analytical method is the cornerstone of any reliable stability study. This method must be able to accurately quantify the active pharmaceutical ingredient (API), in this case, this compound, and resolve it from any potential degradation products, excipients, and other components in the formulation.[6]

Protocol 2.1: HPLC-UV Method for this compound Quantification

This protocol outlines a general HPLC-UV method that can be adapted and validated for specific formulations.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system with a UV detector.[4]

  • Data acquisition and processing software.

Chromatographic Conditions (Example): [6]

  • Column: Gemini C18, 100 x 3.0 mm, or equivalent.

  • Mobile Phase: Acetonitrile and water (99:1, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 25 °C.

  • UV Detection Wavelength: 265 nm.[7]

  • Run Time: Approximately 3.3 minutes.[6]

Method Validation: The analytical method must be validated according to the International Council for Harmonisation (ICH) guidelines (Q2(R1)).[6] Validation parameters include:

  • Specificity (ability to assess the analyte unequivocally in the presence of other components).

  • Linearity (proportionality of the response to the concentration).

  • Range.

  • Accuracy (closeness of the test results to the true value).

  • Precision (repeatability and intermediate precision).

  • Limit of Detection (LOD).[6]

  • Limit of Quantification (LOQ).[6]

  • Robustness.

Experimental Protocols for Stability Assessment

Stability testing involves subjecting the formulation to a variety of environmental conditions over a predetermined period and analyzing the samples at specific time points.

Protocol 3.1: Sample Preparation

Accurate and consistent sample preparation is critical for reliable results.

For Liquid Formulations (e.g., aqueous solutions, oral drops): [4]

  • Accurately weigh or pipette a known amount of the formulation.

  • Dilute the sample with a suitable solvent (e.g., methanol, ethanol) to a final concentration within the linear range of the HPLC method.[4][6]

  • Vortex or sonicate to ensure complete dissolution and homogeneity.

  • Filter the sample through a 0.45 µm syringe filter before injection into the HPLC system.

For Solid Formulations (e.g., tablets, powders):

  • Accurately weigh and finely powder a representative number of units (e.g., 20 tablets).

  • Transfer a portion of the powder equivalent to a single dose into a volumetric flask.

  • Add a suitable extraction solvent (e.g., methanol) and sonicate for a specified time to ensure complete extraction of this compound.

  • Dilute to the mark with the solvent and mix well.

  • Filter the solution before HPLC analysis.

Protocol 3.2: Forced Degradation (Stress) Studies

Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of the analytical method.[6][8] These studies involve exposing the drug product to stress conditions more severe than those used for accelerated stability testing.[9]

Stress Conditions: [6][8][9]

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 60 °C for 24 hours.[6]

  • Photostability: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

After exposure, neutralize the acidic and basic samples before analysis.[6]

Protocol 3.3: Long-Term and Accelerated Stability Studies

These studies are designed to predict the shelf-life of the product under its intended storage conditions. The choice of conditions is guided by the climatic zone where the product will be marketed.[10]

Storage Conditions (ICH Guidelines): [10]

Study TypeStorage ConditionMinimum Duration
Long-Term 25 °C ± 2 °C / 60% RH ± 5% RH12 months
30 °C ± 2 °C / 65% RH ± 5% RH (for Climatic Zones III & IV)12 months
Accelerated 40 °C ± 2 °C / 75% RH ± 5% RH6 months

Testing Frequency: Samples should be analyzed at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies, and 0, 3, and 6 months for accelerated studies).

Data Presentation

Quantitative data should be summarized in clear and concise tables to facilitate comparison and analysis.

Table 1: Summary of Forced Degradation Studies

Stress ConditionDurationTemperature% this compound RemainingObservations (e.g., appearance of degradation peaks)
0.1 M HCl24 hours60 °C
0.1 M NaOH24 hours60 °C
3% H₂O₂24 hoursRoom Temp.
Thermal24 hours60 °C
PhotolyticAs per ICH Q1BRoom Temp.

Table 2: Long-Term Stability Data (Example: 25 °C / 60% RH)

Time Point (Months)% this compound Assay (Mean ± SD)Degradation Products (% Area)Physical AppearancepH (if applicable)
0
3
6
9
12

Table 3: Accelerated Stability Data (Example: 40 °C / 75% RH)

Time Point (Months)% this compound Assay (Mean ± SD)Degradation Products (% Area)Physical AppearancepH (if applicable)
0
3
6

Visualizations

Diagrams created using Graphviz (DOT language) can effectively illustrate workflows and relationships.

Experimental_Workflow Formulation This compound Formulation SamplePrep Sample Preparation (Dilution/Extraction) Formulation->SamplePrep ForcedDeg Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) SamplePrep->ForcedDeg Stress Samples StabilityStudy Long-Term & Accelerated Stability Studies SamplePrep->StabilityStudy Stability Samples HPLC HPLC-UV Analysis ForcedDeg->HPLC StabilityStudy->HPLC Time-point analysis DataAnalysis Data Analysis & Reporting HPLC->DataAnalysis

Caption: Experimental workflow for assessing this compound stability.

Degradation_Pathways VitD3 This compound (Cholecalciferol) PreVitD3 Pre-Vitamin D3 VitD3->PreVitD3 Heat Tachysterol Tachysterol VitD3->Tachysterol Acid Lumisterol Lumisterol VitD3->Lumisterol Light OxidationProducts Oxidation Products VitD3->OxidationProducts Oxygen PreVitD3->VitD3 Heat

Caption: Simplified degradation pathways of this compound.

Factors Influencing this compound Stability

Several factors can significantly impact the stability of this compound in formulations.[4] These should be carefully considered during product development.

  • Temperature: Higher temperatures accelerate the degradation of this compound.[4]

  • pH: this compound is most stable in a pH range of 5-8 and degrades rapidly under acidic conditions.[4]

  • Light: Exposure to light, particularly UV light, can lead to isomerization and degradation.[2][4] Amber or opaque packaging is recommended.

  • Oxygen: The presence of oxygen can lead to oxidative degradation.[4] The use of antioxidants or inert gas blanketing during manufacturing can mitigate this.

  • Metal Ions: Metal ions, such as iron and copper, can catalyze the degradation of this compound.[4] Chelating agents like EDTA can be used to sequester these ions.[4][5]

  • Excipients: The choice of excipients can influence stability. Interactions between this compound and other ingredients should be evaluated.

Stabilization Strategies

To enhance the stability of this compound in formulations, the following strategies can be employed:

  • Antioxidants: The addition of antioxidants such as ascorbic acid, BHT (butylated hydroxytoluene), or tocopherols can protect against oxidative degradation.[4]

  • Chelating Agents: Incorporating chelating agents like EDTA can prevent metal-ion-catalyzed degradation.[4][5]

  • pH Control: Buffering the formulation to a pH between 5 and 8 can significantly improve stability.[4]

  • Microencapsulation: Encapsulating this compound in a protective matrix can shield it from environmental factors.

  • Appropriate Packaging: Using light-protective and airtight packaging is essential to minimize degradation during storage.

References

Application Notes and Protocols: Techniques for Measuring Free vs. Protein-Bound 25-Hydroxyvitamin D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin D status is most commonly assessed by measuring the total concentration of 25-hydroxyvitamin D [25(OH)D] in serum or plasma. However, the vast majority of circulating 25(OH)D is bound to transport proteins, primarily the vitamin D binding protein (DBP) and to a lesser extent, albumin. According to the "free hormone hypothesis," only the unbound or "free" fraction of 25(OH)D is biologically active and able to enter target cells to exert its physiological effects. Consequently, the direct measurement of free 25(OH)D may offer a more accurate representation of an individual's true vitamin D status, particularly in populations with altered concentrations of binding proteins, such as pregnant women or individuals with liver or kidney disease.[1][2] This document provides detailed application notes and protocols for the principal techniques used to measure free and protein-bound 25(OH)D.

In circulation, approximately 85-90% of 25(OH)D is tightly bound to DBP, while 10-15% is loosely bound to albumin. Less than 1% of the total circulating 25(OH)D exists in the free, unbound form.[3][4] The "bioavailable" fraction is considered to be the sum of the free and albumin-bound 25(OH)D.[5]

Measurement Techniques: An Overview

There are three primary approaches to determining the concentration of free 25(OH)D:

  • Physical Separation Techniques: These methods, such as equilibrium dialysis and ultrafiltration, physically separate the free 25(OH)D from the protein-bound fraction before quantification.

  • Direct Immunoassays: These specialized enzyme-linked immunosorbent assays (ELISAs) are designed to directly measure the free 25(OH)D concentration in a sample without a prior separation step.

  • Calculation Methods: Free 25(OH)D can be estimated using mathematical formulas that incorporate the measured concentrations of total 25(OH)D, DBP, and albumin, along with their respective binding affinities.[6]

Experimental Protocols

Equilibrium Dialysis

Equilibrium dialysis is considered a gold-standard method for separating free from bound ligands. The technique involves dialyzing a serum sample against a buffer through a semi-permeable membrane that allows the passage of free 25(OH)D but retains the larger binding proteins.

Protocol: Equilibrium Dialysis for Free 25(OH)D Measurement

Materials:

  • Equilibrium dialysis apparatus (e.g., Fast Micro-Equilibrium DIALYZER™)[7]

  • Semi-permeable dialysis membrane with a molecular weight cut-off (MWCO) that retains DBP and albumin (e.g., 10-15 kDa)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Patient serum samples

  • Tracer amount of radiolabeled 25(OH)D (e.g., [3H]25(OH)D3) for method validation or direct quantification

  • Scintillation counter or other appropriate detector

  • Incubator with shaker[8]

Procedure:

  • Apparatus Assembly: Assemble the dialysis cells according to the manufacturer's instructions, ensuring the dialysis membrane is properly seated between the two chambers.

  • Sample Loading:

    • In the sample chamber, add a known volume of patient serum. For validation, a tracer amount of [3H]25(OH)D3 can be added.

    • In the buffer chamber, add an equal volume of PBS.

  • Equilibration: Seal the dialysis cells and place them in an incubator with a shaker. Incubate at 37°C with gentle agitation for a sufficient time to reach equilibrium (typically 18-24 hours). The exact time should be optimized for the specific apparatus.[9]

  • Sample Collection: After incubation, carefully collect the dialysate from the buffer chamber and the retentate from the sample chamber.

  • Quantification:

    • If using a radiolabeled tracer, measure the radioactivity in aliquots from both chambers using a scintillation counter. The concentration of free 25(OH)D is proportional to the radioactivity in the dialysate.

    • Alternatively, the concentration of 25(OH)D in the dialysate can be measured using a sensitive immunoassay or LC-MS/MS.

  • Calculation of Free Fraction:

    • Free Fraction (%) = (Concentration in Dialysate / Total Concentration in Retentate) x 100

Equilibrium_Dialysis_Workflow cluster_prep Preparation cluster_dialysis Dialysis cluster_analysis Analysis Serum Serum Sample Load Load Sample and Buffer Serum->Load Buffer Dialysis Buffer (PBS) Buffer->Load Apparatus Assemble Dialysis Cell Apparatus->Load Incubate Incubate at 37°C (18-24h with shaking) Load->Incubate Collect Collect Dialysate and Retentate Incubate->Collect Quantify Quantify 25(OH)D (e.g., LC-MS/MS) Collect->Quantify Calculate Calculate Free 25(OH)D Concentration Quantify->Calculate

Figure 1: Workflow for Equilibrium Dialysis.
Ultrafiltration

Ultrafiltration is another physical separation method that uses centrifugal force to pass the free fraction of 25(OH)D through a semi-permeable membrane while retaining the protein-bound fraction.

Protocol: Ultrafiltration for Free 25(OH)D Measurement

Materials:

  • Centrifugal ultrafiltration devices with a low-binding membrane and appropriate MWCO (e.g., 10-30 kDa)

  • Centrifuge with temperature control

  • Patient serum samples

  • LC-MS/MS system or sensitive immunoassay for quantification

Procedure:

  • Device Preparation: Pre-rinse the ultrafiltration device according to the manufacturer's instructions to remove any potential interfering substances.

  • Sample Loading: Pipette the patient serum sample into the sample reservoir of the ultrafiltration device.

  • Centrifugation: Place the device in a centrifuge and spin at a specified speed and temperature (e.g., 1,500 x g for 30 minutes at 37°C). The exact parameters should be optimized to avoid protein leakage and ensure efficient filtration.

  • Filtrate Collection: Carefully collect the ultrafiltrate from the collection tube. The ultrafiltrate contains the free 25(OH)D.

  • Quantification: Measure the concentration of 25(OH)D in the ultrafiltrate using LC-MS/MS or a highly sensitive immunoassay.[2]

Ultrafiltration_Workflow cluster_prep Preparation cluster_filtration Filtration cluster_analysis Analysis Serum Serum Sample Load Load Sample Serum->Load Device Prepare Ultrafiltration Device Device->Load Centrifuge Centrifuge at 37°C Load->Centrifuge Collect Collect Ultrafiltrate Centrifuge->Collect Quantify Quantify Free 25(OH)D (LC-MS/MS) Collect->Quantify

Figure 2: Workflow for Ultrafiltration.
Direct Immunoassay (ELISA)

Several commercial ELISA kits are available for the direct measurement of free 25(OH)D. These assays typically employ a competitive binding format where free 25(OH)D in the sample competes with a labeled 25(OH)D tracer for a limited number of antibody binding sites.

Protocol: Direct Free 25(OH)D ELISA (Example based on DIAsource/IBL-America Kit) [1][10][11]

Materials:

  • DIAsource Free 25OH Vitamin D ELISA Kit (or equivalent)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Microplate shaker

  • Precision pipettes and tips

  • Distilled or deionized water

  • Patient serum samples

Procedure:

  • Reagent Preparation: Prepare all reagents, including wash buffer, calibrators, and controls, according to the kit's instructions for use. Bring all reagents to room temperature before use.[1]

  • Assay Procedure: [11][12] a. Pipette 90 µL of Sample Diluent into all wells. b. Pipette 10 µL of each calibrator, control, or patient sample in duplicate into the appropriate wells. c. Incubate the plate for 90 minutes at 37°C, shaking at 650 rpm. d. Wash the plate 3 times with 350 µL of working wash solution per well. e. Pipette 100 µL of working Biotinylated-Vitamin D solution into all wells. f. Incubate for 30 minutes at 37°C, shaking at 650 rpm. g. Wash the plate 3 times with 350 µL of working wash solution per well. h. Pipette 100 µL of Streptavidin-HRP conjugate into all wells. i. Incubate for 20 minutes at 37°C, shaking at 650 rpm. j. Wash the plate 3 times with 350 µL of working wash solution per well. k. Pipette 100 µL of TMB chromogenic substrate into all wells. l. Incubate for 15 minutes at room temperature, protected from light. m. Pipette 100 µL of Stop Solution into all wells. n. Read the absorbance at 450 nm within 5 minutes.

  • Data Analysis:

    • Calculate the mean absorbance for each set of calibrators, controls, and samples.

    • Construct a standard curve by plotting the mean absorbance for each calibrator against its concentration.

    • Determine the concentration of free 25(OH)D in the samples by interpolating their mean absorbance from the standard curve. The concentration is inversely proportional to the absorbance.[10]

ELISA_Workflow Start Start Prep Prepare Reagents (Calibrators, Samples, Buffers) Start->Prep AddDiluent Add 90µL Sample Diluent Prep->AddDiluent AddSample Add 10µL Calibrator/Sample AddDiluent->AddSample Incubate1 Incubate 90 min at 37°C (shaking) AddSample->Incubate1 Wash1 Wash Plate (3x) Incubate1->Wash1 AddBiotin Add 100µL Biotin-25(OH)D Wash1->AddBiotin Incubate2 Incubate 30 min at 37°C (shaking) AddBiotin->Incubate2 Wash2 Wash Plate (3x) Incubate2->Wash2 AddHRP Add 100µL Streptavidin-HRP Wash2->AddHRP Incubate3 Incubate 20 min at 37°C (shaking) AddHRP->Incubate3 Wash3 Wash Plate (3x) Incubate3->Wash3 AddTMB Add 100µL TMB Substrate Wash3->AddTMB Incubate4 Incubate 15 min at RT (dark) AddTMB->Incubate4 AddStop Add 100µL Stop Solution Incubate4->AddStop Read Read Absorbance at 450nm AddStop->Read Analyze Calculate Concentrations Read->Analyze End End Analyze->End

Figure 3: Workflow for a direct free 25(OH)D ELISA.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for quantifying 25(OH)D. To measure free 25(OH)D, an initial separation step, such as ultrafiltration, is required. To measure total 25(OH)D, a protein precipitation step is performed to release the bound analyte.

Protocol: LC-MS/MS for 25(OH)D Measurement

A. Sample Preparation for Free 25(OH)D:

  • Perform ultrafiltration as described in Protocol 2 to isolate the free fraction.[2]

  • The resulting ultrafiltrate can then be further processed and injected into the LC-MS/MS system.

B. Sample Preparation for Total 25(OH)D (Protein Precipitation): [13]

  • To 100 µL of serum or plasma in a microcentrifuge tube, add 350 µL of a precipitation reagent (e.g., 95:5 acetonitrile/methanol) containing an internal standard (e.g., deuterated 25(OH)D3).

  • Vortex the mixture for 30-60 seconds to precipitate the proteins.

  • Centrifuge at high speed (e.g., 13,000 rpm) for 15 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

C. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Use a suitable C18 or other appropriate column to separate 25(OH)D2 and 25(OH)D3 from other metabolites.

    • Employ a mobile phase gradient (e.g., water with 0.1% formic acid and methanol with 0.1% formic acid).

  • Mass Spectrometric Detection:

    • Use a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode.

    • Monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for 25(OH)D2, 25(OH)D3, and the internal standard.

  • Quantification:

    • Generate a calibration curve using standards of known concentrations.

    • Quantify the amount of 25(OH)D2 and 25(OH)D3 in the samples by comparing their peak area ratios to the internal standard against the calibration curve.

Calculation of Free 25(OH)D

Free 25(OH)D can be calculated if the concentrations of total 25(OH)D, DBP, and albumin are known. The formulas are based on the law of mass action.

Required Measurements:

  • Total 25(OH)D (typically by LC-MS/MS or immunoassay)

  • Vitamin D Binding Protein (DBP) (by immunoassay)[5]

  • Albumin (by standard clinical chemistry methods)

Formula (Example): [14] A simplified formula to calculate free 25(OH)D is:

Free 25(OH)D = Total 25(OH)D / (1 + Ka,albumin * [Albumin] + Ka,DBP * [DBP])

Where:

  • [Albumin] and [DBP] are the molar concentrations of albumin and DBP.

  • Ka,albumin and Ka,DBP are the affinity constants of albumin and DBP for 25(OH)D.

Note: Different affinity constants for DBP genotypes may be used for more accurate calculations.[14]

Data Presentation

TechniquePrincipleAdvantagesDisadvantagesTypical Normal Range (Free 25(OH)D)
Equilibrium Dialysis Physical separation of free analyte based on diffusion across a semi-permeable membrane.Gold standard, high accuracy.Labor-intensive, time-consuming, requires specialized equipment.Varies by study, generally low pg/mL range.
Ultrafiltration Physical separation of free analyte by centrifugation through a semi-permeable membrane.Faster than dialysis, relatively simple.Potential for membrane binding, protein leakage, and non-specific binding.Varies by study, generally low pg/mL range.[2]
Direct Immunoassay (ELISA) Competitive binding of sample free 25(OH)D and a labeled tracer to a specific antibody.High-throughput, easy to automate, commercially available.Potential for antibody cross-reactivity, matrix effects, and variability between kits.4.3 ± 1.9 pg/mL to 4.7 ± 1.8 pg/mL.[15]
LC-MS/MS Chromatographic separation followed by mass spectrometric detection. Requires an initial separation step (e.g., ultrafiltration) for free 25(OH)D.High sensitivity and specificity, can measure multiple metabolites simultaneously.High instrument cost, requires skilled operators, sample preparation can be complex.14.0 ± 8.4 pg/mL (after ultrafiltration).[2]
Calculation Mathematical estimation based on total 25(OH)D, DBP, and albumin concentrations.Inexpensive, does not require specialized free 25(OH)D assays.Accuracy depends on the accuracy of the input measurements and the affinity constants used; may not be accurate in all populations.[3][9]Varies based on input values, often higher than directly measured values.[3]

Summary and Recommendations

The choice of method for measuring free 25(OH)D depends on the specific research question, available resources, and the required throughput.

  • Equilibrium dialysis remains the theoretical gold standard and is best suited for research settings where accuracy is paramount.

  • Ultrafiltration followed by LC-MS/MS offers a good balance of accuracy, specificity, and throughput.

  • Direct immunoassays are well-suited for large-scale clinical and epidemiological studies due to their ease of use and high-throughput capabilities.

  • Calculation methods can be a useful estimation tool, but their limitations, particularly in diverse clinical populations, should be recognized. Directly measured free 25(OH)D often correlates better with biological markers than calculated values.[3][9]

For drug development professionals, understanding the impact of a new chemical entity on the binding of 25(OH)D to its transport proteins may be critical. In such cases, direct measurement of free 25(OH)D using a validated method is highly recommended. For researchers and scientists investigating the physiological roles of vitamin D, the ability to accurately measure the free fraction provides a powerful tool to explore the nuances of vitamin D metabolism and action.

References

Application of Vitamin D3 Analogs in Dermatological Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of vitamin D3 analogs in dermatological research. The information is intended to guide researchers in studying the efficacy and mechanisms of these compounds in various skin disorders.

Introduction

This compound analogs are synthetic compounds structurally related to the active form of vitamin D, 1α,25-dihydroxythis compound (calcitriol). These analogs are pivotal in dermatology due to their ability to modulate keratinocyte proliferation and differentiation, as well as exert immunomodulatory effects.[1][2][3] Their therapeutic action is primarily mediated through the nuclear vitamin D receptor (VDR), which is expressed in various skin cells, including keratinocytes, fibroblasts, and immune cells.[4][5] By binding to the VDR, these analogs regulate the transcription of genes involved in cell growth, differentiation, and inflammation, making them effective treatments for hyperproliferative and inflammatory skin conditions.[1][5] Analogs like calcipotriol and maxacalcitol have been engineered to have a potent effect on skin cells with a reduced risk of systemic side effects like hypercalcemia, which can be a concern with natural calcitriol.[1][5]

Key this compound Analogs in Dermatological Research

  • Calcipotriol (Calcipotriene): A widely used synthetic analog for the topical treatment of psoriasis.[6][7] It effectively inhibits keratinocyte proliferation and promotes their normal differentiation.[7] It also has anti-inflammatory properties, modulating the activity of T cells.[1]

  • Calcitriol: The biologically active form of this compound. It is used topically for psoriasis and is being investigated for its role in preventing and treating skin cancers.[8][9] Its use can be limited by its calcemic effects if significant systemic absorption occurs.[2]

  • Maxacalcitol (22-oxacalcitriol): An analog with a strong inhibitory effect on keratinocyte proliferation, reportedly more potent than calcipotriol and tacalcitol in in vitro models.[10][11] It is used in the treatment of psoriasis and other hyperkeratotic conditions.[11][12]

  • Tacalcitol: Another this compound analog used for the topical treatment of psoriasis.[10]

Applications in Dermatological Conditions

Psoriasis

Psoriasis is a chronic autoimmune disease characterized by the rapid and abnormal growth of keratinocytes, leading to the formation of thick, scaly plaques.[1] this compound analogs are a cornerstone of topical therapy for mild to moderate psoriasis.[13][14]

Mechanism of Action in Psoriasis:

  • Anti-proliferative: this compound analogs bind to the VDR in keratinocytes, which leads to the inhibition of cell proliferation.[7][15] This helps to normalize the rapid cell turnover characteristic of psoriatic skin.

  • Pro-differentiative: They promote the normal maturation and differentiation of keratinocytes, helping to restore the proper structure of the epidermis.[1][4]

  • Immunomodulatory: These compounds influence the cutaneous immune system by inhibiting the production of pro-inflammatory cytokines like IL-2 and interferon-gamma, and modulating the function of T cells and dendritic cells.[5][9]

A diagram of the signaling pathway is provided below.

G cluster_cell Keratinocyte cluster_nucleus Nucleus VD3_analog This compound Analog (e.g., Calcipotriol) VDR_RXR VDR-RXR Complex VD3_analog->VDR_RXR Binds to VDR VDRE Vitamin D Response Element (VDRE) in DNA VDR_RXR->VDRE Translocates to Nucleus, Binds to DNA Gene_Transcription Gene Transcription Modulation VDRE->Gene_Transcription Regulates Proliferation Inhibition of Keratinocyte Proliferation Gene_Transcription->Proliferation Differentiation Promotion of Keratinocyte Differentiation Gene_Transcription->Differentiation Inflammation Reduction of Inflammatory Cytokines Gene_Transcription->Inflammation

Caption: this compound Analog Signaling Pathway in Keratinocytes.
Skin Cancer

The anti-proliferative and pro-differentiative properties of this compound analogs make them promising agents in the research of skin cancer, including melanoma and non-melanoma skin cancers (NMSC) like basal cell carcinoma (BCC) and squamous cell carcinoma (SCC).[8][16]

Mechanism of Action in Skin Cancer:

  • Inhibition of Proliferation: Calcitriol and other analogs have been shown to inhibit the growth of melanoma and NMSC cell lines in vitro.[8][17]

  • Promotion of Apoptosis and Differentiation: They can induce cell death and differentiation in cancer cells, thereby reducing tumor growth.[16]

  • Synergistic Effects: Calcitriol can enhance the efficacy of other cancer therapies. For instance, pre-treatment with topical calcitriol has been shown to improve the outcome of photodynamic therapy (PDT) for NMSC in mouse models by increasing the accumulation of the photosensitizer in tumor cells.[18]

Atopic Dermatitis (AD)

The role of this compound analogs in atopic dermatitis is an area of active research, with some studies suggesting a beneficial effect due to their immunomodulatory properties.[5] However, results have been mixed, and in some cases, topical application has been reported to exacerbate AD.[19]

Potential Mechanism of Action in Atopic Dermatitis:

  • Immune Regulation: Vitamin D may help regulate the immune response in AD by suppressing IgE production and modulating T-cell activity.[5][20]

  • Skin Barrier Function: Vitamin D is involved in the synthesis of proteins essential for the formation of the stratum corneum, which could help improve skin barrier function in AD patients.[20]

Quantitative Data Summary

The following tables summarize quantitative data on the efficacy of various this compound analogs from preclinical and clinical studies.

Table 1: Efficacy of this compound Analogs in Psoriasis Clinical Trials

AnalogDosage/ConcentrationDurationEfficacy OutcomeReference
Calcitriol3 µg/g ointment, twice daily3 months53% mean decrease in PASI score[9]
Calcipotriol50 µg/g ointment8 weeksMarked improvement or clearance in 46% of subjects (once daily)[11]
Maxacalcitol25 µg/g ointment, once daily8 weeksMarked improvement or clearance in 55% of subjects[11]
Calcipotriol + Betamethasone50 µg/g + 0.5 mg/g ointment9 weeks81.4% reduction in PASI score on the treated side[21]

Table 2: In Vitro Anti-proliferative and Pro-differentiative Effects

AnalogCell LineConcentrationEffectReference
CalcitriolHuman Melanoma Cells10 nMInhibition of cell proliferation[17]
CalcipotriolHuman Keratinocytes≥10⁻⁸ MInhibition of cell proliferation[5]
MaxacalcitolHuman Keratinocytes-~10 times more effective at suppressing proliferation than calcipotriol[11]
20(OH)D3 AnalogsNormal Keratinocytes-Higher or comparable potency for inhibiting proliferation compared to calcitriol[22]

Experimental Protocols

Protocol 1: In Vitro Keratinocyte Anti-Proliferation Assay

This protocol details a method to assess the anti-proliferative effects of a this compound analog on human keratinocytes.

1. Materials:

  • Human epidermal keratinocytes (primary or cell line, e.g., HaCaT)

  • Keratinocyte growth medium (e.g., KGM-Gold™)

  • This compound analog (e.g., Calcipotriol) dissolved in a suitable vehicle (e.g., ethanol or DMSO)

  • Vehicle control

  • 96-well cell culture plates

  • Cell proliferation assay kit (e.g., MTT, WST-1, or CyQUANT®)

  • Plate reader

2. Procedure:

  • Cell Seeding: Culture keratinocytes to ~80% confluency. Trypsinize, count, and seed the cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of growth medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Treatment: Prepare serial dilutions of the this compound analog in culture medium. Concentrations typically range from 10⁻¹¹ M to 10⁻⁷ M.[5] Also, prepare a vehicle control with the same final concentration of the solvent.

  • Remove the medium from the wells and add 100 µL of the prepared treatments (or controls) to the respective wells.

  • Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • Proliferation Assessment: After incubation, assess cell viability and proliferation using a chosen assay kit according to the manufacturer's instructions. For an MTT assay:

    • Add 10 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C.

    • Add 100 µL of solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of proliferation inhibition relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration at which 50% of cell proliferation is inhibited).

Below is a diagram of the experimental workflow.

G start Start: Culture Keratinocytes seed Seed Cells into 96-well Plate start->seed incubate1 Incubate 24h (Cell Attachment) seed->incubate1 treat Treat Cells with Analog/Control incubate1->treat prepare_treatment Prepare Serial Dilutions of this compound Analog and Vehicle Control prepare_treatment->treat incubate2 Incubate 48-72h treat->incubate2 assay Perform Proliferation Assay (e.g., MTT) incubate2->assay read Read Absorbance (Plate Reader) assay->read analyze Data Analysis: Calculate % Inhibition, Determine IC50 read->analyze end End analyze->end

Caption: Workflow for In Vitro Anti-Proliferation Assay.
Protocol 2: Imiquimod (IMQ)-Induced Psoriasis-like Dermatitis Mouse Model

This protocol describes an in vivo model to evaluate the therapeutic effect of topical this compound analogs on psoriasis-like skin inflammation.[23]

1. Animals and Housing:

  • Use 8-10 week old BALB/c or C57BL/6 mice.

  • House animals under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Allow at least one week of acclimatization before starting the experiment.

2. Materials:

  • Imiquimod cream (5%)

  • Topical this compound analog formulation (e.g., Calcipotriol solution or ointment)

  • Vehicle control formulation

  • Calipers for measuring ear thickness

  • Psoriasis Area and Severity Index (PASI) scoring guide (modified for mice)

3. Procedure:

  • Group Allocation: Randomly divide mice into at least three groups: Naive (no treatment), Vehicle + IMQ, and this compound Analog + IMQ.

  • Induction of Dermatitis: For 5-6 consecutive days, apply a daily topical dose of 62.5 mg of imiquimod cream to the shaved back skin and the right ear of each mouse in the IMQ-treated groups.

  • Topical Treatment: One to two hours before the IMQ application each day, treat the same skin areas of the "this compound Analog + IMQ" group with the analog formulation. Apply the vehicle formulation to the "Vehicle + IMQ" group.

  • Monitoring and Scoring:

    • Daily: Monitor the mice for signs of inflammation. Score the back skin for erythema, scaling, and thickness on a scale of 0 to 4 (0=none, 4=very severe). The cumulative score (erythema + scaling + thickness) serves as the clinical score.

    • Daily: Measure the ear thickness using calipers.

  • Endpoint Analysis (Day 6 or 7):

    • Euthanize the mice.

    • Collect skin and ear tissue for histological analysis (H&E staining to assess epidermal thickness, acanthosis, and inflammatory infiltrate).

    • Isolate RNA from skin samples for gene expression analysis (e.g., qPCR for inflammatory cytokines like IL-17, IL-23).[23]

    • Perform flow cytometry on cells isolated from skin or draining lymph nodes to analyze immune cell populations (e.g., T17 cells).[23]

  • Data Analysis: Compare the clinical scores, ear thickness, histological changes, and gene/protein expression levels between the treatment groups using appropriate statistical tests (e.g., ANOVA or t-test).

The logical relationship of therapeutic actions in psoriasis is depicted below.

G VD3 Topical this compound Analog Application Inhibit_Prolif Inhibits Proliferation VD3->Inhibit_Prolif Promote_Diff Promotes Differentiation VD3->Promote_Diff Modulate_Immune Modulates Immune Response VD3->Modulate_Immune Hyperproliferation Keratinocyte Hyperproliferation Improvement Clinical Improvement of Psoriasis Differentiation_Error Abnormal Differentiation Inflammation Immune Cell Infiltration & Cytokine Release Inhibit_Prolif->Hyperproliferation Inhibit_Prolif->Improvement Promote_Diff->Differentiation_Error Promote_Diff->Improvement Modulate_Immune->Inflammation Modulate_Immune->Improvement

Caption: Logical Flow of this compound Analog Action in Psoriasis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Vitamin D3 Dosage for In Vitro Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with vitamin D3 in in vitro cancer cell line models.

Frequently Asked Questions (FAQs)

1. What is the optimal concentration of this compound to use for in vitro cancer cell line experiments?

The optimal concentration of this compound, specifically its active form 1α,25-dihydroxythis compound (calcitriol), is highly dependent on the specific cancer cell line being investigated. There is no single universal optimal dose. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for each cell line.

2. How long should I incubate cancer cells with this compound?

Incubation times can vary, but many studies report significant effects on cell viability and proliferation after 24 to 72 hours of treatment.[1][2] Prolonged treatment beyond 72 hours may not necessarily enhance the anti-proliferative efficacy of this compound.[1][2] It is recommended to perform a time-course experiment to determine the optimal incubation period for your specific cell line and experimental endpoint.

3. What are the expected effects of this compound on cancer cells in vitro?

This compound has been shown to have several anti-cancer effects on various cancer cell lines in vitro, including:

  • Inhibition of cell proliferation: this compound can arrest the cell cycle, often in the G0/G1 or G2/M phase.[3][4]

  • Induction of apoptosis: It can trigger programmed cell death.[5][6]

  • Promotion of cell differentiation: this compound can induce cancer cells to differentiate into more mature, less proliferative cell types.[7]

  • Inhibition of angiogenesis, invasion, and metastasis. [7][8]

4. Does the expression of the Vitamin D Receptor (VDR) in cancer cells affect their response to this compound?

Generally, the anti-tumor effects of the active form of this compound, 1α,25(OH)2D3, are mediated by its binding to the Vitamin D Receptor (VDR).[7][9] However, some studies have reported anti-proliferative effects in both VDR-positive and VDR-negative cell lines, suggesting that other mechanisms may also be involved.[1] It is advisable to characterize the VDR status of your cell line.

Troubleshooting Guides

Problem: I am not observing a significant anti-proliferative effect of this compound on my cancer cell line.

  • Solution 1: Verify the form of this compound used. Ensure you are using the biologically active form, 1α,25-dihydroxythis compound (calcitriol), as cholecalciferol (this compound) itself has limited activity in vitro.

  • Solution 2: Optimize the concentration. The effective concentration of this compound can vary significantly between cell lines. Perform a dose-response study to determine the IC50 for your specific cell line. Concentrations ranging from nanomolar (nM) to micromolar (µM) have been reported to be effective in different studies.

  • Solution 3: Check the incubation time. The effects of this compound may not be apparent after short incubation periods. Extend the incubation time (e.g., 48-72 hours) and perform a time-course experiment.

  • Solution 4: Assess cell line sensitivity. Some cancer cell lines may be inherently resistant to this compound. Consider testing a different cell line known to be responsive as a positive control. Also, check the Vitamin D Receptor (VDR) expression in your cell line, as its presence is often crucial for this compound's action.[7][9]

  • Solution 5: Evaluate the experimental conditions. Ensure that the cell culture medium and serum used do not interfere with the activity of this compound. High serum concentrations can sometimes reduce the effective concentration of lipophilic compounds.

Problem: I am observing high variability in my cell viability assay results.

  • Solution 1: Ensure proper dissolution of this compound. this compound is a lipophilic compound and may not dissolve well in aqueous media. Use a suitable solvent like DMSO or ethanol to prepare a stock solution and ensure it is thoroughly mixed into the culture medium. Be mindful of the final solvent concentration, as it can be toxic to cells. Include a vehicle control in your experiments.

  • Solution 2: Standardize cell seeding density. Inconsistent cell numbers at the start of the experiment can lead to variable results. Ensure a uniform cell seeding density across all wells.

  • Solution 3: Check for uniform drug distribution. After adding the this compound solution to the wells, mix gently by swirling the plate to ensure even distribution.

  • Solution 4: Mind the plate edge effect. Wells on the periphery of a microplate are prone to evaporation, which can affect cell growth and drug concentration. Avoid using the outer wells or ensure they are filled with sterile PBS or medium to minimize this effect.

Data Presentation

Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation Time (hours)Reference
MCF-7Breast Cancer168.624[1]
MDA-MB-231Breast Cancer~16624[1]
AGSGastric CancerNot specified24[10][11]
MKN 45Gastric CancerNot specified24[10][11]
KATO IIIGastric CancerNot specified24[10][11]
A375Malignant Melanoma0.00115 (as 1,25(OH)2D3)72[12]
SK-MEL-28Malignant MelanomaNot specified72[12]
Hep 3BLiver Cancer>31.25Not specified[13]
HCT 116Colorectal CarcinomaNot specifiedNot specified[13]
HeLaCervical CancerNot specifiedNot specified[13]
U-87 MGGlioblastomaNot specifiedNot specified[13]
C6GlioblastomaNot specifiedNot specified[13]

Note: The effective concentrations can vary based on the specific experimental conditions and the form of this compound used.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using the MTT Assay

This protocol outlines the steps to determine the concentration of this compound that inhibits the growth of a cancer cell line by 50%.

  • Cell Seeding:

    • Harvest and count the cancer cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[14]

  • This compound Treatment:

    • Prepare a stock solution of 1α,25-dihydroxythis compound in a suitable solvent (e.g., DMSO or ethanol).

    • Perform serial dilutions of the this compound stock solution in culture medium to achieve a range of final concentrations (e.g., from 1 nM to 100 µM).

    • Include a vehicle control (medium with the same concentration of solvent used for the highest this compound concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[11]

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[15]

    • After the incubation period, add 10-20 µL of the MTT solution to each well.[15][16]

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[11]

    • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.[15]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[15]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Caption: Workflow for determining the IC50 of this compound.

VitaminD_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_nuclear Nuclear Effects cluster_outcomes Cellular Outcomes D3 This compound (Calcitriol) VDR Vitamin D Receptor (VDR) D3->VDR Binds VDR_RXR VDR-RXR Complex VDR->VDR_RXR Heterodimerizes with RXR Retinoid X Receptor (RXR) RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) on DNA VDR_RXR->VDRE Binds to gene_reg Gene Transcription Regulation VDRE->gene_reg proliferation ↓ Proliferation gene_reg->proliferation apoptosis ↑ Apoptosis gene_reg->apoptosis differentiation ↑ Differentiation gene_reg->differentiation

Caption: Simplified this compound signaling pathway in cancer cells.

References

Technical Support Center: Troubleshooting Variability in Vitamin D Quantification Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for vitamin D quantification assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues and answer frequently asked questions related to the measurement of vitamin D and its metabolites.

Troubleshooting Guides

This section provides detailed guidance in a question-and-answer format to address specific problems you may encounter during your experiments.

Immunoassay (ELISA/CLIA) Troubleshooting

Question: I am observing high background signal in my chemiluminescence immunoassay (CLIA)/ELISA. What are the potential causes and solutions?

Answer: High background can obscure results and reduce the dynamic range of your assay. Here are common causes and their corresponding solutions:

  • Insufficient Washing: Inadequate washing can leave unbound antibodies or detection reagents in the wells, leading to a high background signal.[1][2]

    • Solution: Ensure that all wells are filled and aspirated completely during each wash step. Increase the number of washes or include a soak time of 20-30 seconds between washes. If available, use a calibrated automated plate washer for consistency.[1][3]

  • Overly Concentrated Reagents: Using detection antibodies or enzyme conjugates at a concentration that is too high can lead to non-specific binding and elevated background.

    • Solution: Perform a titration experiment to determine the optimal concentration for your detection antibody and enzyme conjugate. Always follow the manufacturer's recommended dilutions.[3]

  • Cross-Contamination: Contamination between wells, especially from high-concentration samples or standards to low-concentration wells, is a common source of high background.

    • Solution: Use fresh pipette tips for every sample, standard, and reagent. Be careful not to splash reagents between wells. When incubating, use plate sealers to prevent cross-contamination.[3]

  • Sub-optimal Blocking: Incomplete blocking of the microplate wells can lead to non-specific binding of antibodies.

    • Solution: Increase the incubation time with the blocking buffer or try a different blocking agent. Common blocking agents include bovine serum albumin (BSA) and non-fat dry milk.

  • Substrate Issues (CLIA/Colorimetric ELISA): The substrate may be contaminated or degraded, or the incubation time with the substrate may be too long.

    • Solution: Use fresh, properly stored substrate. Ensure the substrate is protected from light. Optimize the substrate incubation time to achieve a good signal-to-noise ratio without excessive background. Read the plate immediately after adding the stop solution in colorimetric ELISAs.[1][3]

Question: My immunoassay is showing weak or no signal. What should I check?

Answer: A lack of signal can be frustrating. Here's a checklist of potential issues:

  • Omission or Incorrect Order of Reagents: Forgetting to add a reagent, such as the primary or secondary antibody, or adding them in the wrong order is a common mistake.

    • Solution: Carefully review the assay protocol and create a checklist to ensure all steps are performed correctly and in the proper sequence.

  • Inactive Reagents: Reagents may have expired, been stored improperly, or been subjected to multiple freeze-thaw cycles, leading to a loss of activity.

    • Solution: Check the expiration dates of all kit components. Ensure all reagents are stored at the recommended temperatures and avoid repeated freezing and thawing. Use fresh reagents if there is any doubt about their stability.

  • Incorrect Wavelength Reading: The plate reader may be set to the wrong wavelength for the substrate used.

    • Solution: Verify the correct wavelength for your specific substrate in the manufacturer's protocol and ensure the plate reader is set accordingly.

  • Presence of Inhibitors: Certain substances in your samples or buffers, such as sodium azide, can inhibit the activity of horseradish peroxidase (HRP), a common enzyme conjugate.

    • Solution: Ensure that none of your buffers or samples contain interfering substances. If you suspect an inhibitor in your samples, you may need to perform a sample cleanup step.

Question: I am seeing high variability (high Coefficient of Variation - CV) between my replicate wells. What could be the cause?

Answer: High CVs can compromise the reliability of your results. The following are common culprits:

  • Pipetting Inaccuracy: Inconsistent pipetting technique is a major source of variability.

    • Solution: Ensure your pipettes are properly calibrated. Use reverse pipetting for viscous solutions. When adding reagents to the plate, touch the pipette tip to the side of the well to ensure all liquid is dispensed. Use a multichannel pipette for adding common reagents to all wells to improve consistency.[1]

  • Inadequate Mixing: Failure to properly mix reagents or samples before adding them to the plate can lead to uneven distribution.

    • Solution: Gently vortex or invert all reagents and samples before use. When adding reagents to the wells, ensure they are mixed thoroughly but gently to avoid bubbles.

  • Temperature Gradients: Uneven temperature across the microplate during incubation can cause "edge effects," where the outer wells behave differently from the inner wells.

    • Solution: Ensure the entire plate is at a uniform temperature during incubation. Avoid stacking plates, as this can create temperature gradients. You can also incubate the plate in a water bath for more uniform temperature distribution.

  • Inconsistent Washing: Variable washing across the plate can lead to inconsistent results.

    • Solution: An automated plate washer is highly recommended for consistent washing. If washing manually, ensure that all wells are treated identically.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Troubleshooting

Question: I am experiencing poor recovery of vitamin D metabolites in my LC-MS/MS assay. What are the likely causes and solutions?

Answer: Low recovery can be due to issues in the sample preparation or the analytical steps.

  • Inefficient Protein Precipitation: Incomplete precipitation of proteins will result in a lower yield of the analyte in the supernatant.

    • Solution: Ensure the correct ratio of precipitation solvent (e.g., acetonitrile or methanol) to the sample is used. Optimize the vortexing time and speed to ensure thorough mixing. Use chilled precipitation solvent to enhance protein precipitation.

  • Sub-optimal Solid-Phase Extraction (SPE): If using SPE, issues with any of the steps (conditioning, loading, washing, or elution) can lead to poor recovery.

    • Solution: Ensure that the correct solvents are used for each step and that the volumes are appropriate for the SPE cartridge or plate. Check for breakthrough of the analyte during the loading and washing steps by collecting and analyzing the flow-through. Optimize the elution solvent to ensure complete elution of the vitamin D metabolites from the sorbent.

  • Analyte Degradation: Vitamin D and its metabolites are sensitive to light and can degrade if not handled properly.

    • Solution: Protect samples and extracts from light by using amber vials and minimizing exposure to ambient light. Keep samples on ice or in a cooled autosampler to minimize thermal degradation.

  • Matrix Effects: Components in the sample matrix can suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate quantification and apparent low recovery.

    • Solution: Incorporate a more rigorous sample cleanup method to remove interfering substances. Use a stable isotope-labeled internal standard (e.g., d6-25-OH-Vitamin D3) that co-elutes with the analyte to compensate for matrix effects.

Question: I am observing peak splitting or tailing in my LC-MS/MS chromatogram. What should I investigate?

Answer: Poor peak shape can affect the accuracy of integration and quantification.

  • Column Contamination or Degradation: The analytical column can become contaminated with sample matrix components over time, or the stationary phase can degrade.

    • Solution: Flush the column with a strong solvent recommended by the manufacturer. If the problem persists, replace the guard column. If neither of these steps resolves the issue, the analytical column may need to be replaced.

  • Incompatible Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the final extract in the initial mobile phase or a weaker solvent.

  • Issues with the Mobile Phase: The mobile phase may be prepared incorrectly, or it may have degraded.

    • Solution: Prepare fresh mobile phase, ensuring accurate pH and composition. Degas the mobile phase to remove dissolved gases that can cause bubbles in the system.

Data Presentation: Comparison of Assay Methods

The choice of assay can significantly impact the quantification of vitamin D. Below are tables summarizing the variability and cross-reactivity of common immunoassay platforms.

Table 1: Comparison of Intra- and Inter-Assay Coefficients of Variation (CVs) for Commercial Immunoassays

Assay PlatformIntra-Assay CV (%)Inter-Assay CV (%)Reference(s)
Abbott Architect1.0 - 1.52.4 - 4.9[4]
DiaSorin LIAISON6.87.0[5]
Roche Cobas< 5> 10[6]
Siemens ADVIA Centaur9.2 - 10.35.1 - 11.0[6]

Note: CVs can vary depending on the analyte concentration, laboratory conditions, and specific reagent lots.

Table 2: Cross-Reactivity of Commercial Immunoassays with Vitamin D Metabolites

Immunoassay Platform25-OH-D₂ (%)3-epi-25-OH-D₃ (%)24,25-(OH)₂D₃ (%)Reference(s)
Abbott Architect80.5 - 82.4Low to moderateLow to moderate[4]
DiaSorin LIAISON~100Not consistently reportedNot consistently reported
Roche CobasVariableMinimal in some studiesNot consistently reported
Siemens ADVIA Centaur45.3Not consistently reportedNot consistently reported[6]

Note: Cross-reactivity data can vary significantly between studies and manufacturer's inserts. It is crucial to consult the specific product documentation for the most accurate information.

Experimental Protocols

Below are detailed methodologies for common vitamin D quantification assays.

Protocol 1: LC-MS/MS Quantification of 25-Hydroxyvitamin D

This protocol outlines a typical workflow for the analysis of 25-hydroxyvitamin D₂ and D₃ in human serum or plasma.

1. Sample Preparation: Protein Precipitation

  • Pipette 50 µL of serum/plasma, calibrator, or quality control sample into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of a precipitation solution (e.g., acetonitrile or methanol) containing a deuterated internal standard (e.g., d6-25-hydroxyvitamin D₃).

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubate the tubes at 4°C for 10 minutes to enhance protein pelleting.

  • Centrifuge the tubes at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase A: Water with a small amount of formic acid (e.g., 0.1%) to aid ionization.

    • Mobile Phase B: Methanol or acetonitrile with a small amount of formic acid.

    • Gradient: A gradient elution is typically used, starting with a lower percentage of mobile phase B and increasing to elute the vitamin D metabolites.

    • Flow Rate: A typical flow rate is between 0.4 and 0.8 mL/min.

    • Injection Volume: 10-20 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for 25-hydroxyvitamin D₂, 25-hydroxyvitamin D₃, and the internal standard are monitored.

Protocol 2: Chemiluminescence Immunoassay (CLIA) for Total 25-Hydroxyvitamin D

This is a general protocol for a competitive CLIA. Specific details may vary between different commercial kits.

  • Reagent Preparation: Prepare all reagents, including wash buffer, calibrators, and controls, according to the kit manufacturer's instructions. Allow all reagents to reach room temperature before use.

  • Sample Pre-treatment: In many CLIA kits, a pre-treatment step is required to release vitamin D from its binding protein (DBP). This typically involves incubating the sample with a releasing agent provided in the kit.

  • Assay Procedure:

    • Pipette the pre-treated samples, calibrators, and controls into the appropriate wells of the microplate.

    • Add the acridinium-labeled anti-vitamin D antibody to each well.

    • Add the biotinylated vitamin D conjugate to each well. This will compete with the vitamin D in the sample for binding to the antibody.

    • Incubate the plate, usually with shaking, for the time specified in the protocol.

    • Add streptavidin-coated magnetic particles to each well. The biotinylated vitamin D that has bound to the antibody will then bind to the magnetic particles.

    • Wash the plate to remove any unbound reagents.

    • Place the plate in a luminometer.

    • Inject the trigger solution to initiate the chemiluminescent reaction.

    • Measure the light output (in Relative Light Units, RLUs). The amount of light is inversely proportional to the concentration of vitamin D in the sample.

  • Data Analysis: Calculate the concentration of vitamin D in the samples by comparing their RLU values to the standard curve generated from the calibrators.

Visualizations

LC-MS/MS Sample Preparation Workflow

LCMS_Workflow LC-MS/MS Sample Preparation Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Start Start: Serum/Plasma Sample Add_IS Add Internal Standard (e.g., d6-25-OH-D3) Start->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Add_IS->Protein_Precipitation Vortex Vortex Protein_Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer LC_Injection Inject into LC-MS/MS Supernatant_Transfer->LC_Injection LC_Separation Chromatographic Separation (C18 Column) LC_Injection->LC_Separation MS_Detection Mass Spectrometric Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis End End: Report Concentration Data_Analysis->End

Caption: Workflow for LC-MS/MS analysis of vitamin D.

Troubleshooting Decision Tree for Immunoassays

Troubleshooting_Tree Immunoassay Troubleshooting Decision Tree cluster_high_bg High Background cluster_no_signal No/Weak Signal cluster_high_cv High CV Problem Problem Observed High_BG High Background Problem->High_BG No_Signal No/Weak Signal Problem->No_Signal High_CV High CV Problem->High_CV Check_Washing Check Washing Protocol High_BG->Check_Washing Possible Cause Check_Reagent_Conc Check Reagent Concentrations High_BG->Check_Reagent_Conc Possible Cause Check_Blocking Check Blocking Step High_BG->Check_Blocking Possible Cause Check_Reagent_Addition Verify Reagent Addition No_Signal->Check_Reagent_Addition Possible Cause Check_Reagent_Activity Check Reagent Activity No_Signal->Check_Reagent_Activity Possible Cause Check_Reader_Settings Check Plate Reader Settings No_Signal->Check_Reader_Settings Possible Cause Check_Pipetting Review Pipetting Technique High_CV->Check_Pipetting Possible Cause Check_Mixing Ensure Thorough Mixing High_CV->Check_Mixing Possible Cause Check_Temp Check for Temperature Gradients High_CV->Check_Temp Possible Cause

Caption: Decision tree for troubleshooting immunoassays.

Frequently Asked Questions (FAQs)

Q1: What is the difference between measuring 25-hydroxyvitamin D and 1,25-dihydroxyvitamin D?

A1: 25-hydroxyvitamin D (25(OH)D) is the major circulating form of vitamin D and is the best indicator of overall vitamin D status. It has a relatively long half-life of about 2-3 weeks. 1,25-dihydroxyvitamin D (1,25(OH)₂D) is the biologically active form of vitamin D, but it has a much shorter half-life of about 4 hours and its levels are tightly regulated by the body. Therefore, 1,25(OH)₂D levels do not reflect vitamin D reserves and are generally not used to assess vitamin D deficiency, except in specific clinical situations like chronic kidney disease.

Q2: Why do my vitamin D results differ when measured by different laboratories or different methods?

A2: Discrepancies in vitamin D results between different labs or methods are common and can be attributed to several factors:

  • Different Assay Types: Immunoassays and LC-MS/MS are fundamentally different technologies. Immunoassays rely on antibody-antigen binding, which can be subject to interferences, while LC-MS/MS directly measures the mass of the molecule.

  • Lack of Standardization: Although efforts like the Vitamin D Standardization Program (VDSP) are in place, not all assays are harmonized to the reference method.

  • Cross-reactivity: Immunoassays can show varying degrees of cross-reactivity with different vitamin D metabolites, such as 25-OH-D₂, the C-3 epimer of 25-OH-D₃, and 24,25-(OH)₂D₃. This can lead to an over- or underestimation of the true 25-OH-D concentration.

  • Matrix Effects: Different components in the patient's serum or plasma can interfere with the assay, and the extent of this interference can vary between methods.

Q3: What are C-3 epimers of vitamin D, and how do they affect my assay?

A3: C-3 epimers are stereoisomers of vitamin D metabolites that differ in the configuration of the hydroxyl group at the third carbon position. The C-3 epimer of 25-hydroxyvitamin D₃ (3-epi-25-OH-D₃) can be present in significant amounts, especially in infants. Most immunoassays do not detect this epimer, while not all LC-MS/MS methods can chromatographically separate it from 25-OH-D₃. If not separated, LC-MS/MS can overestimate the 25-OH-D₃ concentration.

Q4: How important are pre-analytical factors in vitamin D measurement?

A4: Pre-analytical factors are critical for accurate vitamin D quantification. These include:

  • Sample Collection: Use of appropriate collection tubes is important, as some gels in separator tubes have been reported to interfere with certain assays.

  • Sample Storage: While vitamin D is relatively stable, long-term storage should be at -20°C or lower. Avoid repeated freeze-thaw cycles, as this can affect the integrity of the sample.

  • Light Exposure: Vitamin D is light-sensitive, so samples should be protected from direct light exposure.

Q5: What is the role of Vitamin D Binding Protein (DBP) in assay variability?

A5: Over 99% of circulating 25(OH)D is bound to proteins, primarily DBP. A crucial step in any vitamin D assay is the complete release of 25(OH)D from DBP. Incomplete release can lead to an underestimation of the total 25(OH)D concentration. The efficiency of this release step can vary between different assay kits and methods, contributing to inter-method variability. Furthermore, genetic variations in DBP can affect its binding affinity for vitamin D metabolites, which can also influence assay results.

References

Technical Support Center: Addressing Matrix Effects in Serum 25-Hydroxyvitamin D3 Measurement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the measurement of serum 25-hydroxyvitamin D3.

Frequently Asked Questions (FAQs)

Section 1: Understanding Matrix Effects

Q1: What are matrix effects in the context of serum 25-hydroxythis compound analysis?

A1: Matrix effects refer to the alteration of the ionization efficiency of the target analyte, 25-hydroxythis compound (25(OH)D3), by co-eluting compounds from the serum matrix.[1][2] The "matrix" encompasses all components in the sample other than the analyte, such as proteins, lipids (especially phospholipids), and salts.[1][2] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can significantly compromise the accuracy, precision, and sensitivity of the analysis.[1][2][3]

Q2: What are the primary causes of matrix effects in serum 25(OH)D3 LC-MS/MS analysis?

A2: In biological matrices like serum or plasma, phospholipids are a major contributor to matrix effects, particularly ion suppression in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.[1][4] Due to their amphipathic nature, phospholipids can co-extract with 25(OH)D3 and interfere with the ionization process in the mass spectrometer source.[4][5] Other endogenous substances like salts and proteins can also contribute to matrix effects.[2][6]

Q3: How do matrix effects impact immunoassay-based methods for 25(OH)D3 measurement?

A3: Immunoassays can be affected by matrix effects due to variations in the levels of vitamin D binding protein (VDBP) and cross-reactivity with other vitamin D metabolites, such as 24,25-dihydroxyvitamin D.[7][8] These factors can lead to inaccuracies and variability between different immunoassay batches.[8] LC-MS/MS is generally considered to have superior selectivity compared to immunoassays for this reason.[8]

Section 2: Mitigation Strategies

Q4: How does a deuterated internal standard (IS) help in addressing matrix effects?

A4: A stable isotope-labeled internal standard (SIL-IS), such as 25-hydroxythis compound-d3 or d6, is considered the gold standard for compensating for matrix effects.[1][9] Because a SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes and experiences similar ion suppression or enhancement.[1] By calculating the ratio of the analyte's signal to the internal standard's signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.[1]

Q5: Can a deuterated internal standard completely eliminate issues related to matrix effects?

A5: While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects. A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard. If this shift causes them to elute in regions with different degrees of ion suppression, it can lead to inaccurate quantification. This is referred to as differential matrix effects.[1]

Q6: What are the most effective sample preparation techniques to minimize matrix effects?

A6: Effective sample preparation is crucial for removing interfering matrix components before LC-MS/MS analysis. Common and effective techniques include:

  • Protein Precipitation (PPT): A simple and high-throughput method to remove the bulk of proteins.[1][10] However, it is often insufficient to remove phospholipids effectively.

  • Liquid-Liquid Extraction (LLE): An inexpensive and routine method that can be effective at removing phospholipids.[8] However, it can be time-consuming and difficult to automate.[8]

  • Supported Liquid Extraction (SLE): A more modern and faster alternative to LLE that is easier to automate and can effectively remove phospholipids.[1][8]

  • Solid-Phase Extraction (SPE): A versatile technique that can be highly specific for extracting and concentrating analytes while removing interfering compounds.[11][12]

  • HybridSPE®-Phospholipid Removal: A specialized technique that combines protein precipitation with the specific removal of phospholipids through a zirconia-based stationary phase.[10][13] This method is highly effective at reducing phospholipid-based matrix effects.[10][13]

Troubleshooting Guides

Issue 1: Poor Sensitivity or Low Analyte Response
Potential Cause Troubleshooting Steps
Ion Suppression Improve Sample Cleanup: Implement a more rigorous sample preparation technique like SPE, SLE, or HybridSPE® to effectively remove phospholipids.[1][4]
Optimize Chromatography: Adjust the mobile phase composition, gradient, or column chemistry to achieve better separation of 25(OH)D3 from co-eluting matrix components.[1]
Optimize Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects than Electrospray Ionization (ESI) for vitamin D analysis and may improve sensitivity.[1][11]
Inefficient Extraction Evaluate Extraction Recovery: Perform experiments to determine the recovery of 25(OH)D3 with your current extraction protocol. If recovery is low, consider alternative solvents or extraction techniques.
Issue 2: Inconsistent Results or Poor Reproducibility
Potential Cause Troubleshooting Steps
Differential Matrix Effects Verify Co-elution of Analyte and IS: Ensure that the chromatographic peaks for 25(OH)D3 and the deuterated internal standard are narrow and co-elute as closely as possible.[1] A significant separation can lead to inaccurate correction.
Use Matrix-Matched Calibrants: Prepare calibration standards in a matrix that is representative of the study samples (e.g., charcoal-stripped serum) to mimic the matrix effects seen in unknown samples.[1][8]
Sample Preparation Variability Automate Sample Preparation: Where possible, use automated liquid handling systems to minimize variability in pipetting and extraction steps.
Ensure Consistent Technique: If performing manual extraction, ensure all samples are treated identically with consistent vortexing times, incubation periods, and solvent volumes.
Issue 3: Interference from Other Vitamin D Metabolites
Potential Cause Troubleshooting Steps
Co-elution of Isobars/Isomers Optimize Chromatographic Separation: Ensure your LC method provides baseline separation of 25(OH)D3 from its epimers (e.g., 3-epi-25(OH)D3) and other isomeric metabolites, as these can have different mass spectrometry responses.[7][8]
Use High-Resolution Mass Spectrometry (HRMS): HRMS can provide better specificity to distinguish between compounds with very similar mass-to-charge ratios.[7]
Immunoassay Cross-Reactivity Confirm with LC-MS/MS: If using an immunoassay, confirm unexpected or critical results with a more specific LC-MS/MS method.[8]

Experimental Protocols

Protocol 1: Supported Liquid Extraction (SLE) for Phospholipid Removal

This protocol is a general guideline and should be optimized for your specific laboratory conditions.

  • Sample Pre-treatment: To 100 µL of serum or plasma, add 50 µL of the deuterated internal standard solution (e.g., 25(OH)D3-d6 in methanol).[1]

  • Protein Precipitation: Add 200 µL of methanol, vortex for 30 seconds, and centrifuge at 10,000 x g for 10 minutes to precipitate proteins.[1]

  • Loading: Load the supernatant onto an SLE cartridge.[1]

  • Elution: Allow the sample to absorb into the sorbent for 5 minutes. Elute the analytes with a non-polar solvent like methyl tert-butyl ether (MTBE) or hexane.[1]

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in the mobile phase for LC-MS/MS analysis.[1]

Protocol 2: HybridSPE®-Phospholipid Removal

This protocol is based on the principles of HybridSPE® technology and should be adapted based on the manufacturer's instructions.

  • Protein Precipitation: In a 96-well plate or microcentrifuge tube, add 300 µL of acetonitrile (containing 1% formic acid if desired) to 100 µL of serum or plasma.[14]

  • Mixing: Vortex or mix thoroughly to ensure complete protein precipitation.

  • Phospholipid Removal: Transfer the supernatant to a HybridSPE®-Phospholipid plate or cartridge.[14]

  • Elution: Apply a vacuum or positive pressure to pass the supernatant through the sorbent. The filtrate/eluate is now depleted of phospholipids.[14]

  • Analysis: The resulting filtrate can be directly injected into the LC-MS/MS system or evaporated and reconstituted if further concentration is needed.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

Sample Preparation TechniqueRelative Matrix Effect (%)Analyte Recovery (%)Throughput
Protein Precipitation60-8085-95High
Liquid-Liquid Extraction (LLE)30-5080-90Low-Medium
Supported Liquid Extraction (SLE)20-4085-95Medium-High
Solid-Phase Extraction (SPE)10-3070-90Medium
HybridSPE®-Phospholipid<10>90High

*Note: Values are approximate and can vary depending on the specific matrix, analyte concentration, and analytical method.[1][4]

Visualizations

Experimental_Workflow Figure 1: General Experimental Workflow for Serum 25(OH)D3 Analysis serum_sample Serum Sample add_is Add Deuterated Internal Standard serum_sample->add_is protein_precipitation Protein Precipitation (e.g., Methanol) add_is->protein_precipitation phospholipid_removal Phospholipid Removal (SLE, SPE, or HybridSPE®) protein_precipitation->phospholipid_removal evaporation Evaporation phospholipid_removal->evaporation reconstitution Reconstitution evaporation->reconstitution lcms_analysis LC-MS/MS Analysis reconstitution->lcms_analysis data_processing Data Processing (Analyte/IS Ratio) lcms_analysis->data_processing quantification Quantification data_processing->quantification

Caption: General workflow for serum 25(OH)D3 analysis.

Troubleshooting_Logic Figure 2: Troubleshooting Logic for Inaccurate Results cluster_is Internal Standard Issues cluster_sp Sample Preparation Issues cluster_chrom Chromatography Issues start Inaccurate or Irreproducible Results check_is Check Internal Standard Performance start->check_is check_sample_prep Evaluate Sample Preparation Method start->check_sample_prep check_chromatography Assess Chromatographic Separation start->check_chromatography is_coelution Poor Co-elution with Analyte? check_is->is_coelution is_response Inconsistent IS Response? check_is->is_response matrix_effects Significant Matrix Effects? check_sample_prep->matrix_effects low_recovery Low Analyte Recovery? check_sample_prep->low_recovery peak_shape Poor Peak Shape? check_chromatography->peak_shape isomer_separation Inadequate Separation of Isomers? check_chromatography->isomer_separation solution_is Optimize Chromatography for Co-elution Use Matrix-Matched Calibrants is_coelution->solution_is is_response->solution_is solution_sp Implement Advanced Cleanup (e.g., HybridSPE®) Optimize Extraction Protocol matrix_effects->solution_sp low_recovery->solution_sp solution_chrom Optimize Mobile Phase/Gradient Use a Different Column Chemistry peak_shape->solution_chrom isomer_separation->solution_chrom

Caption: Troubleshooting logic for inaccurate results.

References

Navigating the Complexities of Vitamin D3 Clinical Trials: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the design and execution of Vitamin D3 clinical trials. From patient recruitment to data analysis, this guide offers practical solutions and detailed protocols to enhance the robustness and success of your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Participant Recruitment and Heterogeneity

Q1: We are struggling to recruit a sufficient number of participants with confirmed Vitamin D deficiency. What strategies can we employ?

A: Difficulty in recruiting participants with low Vitamin D levels is a common hurdle. Consider the following strategies:

  • Targeted Outreach: Collaborate with healthcare providers and clinics that serve populations at higher risk for Vitamin D deficiency, such as older adults, individuals with limited sun exposure, and those with certain medical conditions.

  • Pre-screening: Implement a pre-screening protocol to assess Vitamin D levels before full enrollment. This can be done through a simple blood test and helps to avoid enrolling individuals who are already sufficient.[1][2]

  • Patient Education: Develop clear and concise materials that explain the importance of the trial and the potential benefits of participation. Lack of awareness is a significant barrier to recruitment.[3][4]

  • Digital Recruitment: Utilize online platforms and social media to reach a broader and more diverse audience.[5]

Q2: How can we manage the high degree of variability in baseline Vitamin D levels among our participants?

A: Baseline variability can significantly impact trial outcomes. To address this:

  • Stratified Randomization: Group participants into strata based on their baseline 25-hydroxyvitamin D [25(OH)D] levels (e.g., deficient, insufficient, sufficient) and then randomize them to treatment or placebo groups within each stratum. This ensures a balanced distribution of Vitamin D status across groups.

  • Inclusion Criteria: Define a specific range for baseline 25(OH)D levels in your inclusion criteria to create a more homogenous study population.[1][2] For instance, many trials now focus on recruiting only individuals with deficient or insufficient levels.[6][7]

  • Statistical Adjustment: In your statistical analysis plan, account for baseline 25(OH)D levels as a covariate. This can help to isolate the effect of the intervention.

Dosage and Blinding

Q3: How do we determine the optimal dose of this compound for our trial?

A: Selecting the right dose is critical and often a point of debate.[8][9][10][11]

  • Dose-Ranging Studies: If feasible, conduct a smaller dose-ranging study to determine the dose required to achieve a target 25(OH)D level in your specific population.[12]

  • Literature Review: Base your dosage on previous trials that have demonstrated a significant effect on the desired outcomes. Doses in recent large trials have often been 2000-4000 IU/day or higher.[10][12][13]

  • Target Level Approach: Instead of a fixed dose for all, consider a design that titrates the dose to achieve a specific target 25(OH)D concentration in the blood (e.g., >75 nmol/L or 30 ng/mL).[2][14] This accounts for individual differences in absorption and metabolism.

Q4: What are the best practices for designing a placebo in a this compound supplementation trial?

A: The placebo should be indistinguishable from the active supplement in appearance, taste, and smell.

  • Inert Ingredients: The placebo should contain inert ingredients that do not affect Vitamin D metabolism or the trial's endpoints.

  • Supplement Restrictions: A key ethical and design challenge is whether to restrict participants in the placebo group from taking personal Vitamin D supplements.[15][16]

    • No Restrictions: Allowing personal supplementation can dilute the treatment effect and bias the results toward the null.[17]

    • With Restrictions: Prohibiting outside supplements provides a cleaner comparison but raises ethical concerns if it puts participants at risk of deficiency.[15]

    • Rescue Therapy: A compromise is to allow "rescue" supplementation for participants in the placebo group whose 25(OH)D levels fall below a critical threshold.[15][16]

Endpoint Selection and Measurement

Q5: What are the most appropriate primary endpoints for a this compound clinical trial?

A: The choice of endpoint is critical and depends on the research question.[18]

  • Surrogate vs. Clinical Endpoints:

    • Surrogate endpoints are biomarkers that are intended to substitute for a clinical endpoint. For Vitamin D, the most common is the change in serum 25(OH)D concentration.[7]

    • Clinical endpoints are direct measures of how a patient feels, functions, or survives. Examples include fracture incidence, cancer diagnosis, or cardiovascular events.[7][13]

  • Specificity: Ensure the chosen endpoint is sensitive to changes in Vitamin D status and relevant to the disease or condition being studied.[2][18] Many trials have been criticized for studying populations that are not Vitamin D deficient, making it unlikely to see a clinical benefit.[1][7][19]

Q6: There are several methods to measure 25(OH)D. Which one should we use?

A: The accuracy and consistency of 25(OH)D measurement are crucial for reliable results.[19][20][21]

  • Gold Standard: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard due to its high accuracy and specificity.[19][22][23]

  • Immunoassays: While more widely available and less expensive, immunoassays (like RIA and CLIA) can have greater variability and may be less accurate than LC-MS/MS.[19][22][23][24]

  • Standardization: Regardless of the method, it is essential to use a laboratory that participates in a standardization program, such as the Vitamin D Standardization Program (VDSP), to ensure comparability of results.[20][21][24]

Data Presentation

Table 1: Comparison of Common Analytical Methods for 25-Hydroxyvitamin D [25(OH)D]

MethodPrincipleAdvantagesDisadvantages
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separates 25(OH)D2 and 25(OH)D3 based on their mass-to-charge ratio.High accuracy, specificity, and ability to distinguish between D2 and D3. Considered the "gold standard".[19][22][23]Higher cost, requires specialized equipment and expertise.
Radioimmunoassay (RIA) Competitive binding of radiolabeled 25(OH)D and sample 25(OH)D to a specific antibody.Relatively high throughput.Involves radioactive materials, potential for cross-reactivity with other metabolites.[20][22]
Chemiluminescence Immunoassay (CLIA) Uses a chemiluminescent label in a competitive or sandwich immunoassay format.Automated, high throughput, and widely available in clinical labs.[20][22]Can have significant inter-assay variability and may be less accurate than LC-MS/MS.[19]
Enzyme-Linked Immunosorbent Assay (ELISA) Uses an enzyme-linked antibody to detect 25(OH)D.Relatively inexpensive and suitable for large batches.Can have issues with accuracy and precision.

Experimental Protocols

Protocol 1: Measurement of Serum 25-Hydroxyvitamin D [25(OH)D] by LC-MS/MS
  • Sample Collection and Preparation:

    • Collect whole blood in a serum separator tube.

    • Allow the blood to clot at room temperature for 30-60 minutes.

    • Centrifuge at 1000-2000 x g for 10 minutes at 4°C.

    • Aliquot the serum into cryovials and store at -80°C until analysis.

  • Extraction:

    • Thaw serum samples on ice.

    • Perform a protein precipitation step, typically with acetonitrile, to release 25(OH)D from the Vitamin D binding protein.

    • Vortex and centrifuge the sample to pellet the precipitated proteins.

    • Transfer the supernatant containing the 25(OH)D to a clean tube.

  • Chromatographic Separation:

    • Inject the extracted sample into a liquid chromatography system equipped with a C18 column.

    • Use a mobile phase gradient (e.g., a mixture of water and methanol with a small amount of formic acid) to separate 25(OH)D2 and 25(OH)D3 from other serum components.

  • Mass Spectrometric Detection:

    • The eluent from the LC column is introduced into a tandem mass spectrometer.

    • Use electrospray ionization (ESI) in positive ion mode.

    • Monitor for specific precursor-to-product ion transitions for 25(OH)D2 and 25(OH)D3 to ensure accurate quantification.

  • Quantification:

    • Generate a standard curve using known concentrations of 25(OH)D2 and 25(OH)D3.

    • Calculate the concentration of 25(OH)D in the samples by comparing their peak areas to the standard curve.

Mandatory Visualizations

VitaminD_Signaling_Pathway Sunlight Sunlight (UVB) Skin Skin Sunlight->Skin PreD3 7-dehydrocholesterol VitaminD3_Skin This compound (Cholecalciferol) PreD3->VitaminD3_Skin UVB Bloodstream1 Circulation VitaminD3_Skin->Bloodstream1 Diet Dietary Intake VitaminD_Diet Vitamin D2/D3 Diet->VitaminD_Diet VitaminD_Diet->Bloodstream1 Liver Liver Bloodstream1->Liver Calcidiol 25(OH)D (Calcidiol) Liver->Calcidiol 25-hydroxylase Bloodstream2 Circulation Calcidiol->Bloodstream2 Kidney Kidney Bloodstream2->Kidney Calcitriol 1,25(OH)2D (Calcitriol - Active Form) Kidney->Calcitriol 1α-hydroxylase Bloodstream3 Circulation Calcitriol->Bloodstream3 VDR Vitamin D Receptor (VDR) Calcitriol->VDR Binds to TargetCells Target Cells Bloodstream3->TargetCells VDR_RXR VDR/RXR Heterodimer VDR->VDR_RXR RXR Retinoid X Receptor (RXR) RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) in DNA VDR_RXR->VDRE Binds to GeneExpression Modulation of Gene Expression VDRE->GeneExpression

Caption: Vitamin D Synthesis and Genomic Signaling Pathway.[25][26][27]

Clinical_Trial_Workflow Start Trial Initiation Recruitment Participant Recruitment (e.g., clinics, online) Start->Recruitment Screening Screening (Inclusion/Exclusion Criteria) Recruitment->Screening Consent Informed Consent Screening->Consent Baseline Baseline Assessment (Measure 25(OH)D, etc.) Consent->Baseline Randomization Randomization Baseline->Randomization GroupA Intervention Group (this compound) Randomization->GroupA Arm A GroupB Placebo Group Randomization->GroupB Arm B FollowUp Follow-up Visits (e.g., 3, 6, 12 months) GroupA->FollowUp GroupB->FollowUp DataCollection Data Collection (Endpoints, Safety) FollowUp->DataCollection DataCollection->FollowUp Repeat as per protocol Analysis Data Analysis DataCollection->Analysis Results Results Interpretation & Reporting Analysis->Results End Trial Completion Results->End

Caption: Generalized Workflow for a this compound Clinical Trial.[28][29]

Troubleshooting_Logic Problem Problem: Null Result in Trial Q1 Was the baseline population Vitamin D deficient? Problem->Q1 A1_No No: High probability of null effect. Future trials should target deficient populations. Q1->A1_No No Q2 Was the dose sufficient to raise 25(OH)D to target levels? Q1->Q2 Yes A1_Yes Yes A2_No No: Insufficient dose may explain null result. Consider dose-escalation studies. Q2->A2_No No Q3 Was the primary endpoint appropriate and sensitive? Q2->Q3 Yes A2_Yes Yes A3_No No: Endpoint may not be responsive to Vitamin D. Re-evaluate endpoint selection. Q3->A3_No No Q4 Was there high 'contamination' in the placebo group (e.g., personal supplement use)? Q3->Q4 Yes A3_Yes Yes A4_Yes Yes: Diluted treatment effect. Stricter controls or monitoring needed. Q4->A4_Yes Yes Conclusion Consider other factors: - Short trial duration - Genetic variability in response - True lack of effect for the endpoint Q4->Conclusion No A4_No No

Caption: Logical Flow for Troubleshooting Null Trial Results.

References

Technical Support Center: Vitamin D3 Receptor (VDR) Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the refinement of protocols for Vitamin D3 Receptor (VDR) binding assays. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research.

Troubleshooting Guide

Encountering issues during VDR binding assays is common. This guide addresses specific problems in a question-and-answer format to help you identify and resolve them efficiently.

Issue 1: High Non-Specific Binding (NSB)

  • Question: My non-specific binding is excessively high, obscuring my specific binding signal. What are the potential causes and how can I reduce it?

  • Answer: High non-specific binding (NSB) can arise from several factors related to the radioligand, receptor preparation, or assay conditions. Ideally, NSB should be less than 50% of the total binding.[1][2]

    Potential Causes & Solutions:

Potential CauseRecommended Troubleshooting StepsQuantitative Guideline/Target
Radioligand Issues Use a lower concentration of the radioligand.[1] Check the purity of the radioligand; impurities can increase NSB.[1] Consider the hydrophobicity of the radioligand, as more hydrophobic ligands tend to have higher NSB.[1][3]Start with a radioligand concentration at or below its Kd value.[3] Radiochemical purity should ideally be >90%.[1][3]
Receptor/Tissue Preparation Reduce the amount of membrane protein in the assay.[1] Ensure thorough homogenization and washing of membranes to remove any endogenous ligands.A typical range for membrane protein is 100-500 µg.[1]
Assay Conditions Optimize incubation time and temperature; shorter incubation can sometimes lower NSB.[1] Modify the assay buffer by adding agents like Bovine Serum Albumin (BSA).[1][3] Increase the number and volume of wash steps with ice-cold buffer.[1]Ensure equilibrium is reached for specific binding.
Filtration Process Pre-soak filters with a polymer like polyethyleneimine (PEI) or coat them with BSA to reduce ligand sticking to the filter.[1][3]N/A

Issue 2: Low or No Specific Binding

  • Question: I am observing very low or no specific binding in my assay. What could be the problem?

  • Answer: A lack of specific binding often points to issues with the receptor's integrity, incorrect assay setup, or problems with the ligands themselves.

    Potential Causes & Solutions:

Potential CauseRecommended Troubleshooting StepsQuantitative Guideline/Target
Receptor Integrity Confirm the presence and activity of VDR in your cell/tissue preparation. Run a positive control with a known high-affinity ligand. Ensure proper storage and handling of the receptor source to avoid degradation.N/A
Assay Conditions Verify that the incubation time is sufficient to reach equilibrium, especially for low radioligand concentrations.[2] Confirm the pH and composition of your binding buffer are optimal for VDR.Lower radioligand concentrations require longer incubation times.[2]
Ligand Concentration Ensure the radioligand concentration is appropriate. If it's too high, you might saturate the system and miss the specific binding window. If using a competitor, ensure its concentration range is adequate to displace the radioligand.Use a radioligand concentration at or below the Kd for competition assays.[2]
Incorrect Reagents Verify the identity and concentration of both radiolabeled and unlabeled ligands. Ensure the secondary antibody or detection system is active and compatible.[4]N/A

Issue 3: Poor Reproducibility Between Experiments

  • Question: My results are inconsistent across different experimental runs. How can I improve the reproducibility of my VDR binding assay?

  • Answer: Poor reproducibility can stem from variability in reagent preparation, procedural inconsistencies, or unstable assay conditions.

    Potential Causes & Solutions:

Potential CauseRecommended Troubleshooting StepsQuantitative Guideline/Target
Reagent Variability Prepare fresh dilutions of ligands for each experiment. Use a consistent source and lot of cells or tissues for receptor preparation. Aliquot and store reagents properly to avoid degradation.N/A
Procedural Inconsistencies Standardize all pipetting steps, incubation times, and washing procedures. Ensure consistent mixing of reagents. Use a master mix for common reagents to minimize pipetting errors.N/A
Equipment & Environmental Factors Calibrate pipettes regularly. Ensure consistent incubation temperatures. Monitor for and control solvent evaporation, especially in multi-well plate formats.N/A

Frequently Asked Questions (FAQs)

Q1: What is the difference between a saturation binding assay and a competitive binding assay for VDR?

A1:

  • Saturation Binding Assays are used to determine the density of receptors in a sample (Bmax) and the affinity of the radioligand for the receptor (Kd).[5][6] This is achieved by incubating the receptor preparation with increasing concentrations of a radioligand and measuring the specific binding at each concentration until saturation is reached.[5]

  • Competitive Binding Assays are used to determine the affinity (Ki) of an unlabeled test compound for the receptor.[5][7] In this setup, a fixed concentration of a radioligand is incubated with the receptor in the presence of varying concentrations of the unlabeled test compound.[6] The ability of the test compound to displace the radioligand is measured to calculate its inhibitory constant (Ki).[7]

Q2: How do I choose the right radioligand for my VDR binding assay?

A2: An ideal radioligand should possess several key properties:

  • High Affinity: To bind specifically to the VDR.

  • High Specific Activity: This allows for the detection of low receptor densities.[8] A specific activity of >20 Ci/mmol is generally recommended for tritiated ligands.[3]

  • Low Non-Specific Binding: The ligand should have minimal binding to other components in the assay.[3][8]

  • High Purity: Radiochemical purity should typically be greater than 90%.[3]

  • Receptor Specificity: The ligand should be highly selective for the VDR.[8] A commonly used radioligand for VDR assays is Tritiated Calcitriol ([³H]-1α,25(OH)₂D₃).[7]

Q3: What is the purpose of determining non-specific binding and how is it measured?

A3: Non-specific binding is the binding of the radioligand to components other than the VDR, such as lipids, other proteins, or the filter itself.[1] It is crucial to measure NSB to be able to calculate the specific binding to the VDR (Specific Binding = Total Binding - Non-Specific Binding). NSB is determined by measuring the binding of the radioligand in the presence of a high concentration of an unlabeled ligand that also binds to the VDR.[2] This excess of unlabeled ligand saturates the specific receptor sites, ensuring that any remaining bound radioligand is due to non-specific interactions.

Q4: Can I use non-radioactive methods for VDR binding assays?

A4: Yes, several non-radioactive methods are available and offer alternatives to using radioligands. These include:

  • Fluorescence Polarization (FP): This method measures changes in the polarization of fluorescent light when a small fluorescently labeled ligand binds to the larger VDR protein.

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay measures the transfer of energy between two fluorophores, which are brought into proximity when a ligand binds to the receptor.

  • Surface Plasmon Resonance (SPR): This label-free technique detects changes in the refractive index at the surface of a sensor chip when a ligand in solution binds to the immobilized receptor.[9]

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the inhibitory constant (Kᵢ) of a test compound for the VDR.

Materials:

  • Receptor Source: Recombinant human VDR or nuclear extracts from VDR-expressing cells.

  • Radioligand: [³H]-1α,25(OH)₂D₃ at a concentration at or below its Kd.

  • Test Compound: Serial dilutions of the compound of interest.

  • Unlabeled Ligand: A high concentration of unlabeled 1α,25(OH)₂D₃ for determining NSB.

  • Assay Buffer: e.g., TEKGD buffer (50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 0.5 M KCl, 10% glycerol).[7]

  • Wash Buffer: Ice-cold Tris-HCl buffer.

  • Filtration Apparatus: 96-well harvester with glass fiber filters.

  • Scintillation Cocktail and Counter.

Methodology:

  • Preparation: Prepare serial dilutions of the test compound and the unlabeled ligand in assay buffer.

  • Assay Plate Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Receptor + Radioligand + Assay Buffer.

    • Non-Specific Binding: Receptor + Radioligand + high concentration of Unlabeled Ligand.

    • Test Compound Competition: Receptor + Radioligand + varying concentrations of Test Compound.

  • Incubation: Add the receptor preparation to all wells, followed by the respective ligands (radioligand, unlabeled ligand, test compound). Incubate the plate at a specified temperature (e.g., 4°C or 25°C) for a sufficient time to reach equilibrium (e.g., 2-4 hours).

  • Termination and Filtration: Terminate the binding reaction by rapidly filtering the contents of each well through the glass fiber filter mat using the cell harvester.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filter mat in a scintillation vial or bag, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

VDR Signaling Pathway

The Vitamin D receptor (VDR) is a nuclear receptor that, upon binding its ligand (e.g., 1α,25-dihydroxythis compound), forms a heterodimer with the Retinoid X Receptor (RXR).[10][11][12] This complex then binds to Vitamin D Response Elements (VDREs) on the DNA to regulate the transcription of target genes.[10][11][13]

VDR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VitaminD3 1α,25(OH)₂D₃ VDR_RXR_cyto VDR-RXR Heterodimer VitaminD3->VDR_RXR_cyto Binds VDR_cyto VDR VDR_cyto->VDR_RXR_cyto RXR_cyto RXR RXR_cyto->VDR_RXR_cyto VDR_RXR_nuc VDR-RXR Heterodimer VDR_RXR_cyto->VDR_RXR_nuc Translocation VDRE VDRE (DNA) VDR_RXR_nuc->VDRE Binds to Transcription Gene Transcription VDRE->Transcription Initiates Coactivators Co-activators Coactivators->VDRE Recruited

Caption: Genomic signaling pathway of the Vitamin D Receptor (VDR).

Experimental Workflow for VDR Competitive Binding Assay

The following diagram illustrates the key steps involved in performing a VDR competitive binding assay using a filtration-based method.

VDR_Assay_Workflow Start Start: Prepare Reagents Setup Set up 96-well Plate (Total, NSB, Competition) Start->Setup Incubate Add Receptor, Radioligand, & Test Compounds Setup->Incubate Equilibrate Incubate to Reach Equilibrium (e.g., 4°C, 2-4h) Incubate->Equilibrate Filter Terminate & Filter (Separate Bound from Free) Equilibrate->Filter Wash Wash Filters with Ice-Cold Buffer Filter->Wash Count Measure Radioactivity (Scintillation Counting) Wash->Count Analyze Data Analysis (Calculate IC₅₀ and Kᵢ) Count->Analyze End End: Results Analyze->End

Caption: Workflow for a VDR competitive radioligand binding assay.

References

Technical Support Center: Mitigating Interference in Vitamin D Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Vitamin D Assays. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the quantification of vitamin D and its metabolites. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of interference in vitamin D assays?

A1: The main challenges in accurately measuring vitamin D metabolites stem from their low physiological concentrations and the potential for interference from structurally similar compounds.[1] Key sources of interference include:

  • Cross-reactivity with other vitamin D metabolites: Immunoassays are particularly susceptible to cross-reactivity from other vitamin D metabolites.[1][2] Common interfering metabolites include C3-epimers (e.g., 3-epi-25-hydroxyvitamin D3), 24-hydroxylated metabolites (e.g., 24,25-dihydroxythis compound), and the active form, 1,25-dihydroxythis compound.[1]

  • Matrix effects: Components in the sample matrix, such as phospholipids, can suppress or enhance the ionization of the target analyte in mass spectrometry-based assays, leading to inaccurate quantification.[3]

  • Incomplete displacement from Vitamin D Binding Protein (VDBP): In immunoassays, the incomplete release of 25-hydroxyvitamin D [25(OH)D] from VDBP can lead to inaccurate measurements.[3][4]

  • Heterophilic antibodies: These can bind to assay components in immunoassays, causing falsely elevated or decreased results.[3]

Q2: Which vitamin D metabolites are most likely to interfere with 25-hydroxyvitamin D [25(OH)D] assays?

A2: Several metabolites can interfere with 25(OH)D assays, with the extent of interference depending on the assay method. The most common interferents include:

  • 3-epi-25-hydroxythis compound (3-epi-25(OH)D3): This C3-epimer is a known interferent in many 25(OH)D assays and can lead to an overestimation of vitamin D status, particularly in infants.[1][5]

  • 24,25-dihydroxythis compound (24,25(OH)2D3): As a stereoisomer of other dihydroxylated metabolites, it can be difficult to separate chromatographically and may cause cross-reactivity in immunoassays.[1]

  • 25-hydroxyvitamin D2 (25(OH)D2): Immunoassays may exhibit variable cross-reactivity with 25(OH)D2, potentially leading to an underestimation or overestimation of total vitamin D status, especially in individuals supplemented with vitamin D2.[2][6]

  • 1,25-dihydroxythis compound (1,25(OH)2D3): The active form of this compound can also cross-react in some assays.[1]

Q3: What is the "gold standard" method for measuring vitamin D metabolites to minimize interference?

A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the measurement of vitamin D metabolites.[1][2] This is due to its high specificity and sensitivity, which allows for the separation and distinct quantification of various metabolites, thereby minimizing the impact of cross-reactivity that is often inherent in immunoassays.[1][2]

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Results in Immunoassays

  • Potential Cause: Cross-reactivity with other vitamin D metabolites.

    • Troubleshooting Steps:

      • Review Assay Specificity: Carefully check the manufacturer's data sheet for information on the cross-reactivity of the antibody with various vitamin D metabolites.[7]

      • Perform a Spike and Recovery Experiment: This can help determine if the sample matrix is interfering with analyte detection. A detailed protocol is provided below.

      • Validate with a Reference Method: Compare your immunoassay results with those from a more specific method like LC-MS/MS.[7]

  • Potential Cause: Matrix Effects from the sample.

    • Troubleshooting Steps:

      • Sample Dilution: Dilute the sample to reduce the concentration of interfering substances.[6]

      • Matrix-Matched Calibrators: Prepare calibration standards in a matrix similar to the samples to compensate for matrix effects.

      • Perform Spike and Recovery Experiments: Assess the extent of matrix effects.[1]

Issue 2: Overestimation of Total 25(OH)D in LC-MS/MS Analysis

  • Potential Cause: Co-elution of isobaric compounds, such as 3-epi-25(OH)D3.

    • Troubleshooting Steps:

      • Optimize Chromatography: Adjust the mobile phase composition, gradient, or use a different analytical column to achieve baseline separation of the target analyte from its isomers.[1]

      • Review Data Processing: Ensure that the integration of chromatographic peaks is accurate and does not include shoulders or adjacent peaks from interfering compounds.

Quantitative Data Summary

The following tables summarize the cross-reactivity of various metabolites in different Vitamin D assay types.

Table 1: Cross-Reactivity of Interfering Metabolites in Vitamin D Assays

Interfering MetaboliteAssay TypeReported Cross-Reactivity (%)
3-epi-25(OH)D3 Competitive Protein Binding Assay~51% (exogenous addition)
24R,25(OH)2D3 Ligand Binding Assays<5% to 548%
24S,25(OH)2D3 Ligand Binding Assays<5% to 643%
25(OH)D2 Siemens ADVIA Centaur Immunoassay45.3%
25(OH)D2 Roche Elecsys Immunoassay41.2%

Data sourced from various studies and proficiency testing schemes.

Experimental Protocols

Protocol 1: General Workflow for LC-MS/MS Analysis of Vitamin D Metabolites

This protocol outlines the general steps for preparing serum or plasma samples for LC-MS/MS analysis.

  • Protein Precipitation:

    • To 50 µL of serum or plasma, add an internal standard solution.

    • Add a protein precipitation solvent (e.g., acetonitrile).

    • Vortex the mixture and then centrifuge to pellet the proteins.[1]

  • Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE):

    • LLE: Transfer the supernatant to a new tube and perform an extraction with an immiscible organic solvent (e.g., hexane/ethyl acetate) to isolate the vitamin D metabolites.[1]

    • SPE: Condition an SPE cartridge, load the supernatant, wash away impurities, and then elute the vitamin D metabolites with an appropriate solvent.

  • Derivatization (Optional):

    • Evaporate the extraction solvent.

    • Reconstitute the residue in a derivatization agent solution (e.g., 4-Phenyl-1,2,4-triazole-3,5-dione - PTAD) and incubate. Derivatization can enhance ionization efficiency and chromatographic separation.[1]

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system for analysis.[1]

Protocol 2: Assessment of Immunoassay Cross-Reactivity

This protocol allows for the determination of the percentage of cross-reactivity of an immunoassay with a potentially interfering metabolite.[1]

  • Materials:

    • Calibrated standards of the target analyte (e.g., 25(OH)D3) and the potential interfering metabolite.

    • Analyte-free serum or buffer.

    • Your immunoassay kit.[1]

  • Procedure:

    • Prepare a standard curve for the target analyte according to the manufacturer's instructions.

    • Prepare a series of dilutions of the interfering metabolite in analyte-free serum or buffer.

    • Analyze these dilutions using the immunoassay.

    • Determine the concentration of the interfering metabolite that produces a response equivalent to a known concentration of the target analyte (e.g., the 50% binding inhibition point).[1]

  • Calculation:

    • % Cross-Reactivity = (Concentration of Target Analyte at 50% Inhibition / Concentration of Interfering Metabolite at 50% Inhibition) x 100

Visualizations

VitaminD_Metabolism 7-dehydrocholesterol 7-dehydrocholesterol This compound (Cholecalciferol) This compound (Cholecalciferol) 7-dehydrocholesterol->this compound (Cholecalciferol) UVB Light (Skin) 25-hydroxythis compound (25(OH)D3) 25-hydroxythis compound (25(OH)D3) This compound (Cholecalciferol)->25-hydroxythis compound (25(OH)D3) CYP2R1, CYP27A1 (Liver) 1,25-dihydroxythis compound (1,25(OH)2D3) 1,25-dihydroxythis compound (1,25(OH)2D3) 25-hydroxythis compound (25(OH)D3)->1,25-dihydroxythis compound (1,25(OH)2D3) CYP27B1 (Kidney) 24,25-dihydroxythis compound (24,25(OH)2D3) 24,25-dihydroxythis compound (24,25(OH)2D3) 25-hydroxythis compound (25(OH)D3)->24,25-dihydroxythis compound (24,25(OH)2D3) CYP24A1 3-epi-25-hydroxythis compound 3-epi-25-hydroxythis compound 25-hydroxythis compound (25(OH)D3)->3-epi-25-hydroxythis compound Epimerase Calcitroic Acid Calcitroic Acid 1,25-dihydroxythis compound (1,25(OH)2D3)->Calcitroic Acid CYP24A1 24,25-dihydroxythis compound (24,25(OH)2D3)->Calcitroic Acid Further Metabolism

Caption: Simplified metabolic pathway of this compound.

Assay_Workflow cluster_Immunoassay Immunoassay cluster_LCMS LC-MS/MS IA_Sample Serum/Plasma Sample IA_Release Release from VDBP IA_Sample->IA_Release IA_Bind Competitive Binding with Labeled Antigen IA_Release->IA_Bind IA_Detect Signal Detection IA_Bind->IA_Detect IA_Result Result (Potential for Cross-Reactivity) IA_Detect->IA_Result LCMS_Sample Serum/Plasma Sample LCMS_Prep Sample Prep (PPT, LLE/SPE) LCMS_Sample->LCMS_Prep LCMS_Sep Chromatographic Separation LCMS_Prep->LCMS_Sep LCMS_Detect Mass Spectrometric Detection LCMS_Sep->LCMS_Detect LCMS_Result Specific & Accurate Result LCMS_Detect->LCMS_Result

Caption: Comparison of Immunoassay and LC-MS/MS workflows.

Troubleshooting_Logic Start Inaccurate Assay Results Check_Method Assay Method? Start->Check_Method Immunoassay_Issues Suspect Cross-Reactivity or Matrix Effects Check_Method->Immunoassay_Issues Immunoassay LCMS_Issues Suspect Co-elution of Isobars Check_Method->LCMS_Issues LC-MS/MS IA_Actions Review Specificity Data Spike & Recovery Validate with LC-MS/MS Immunoassay_Issues->IA_Actions LCMS_Actions Optimize Chromatography Review Peak Integration LCMS_Issues->LCMS_Actions Resolution Accurate Results IA_Actions->Resolution LCMS_Actions->Resolution

Caption: Troubleshooting logic for inaccurate vitamin D assay results.

References

enhancing the bioavailability of vitamin d3 in experimental models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the bioavailability of vitamin D3.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My in vivo model shows low and highly variable serum 25(OH)D3 levels after oral administration. What are the potential causes and solutions?

A1: Low and inconsistent bioavailability is a common challenge due to this compound's hydrophobic nature.[1] Several factors, from the formulation to the host animal, can contribute to this issue.

Troubleshooting Steps:

  • Evaluate Your Formulation: Standard oil-based or powder suspensions often lead to poor absorption.[2] this compound is fat-soluble, and its absorption is enhanced when consumed with dietary fats.[3][4]

    • Solution: Consider using lipid-based delivery systems, which have been shown to significantly improve absorption and reduce variability.[5][6] Nanoemulsions, for instance, can increase the homogeneity of the formulation and diminish the variation of vitamin D absorption among subjects.[7][8]

  • Check the Food Matrix and Co-administration: The composition of the meal administered with the this compound dose is critical.

    • Solution: Administer the this compound formulation with a meal containing a sufficient amount of fat.[4] Studies suggest that taking vitamin D with the largest meal of the day can improve absorption by up to 50%.[4] Avoid co-administration with high-fiber foods or fat-binding medications, which can reduce absorption.[3]

  • Review Host-Associated Factors: The physiological state of the experimental animal can significantly impact absorption.[9]

    • Considerations: Age, genetic variations in vitamin D transporters, and underlying conditions like gut inflammation (e.g., Crohn's, celiac disease) can impair absorption.[10][11] Ensure that your animal models are healthy and properly characterized. Magnesium is also a crucial cofactor for activating vitamin D, so ensure adequate levels in the diet.[3]

  • Optimize the Delivery Vehicle: The choice of vehicle is paramount for overcoming poor water solubility.[5] Advanced formulations can protect vitamin D from degradation in the gastrointestinal tract (GIT) and enhance its uptake.[5]

    • Solution: Explore nano-engineered delivery systems like nanoemulsions, solid lipid nanoparticles (SLNs), or liposomes. These systems increase the surface area for absorption and can facilitate transport across the intestinal epithelium.[12][13]

Q2: I'm developing a new formulation. Which delivery system is most effective for enhancing this compound bioavailability?

A2: The choice of delivery system depends on your specific experimental goals, resources, and desired outcomes. Lipid-based nanocarriers are among the most promising strategies.[6] Below is a comparison of common systems evaluated in experimental models.

Data Presentation: Comparison of this compound Delivery Systems

Delivery SystemExperimental ModelKey FindingsRelative Bioavailability/EfficacyCitation
Nanoemulsion Mice (in vivo)Significantly increased serum 25(OH)D3 compared to coarse emulsion.~73% increase in serum 25(OH)D3 vs. control (Coarse emulsion: ~36% increase).[7][8][14]
Nanoemulsion Simulated GIT (in vitro)Significantly increased the concentration of this compound in mixed micelles.3.94-fold increase in bioaccessibility compared to coarse emulsion.[1][7]
Microencapsulated Rats (in vivo)Showed higher bioavailability and a more prolonged effect compared to micellized D3.Most bioavailable form tested, with an effect lasting up to 14 days.[2][15]
Oil-Based Rats (in vivo)More bioavailable than the micellized form but slightly less effective than the microencapsulated form.Higher bioavailability than micellized D3.[2][16]
Liposomal Humans (clinical trial)Caused a more rapid increase in plasma calcidiol compared to an oily formulation, especially in deficient individuals.Superior to oily formulation for rapid absorption.[17]
Micellized Rats (in vivo)Showed the lowest bioavailability compared to microencapsulated and oil-based forms.Least bioavailable form tested in this specific study.[2][15]

Logical Relationship: Formulation Choice

start Goal: Enhance this compound Bioavailability formulation Primary Issue: Poor aqueous solubility of this compound start->formulation strategy Strategy: Utilize Lipid-Based Delivery Systems formulation->strategy sub_strategy Which System to Choose? strategy->sub_strategy nano Nanoemulsions / SLNs (Highest Bioavailability Increase) sub_strategy->nano Maximal Efficacy? lipo Liposomes (Rapid Absorption) sub_strategy->lipo Speed of Uptake? micro Microencapsulation (Prolonged Effect) sub_strategy->micro Sustained Release? oil Standard Oil (Baseline Improvement) sub_strategy->oil Simple Formulation?

Caption: Decision logic for selecting a this compound formulation strategy.
Q3: My in vitro bioaccessibility results are not correlating with my in vivo bioavailability data. Why is this happening?

A3: A discrepancy between in vitro and in vivo results is a known challenge in drug development. While in vitro models like simulated gastrointestinal tract (GIT) systems are excellent for initial screening, they cannot fully replicate the complex biological environment of a living organism.

Potential Reasons for Discrepancy:

  • Lack of Active Transport Mechanisms: In vitro models primarily simulate passive diffusion and micellar solubilization. They often lack the cellular machinery for active transport, involving membrane transporters like SR-BI and CD36, which contribute to vitamin D uptake in the intestine.[2][18]

  • Metabolism (First-Pass Effect): After absorption, this compound is transported to the liver and metabolized into 25-hydroxythis compound (25(OH)D3).[19] In vitro models do not account for this first-pass metabolism, which can influence the concentration and activity of the vitamin in circulation.

  • Host Variability: As mentioned in Q1, factors like genetic makeup, gut microbiota, and pre-existing health conditions of the animal model can significantly influence absorption in vivo, none of which are captured by a simulated GIT.[9][10]

  • Complexity of the Mucus Layer: The intestinal mucus layer presents a significant barrier that is difficult to replicate accurately in vitro. The ability of a formulation (especially nanoparticles) to penetrate this layer is crucial for reaching the enterocytes for absorption.[17]

Signaling Pathway: this compound Absorption and Metabolism

cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte (Intestinal Cell) cluster_circulation Circulation & Liver VD3 This compound (in Lipid Formulation) Micelle Mixed Micelles VD3->Micelle Bile Bile Salts Bile->Micelle Uptake Membrane Uptake (Passive & Active Transport) Micelle->Uptake Absorption Chylo Chylomicrons Uptake->Chylo Lymph Lymphatic System Chylo->Lymph Blood Bloodstream Lymph->Blood Liver Liver Blood->Liver Transport Metabolite 25(OH)D3 (Measured Metabolite) Liver->Metabolite Metabolism

Caption: Simplified pathway of this compound absorption and metabolism.
Q4: What are the key environmental factors that can degrade my this compound formulation during experiments or storage?

A4: this compound is highly susceptible to degradation from several environmental factors, which can compromise the integrity of your experiments.

Key Factors and Mitigation Strategies:

  • Light: Exposure to light, particularly UV light, can cause photochemical degradation.[20]

    • Mitigation: Store all stock solutions and formulations in amber vials or wrap containers in aluminum foil. Conduct experimental procedures under subdued lighting whenever possible.

  • Oxygen: this compound is prone to oxidation. The presence of oxygen, especially when combined with heat or light, can significantly accelerate degradation.[20]

    • Mitigation: For long-term storage, purge the headspace of containers with an inert gas like nitrogen or argon. Use airtight seals. Consider including antioxidants in the formulation if appropriate for the experimental design.

  • Temperature: Higher temperatures increase the rate of chemical degradation.[20]

    • Mitigation: Store stock solutions and formulations at recommended low temperatures (e.g., refrigerated or frozen), adhering to the specific stability data for your formulation type. Avoid repeated freeze-thaw cycles.

  • pH: The stability of this compound can be influenced by the pH of the solution.

    • Mitigation: Maintain the pH of aqueous formulations within a stable range. The literature suggests that degradation kinetics can vary significantly in different aqueous media.[20]

Experimental Protocols

Protocol 1: In Vivo Bioavailability Assessment in a Rodent Model

This protocol is adapted from methodologies used in studies comparing different this compound formulations.[2][15]

1. Animal Model and Acclimation:

  • Species: Wistar rats or C57BL/6 mice (8 weeks old).

  • Acclimation: House animals for at least one week under standard conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

  • (Optional) Induction of Deficiency: To create a more sensitive model, provide a vitamin D-free diet for 4-6 weeks prior to the study. Confirm deficiency by measuring baseline serum 25(OH)D3 levels.[19]

2. Experimental Groups:

  • Group 1 (Control): Vehicle only (e.g., the nanoemulsion base without this compound).

  • Group 2 (Test Formulation 1): E.g., Microencapsulated this compound.

  • Group 3 (Test Formulation 2): E.g., Oil-based this compound.

  • Group 4 (Test Formulation 3): E.g., Micellized this compound.

  • Ensure n=6-8 animals per group for statistical power.

3. Dosing and Administration:

  • Dose: A standard dose (e.g., 1000-5000 IU/kg of diet or via oral gavage) should be administered.[7]

  • Administration: Administer the test substances per os (orally) daily for a set period (e.g., 7 consecutive days).[15] Ensure consistent timing of administration each day.

4. Blood Sample Collection:

  • Schedule: Collect blood samples at baseline (Day 0) and at several time points during and after the dosing period (e.g., Day 3, Day 7, Day 14, and Day 24).[15]

  • Method: Collect blood via a suitable method (e.g., tail vein, saphenous vein). For terminal collection, cardiac puncture can be used.[19]

  • Processing: For serum, allow blood to clot at room temperature, then centrifuge. For plasma, collect in EDTA-coated tubes and centrifuge immediately. Store serum/plasma at -80°C until analysis.[19]

5. Analysis of Serum 25(OH)D3:

  • Method: Use a validated method such as radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify 25(OH)D3 concentrations.

  • Data Analysis: Calculate the mean serum 25(OH)D3 concentrations for each group at each time point. Bioavailability can be compared by calculating the Area Under the Curve (AUC) from the concentration-time plot using statistical software.[2]

Experimental Workflow: In Vivo Study

A 1. Animal Model Selection & Acclimation B 2. (Optional) Induce Vitamin D Deficiency A->B C 3. Group Assignment (Control, Test 1, Test 2...) B->C D 4. Oral Administration (7-day period) C->D E 5. Serial Blood Sampling (Days 0, 3, 7, 14, 24) D->E F 6. Serum 25(OH)D3 Analysis (ELISA or LC-MS/MS) E->F G 7. Data Analysis (AUC Calculation, Statistics) F->G H 8. Interpretation of Bioavailability G->H

Caption: A typical workflow for an in vivo this compound bioavailability study.
Protocol 2: Preparation of this compound Nanoemulsion

This is a generalized protocol based on the principles of nanoemulsion fabrication for lipophilic compounds.[1]

1. Materials:

  • Oil Phase: Medium-chain triglycerides (MCT oil) or other food-grade oil.

  • Active Ingredient: Cholecalciferol (this compound).

  • Aqueous Phase: Purified water.

  • Emulsifier/Surfactant: A food-grade emulsifier such as Tween 80, Quillaja saponin, or lecithin.[1][21]

  • Equipment: High-speed homogenizer, high-pressure microfluidizer or sonicator.

2. Preparation of Phases:

  • Oil Phase: Dissolve a specific amount of this compound into the carrier oil (e.g., MCT oil) using gentle heating and stirring until fully dissolved.

  • Aqueous Phase: Dissolve the emulsifier (e.g., Tween 80) in purified water.

3. Formation of Coarse Emulsion:

  • Slowly add the oil phase to the aqueous phase while mixing with a high-speed homogenizer (e.g., at 10,000 rpm for 5-10 minutes). This will create a milky, coarse emulsion.

4. Nano-emulsification (Particle Size Reduction):

  • Immediately pass the coarse emulsion through a high-pressure microfluidizer or process it with a high-intensity ultrasonicator.

    • Microfluidization: Process for multiple passes (e.g., 3-5 times) at high pressure (e.g., >15,000 PSI).

    • Ultrasonication: Process using a probe sonicator with appropriate power and time settings until the desired particle size is achieved.

  • The goal is to achieve a droplet diameter of <200 nm for a stable nanoemulsion.[1]

5. Characterization:

  • Particle Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS). A PDI < 0.2 indicates a narrow, uniform size distribution.

  • Zeta Potential: Measure to assess the surface charge and predict the physical stability of the emulsion against aggregation.

  • Encapsulation Efficiency: Determine the amount of this compound successfully encapsulated within the oil droplets using methods like ultrafiltration followed by quantification (e.g., HPLC).[17]

References

Technical Support Center: Optimization of Sample Preparation for Vitamin D3 Metabolite Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of vitamin D3 and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during sample preparation.

Troubleshooting Guide

This guide addresses specific issues in a question-and-answer format to help you resolve common problems in your experimental workflow.

Issue: Low Analyte Recovery

Question: I am experiencing low recovery of vitamin D metabolites. What are the potential causes and how can I improve it?

Answer: Low recovery of vitamin D metabolites can stem from several factors throughout the sample preparation process. Here are the primary areas to investigate:

  • Inefficient Extraction from Vitamin D Binding Protein (VDBP): Vitamin D and its metabolites are tightly bound to VDBP in circulation. Incomplete disruption of this binding is a common cause of low recovery.

    • Solution: Optimize the protein precipitation step. Experiment with different organic solvents like acetonitrile or methanol, or consider the addition of acids such as formic acid to denature the protein effectively. Increasing the incubation time after adding the precipitant can also enhance the dissociation of the analyte from VDBP.[1]

  • Suboptimal Extraction Parameters: The choice of extraction method and its parameters are critical.

    • Liquid-Liquid Extraction (LLE): Ensure the chosen organic solvent (e.g., hexane, ethyl acetate) has the appropriate polarity and that the pH of the aqueous phase is optimized for the partition of the metabolites into the organic layer.[2] Vigorous mixing is necessary to maximize the surface area for extraction, but be cautious of emulsion formation.

    • Solid-Phase Extraction (SPE): Verify that the sorbent chemistry (e.g., C18, HLB) is suitable for retaining the nonpolar vitamin D metabolites.[3] Ensure that the wash steps are not too aggressive, which could lead to premature elution of the analytes. Conversely, the elution solvent must be strong enough to completely recover the metabolites from the sorbent.[1]

  • Analyte Degradation: Vitamin D metabolites are susceptible to degradation.

    • Solution: Protect samples and extracts from direct light and prolonged exposure to room temperature.[1] Use amber vials and consider using a cooled autosampler.

Issue: High Matrix Effects (Ion Suppression/Enhancement)

Question: My LC-MS/MS analysis is showing significant ion suppression. How can I minimize these matrix effects?

Answer: Matrix effects, particularly ion suppression from co-eluting phospholipids, are a major challenge in vitamin D analysis.[4] Here are strategies to mitigate them:

  • Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering substances before they reach the analytical column.

    • Solid-Phase Extraction (SPE): SPE is more effective at removing phospholipids than simple protein precipitation.[3][4]

    • HybridSPE®-PLus: This technology specifically targets the removal of phospholipids and has been shown to significantly reduce matrix effects and improve analyte response.

    • Liquid-Liquid Extraction (LLE): A well-optimized LLE protocol can also provide cleaner extracts compared to protein precipitation alone.[5][6]

  • Optimize Chromatography:

    • Chromatographic Separation: Ensure that your chromatographic method provides adequate separation of the vitamin D metabolites from the region where phospholipids typically elute.

    • Mobile Phase Modifiers: The choice of mobile phase additives can influence ionization efficiency. For example, using ammonium formate buffer has been shown to nearly double the response of vitamin D metabolites compared to formic acid.

  • Change Ionization Source: If available, switching from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI) can reduce matrix effects and improve sensitivity for some vitamin D metabolites.[7][8]

  • Use a Co-eluting Internal Standard: A stable isotope-labeled internal standard (e.g., deuterated 25-OH-D3) that co-elutes with the analyte can help to compensate for signal suppression or enhancement.[1]

Issue: Poor Chromatographic Peak Shape or Resolution

Question: I am observing poor peak shape and cannot resolve critical isobaric and epimeric pairs. What should I do?

Answer: Achieving good chromatographic separation is crucial, especially for resolving the C3-epimer of 25-hydroxythis compound from 25-hydroxythis compound itself, as well as other isobaric interferences.[9][10]

  • Column Selection: The choice of stationary phase is critical. Pentafluorophenyl (F5) columns have demonstrated high resolution for isobaric pairs using methanol as the organic modifier. Chiral columns may be necessary for the separation of certain epimers.[10]

  • Mobile Phase Optimization: Systematically evaluate different mobile phase compositions (e.g., methanol vs. acetonitrile) and additives to improve selectivity and peak shape.[11]

  • Derivatization: Chemical derivatization can improve the chromatographic separation of some metabolites. For instance, derivatization with 2-nitrosopyridine (PyrNO) or other reagents can facilitate the separation of dihydroxylated this compound species and 25(OH)D3 epimers.[5][12]

Issue: Analyte Instability in Processed Samples

Question: I am concerned about the stability of my derivatized vitamin D metabolites in the autosampler. How stable are they?

Answer: The stability of derivatized vitamin D metabolites can vary significantly depending on the reagent used and the storage conditions.

  • Choice of Derivatization Reagent: Some derivatization products are more stable than others. For example, Amplifex™ derivatives have shown good long-term stability, with only 11-20% degradation after one month of storage at -20°C. In contrast, PTAD and PyrNO derivatives can degrade significantly within a shorter timeframe.[13]

  • Storage Conditions: For short-term storage, such as in an autosampler, it is crucial to maintain a low temperature (e.g., 4°C). Light exposure can also contribute to degradation, so using amber vials is recommended.[5] For longer-term storage of extracts, -80°C is preferable.[5]

Frequently Asked Questions (FAQs)

Q1: Which extraction method is better: LLE, SPE, or protein precipitation?

A1: The choice depends on your specific analytical needs.

  • Protein Precipitation (PPT): This is the simplest and fastest method but provides the least clean extract, often resulting in significant matrix effects.[4]

  • Liquid-Liquid Extraction (LLE): LLE offers a better cleanup than PPT and can be optimized to provide high recovery.[5][6][14] However, it can be more labor-intensive and prone to emulsion formation.

  • Solid-Phase Extraction (SPE): SPE generally provides the cleanest extracts, leading to reduced matrix effects and improved assay robustness.[3] It is also highly amenable to automation.

For sensitive LC-MS/MS assays, SPE or a combined LLE-SPE approach is often preferred to minimize ion suppression.[3][5][6]

Q2: Is derivatization necessary for the analysis of all vitamin D metabolites?

A2: Not always. For the most abundant metabolite, 25-hydroxyvitamin D, derivatization is often not required to achieve adequate sensitivity with modern LC-MS/MS instruments.[8] However, for low-abundance metabolites like 1,25-dihydroxyvitamin D, derivatization is typically necessary to enhance the ionization efficiency and achieve the required limits of quantification.[5][8] Derivatization can also improve chromatographic separation of isomers.[12]

Q3: What are the best storage conditions for serum/plasma samples before analysis?

A3: 25-hydroxyvitamin D is generally stable under common storage conditions. Studies have shown it is stable for 4 hours at room temperature, 24 hours at 2–8°C, 7 days at -20°C, and for 3 months at -80°C.[15][16] For long-term storage, -80°C is recommended. It is also important to protect samples from light.[17]

Q4: Can I use either serum or plasma for vitamin D analysis?

A4: Yes, both serum and plasma are generally considered suitable for the analysis of vitamin D metabolites, with no significant differences observed between the two sample types in most studies.[8][15]

Q5: What is the purpose of enzymatic hydrolysis in the sample preparation for some vitamin D metabolites?

A5: Some vitamin D metabolites can exist in a conjugated form in biological matrices, such as glucuronides or sulfates.[18][19] Enzymatic hydrolysis, for example with β-glucuronidase, is used to cleave these conjugates and release the free form of the metabolite for analysis.[18] This is particularly relevant when analyzing samples like urine.

Quantitative Data Summary

Table 1: Comparison of Derivatization Reagents for Sensitivity Enhancement

Derivatization ReagentTarget MetabolitesSignal Enhancement (-fold increase)Reference
AmplifexMultiple metabolites3 to 295[12]
Isonicotinoyl chloride (INC)25(OH)D and others200 to 1,000[20]
4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD)Multiple metabolites~100[5]
2-Nitrosopyridine (PyrNO)Multiple metabolitesHigher than PTAD[5]

Table 2: Stability of Derivatized this compound Metabolites at -20°C

Derivatization ReagentDegradation after 1 MonthDegradation after 3 MonthsReference
Amplifex11–20%14–35%[13]
PTAD54–72%75–85%[13]
PyrNO32–100%Not reported[13]
PTAD-Ac18–25%35–44%[13]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) followed by Solid-Phase Extraction (LLE-SPE)

This protocol is designed to selectively extract 1α,25(OH)₂VitD while reducing ion suppression.[5][6]

  • Sample Pre-treatment: To 100 µL of serum, add an internal standard.

  • Protein Precipitation: Add an organic solvent (e.g., acetonitrile) to precipitate proteins. Vortex and centrifuge.

  • Liquid-Liquid Extraction: Transfer the supernatant to a new tube. Add an immiscible organic solvent (e.g., hexane). Vortex and centrifuge to separate the phases.

  • Organic Phase Collection: Collect the upper organic layer containing the vitamin D metabolites.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a solvent compatible with the SPE workflow.

  • Solid-Phase Extraction:

    • Condition: Condition a reversed-phase SPE cartridge (e.g., C18) with methanol followed by water.

    • Load: Load the reconstituted sample onto the cartridge.

    • Wash: Wash the cartridge with a weak organic solvent to remove polar interferences.

    • Elute: Elute the vitamin D metabolites with a stronger organic solvent (e.g., methanol or acetonitrile).

  • Final Preparation: Evaporate the eluate and reconstitute in the mobile phase for LC-MS/MS analysis.

Protocol 2: Phospholipid Removal using HybridSPE®-PLus Plates

This protocol is effective for removing phospholipids and reducing matrix effects.

  • Sample Spiking: Spike 100 µL of human serum with vitamin D metabolites and an internal standard.

  • Protein Precipitation: Add 300 µL of 1% formic acid in acetonitrile to a 96-well collection plate containing the serum. Mix thoroughly.

  • Incubation: Let the plate sit for 5 minutes to allow for complete protein precipitation.

  • Transfer to HybridSPE® Plate: Transfer 200 µL of the supernatant to a HybridSPE®-PLus 96-well plate.

  • Filtration: Apply a vacuum (e.g., 10" Hg) for 4 minutes to pass the sample through the plate.

  • Analysis: The resulting filtrate is collected and can be directly injected for LC-MS/MS analysis.

Visualizations

Vitamin_D3_Metabolism This compound Metabolic Pathway cluster_skin Skin cluster_liver Liver cluster_kidney Kidney 7-dehydrocholesterol 7-dehydrocholesterol This compound (Cholecalciferol) This compound (Cholecalciferol) 7-dehydrocholesterol->this compound (Cholecalciferol) UVB Light 25-hydroxythis compound (25(OH)D3) 25-hydroxythis compound (25(OH)D3) This compound (Cholecalciferol)->25-hydroxythis compound (25(OH)D3) 25-hydroxylase 1,25-dihydroxythis compound (1,25(OH)2D3) 1,25-dihydroxythis compound (1,25(OH)2D3) 25-hydroxythis compound (25(OH)D3)->1,25-dihydroxythis compound (1,25(OH)2D3) 1α-hydroxylase 24,25-dihydroxythis compound (24,25(OH)2D3) 24,25-dihydroxythis compound (24,25(OH)2D3) 25-hydroxythis compound (25(OH)D3)->24,25-dihydroxythis compound (24,25(OH)2D3) 24-hydroxylase Calcitroic Acid Calcitroic Acid 1,25-dihydroxythis compound (1,25(OH)2D3)->Calcitroic Acid 24-hydroxylase

Caption: Overview of the primary metabolic pathway of this compound.

Sample_Prep_Workflow General Sample Preparation Workflow for Vitamin D Analysis cluster_collection Sample Collection cluster_pretreatment Pre-treatment cluster_extraction Extraction/Cleanup cluster_derivatization Derivatization (Optional) cluster_analysis Analysis Sample Serum/Plasma Sample Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Extraction_Choice Extraction Method Precipitate->Extraction_Choice LLE LLE Extraction_Choice->LLE Liquid-Liquid SPE SPE Extraction_Choice->SPE Solid-Phase PPT Direct Analysis (PPT only) Extraction_Choice->PPT Simple Derivatize Chemical Derivatization LLE->Derivatize SPE->Derivatize PPT->Derivatize Analysis LC-MS/MS Analysis Derivatize->Analysis

Caption: A logical workflow for vitamin D metabolite sample preparation.

References

Technical Support Center: Controlling for Seasonal Variation in Vitamin D Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing seasonal variation in their vitamin D experiments.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to control for seasonal variation in vitamin D studies?

Q2: What are the primary strategies to control for seasonal variation?

There are two main approaches to manage seasonal variation in vitamin D studies:

  • Study Design: The most effective, though often impractical, method is to collect all biological samples at the same time of year. When this is not feasible, it is crucial to record the exact date of each sample collection.[10] Designing a study that collects samples over at least a full year can help in accurately modeling the seasonal pattern.[11]

  • Statistical Adjustment: When sample collection is spread across different seasons, statistical methods are employed to adjust for this variability.[4] These methods aim to "deseasonalize" the data, which involves removing the predictable seasonal fluctuations to reveal the underlying trend.[12][13]

Q3: What are the recommended statistical methods for seasonal adjustment?

Several statistical methods can be used to adjust for seasonal variation in 25(OH)D levels. The choice of method depends on the nature of the data and the study design.

Statistical MethodDescriptionAdvantagesDisadvantages
Sine Curve (Cosinor) Model A parametric method that models the seasonal pattern as a simple sine wave.[1][10][7] It estimates the amplitude (peak to trough difference) and phase (time of peak) of the seasonal rhythm.[1][8]Computationally simple and efficient.[1] Works well when the seasonal pattern closely resembles a sine curve.[1]May not be flexible enough to capture more complex, non-sinusoidal seasonal patterns.
Locally Weighted Polynomial Regression (LOESS) A non-parametric method that fits a series of local polynomial regressions to subsets of the data.[1]Highly flexible and does not assume a specific functional form for the seasonal pattern.[1]Can be computationally intensive.
Penalized Regression Splines (PRS) A semiparametric method that uses a series of polynomial functions (splines) to fit the seasonal trend smoothly.[1][2]Offers a good balance between the flexibility of non-parametric methods and the stability of parametric models.Can be more complex to implement than simpler models.
Including Season as a Covariate A straightforward approach where the season (e.g., winter, spring, summer, autumn) or month of blood draw is included as a categorical variable in the statistical model.[4][14]Easy to implement and interpret.May not fully capture the continuous nature of seasonal change and can be less precise than continuous models.

Q4: What is the difference between a one-stage and a two-stage statistical approach for seasonal adjustment?

The distinction between one-stage and two-stage models is a critical consideration in the statistical analysis of vitamin D data.

  • Two-Stage Approach: This is a common method where the seasonal pattern is first estimated using data from a control group. The residuals from this model (the difference between the observed and predicted values) are then used as the seasonally-adjusted vitamin D levels in the main analysis to assess the relationship with the disease outcome.[1][2] A major drawback of this method is that it fails to account for the uncertainty in the initial estimation of the seasonal pattern, which can lead to inflated Type I errors (false positives).[1][2][3]

  • One-Stage Approach: This more robust method unifies the estimation of the seasonal pattern and the association between vitamin D and the health outcome into a single statistical model.[1][2] This approach correctly propagates the uncertainty from the seasonal adjustment into the final analysis, providing more accurate and reliable results.[2][3]

Troubleshooting Guides

Issue: My 25(OH)D data does not appear to follow a simple sine wave pattern.

Solution: If a simple sine curve (cosinor model) is a poor fit for your data, it may be due to several factors such as irregular sun exposure patterns in the study population, the influence of vitamin D supplementation, or geographical locations with less distinct seasons.[15]

Recommended Actions:

  • Visualize the Data: Plot the mean 25(OH)D levels for each month or week of the year to visually inspect the seasonal pattern.[8]

  • Consider More Flexible Models: Employ non-parametric or semiparametric methods like Locally Weighted Polynomial Regression (LOESS) or Penalized Regression Splines (PRS).[1][2] These models can adapt to more complex and non-sinusoidal seasonal trends.

  • Investigate Sub-groups: Analyze the seasonal patterns in different subgroups of your study population (e.g., by age, sex, or supplement use) to identify any differing trends.

Issue: A significant portion of my study participants are taking vitamin D supplements. How does this affect the seasonal adjustment?

Solution: Widespread use of vitamin D supplements can significantly alter or even eliminate the natural seasonal variation in 25(OH)D levels, as supplemented individuals may maintain higher and more stable levels throughout the year.[5]

Recommended Actions:

  • Collect Detailed Supplement Information: During data collection, gather comprehensive information on the dose, frequency, and duration of vitamin D supplement use for each participant.

  • Stratified Analysis: If the sample size is sufficient, conduct separate seasonal analyses for supplement users and non-users.[5]

  • Include Supplement Use as a Covariate: In your statistical model, include a variable indicating supplement use (and potentially dose) as a covariate. This allows you to estimate the effect of supplementation while simultaneously adjusting for any residual seasonality.

Issue: How do I handle multi-center studies with different geographical locations?

Solution: The amplitude and timing of seasonal variation in 25(OH)D can differ significantly with latitude.[6] Therefore, it is crucial to account for these differences in multi-center studies.

Recommended Actions:

  • Center-Specific Seasonal Adjustment: Perform the seasonal adjustment separately for each study center or geographical region. This allows the model to capture the unique seasonal pattern at each location.

  • Calibration of Assays: In addition to seasonal adjustment, it is important to calibrate 25(OH)D measurements across different laboratories to ensure comparability.[7] This often involves using a reference laboratory and standardized samples.

Experimental Protocols

Protocol: Deseasonalization of 25(OH)D Data using the Residual Method (A Two-Stage Approach)

  • Data Collection: Ensure that the date of blood collection is accurately recorded for each participant.

  • Model Fitting (Stage 1):

    • Using a control group or the entire study population, fit a model with 25(OH)D as the dependent variable and the date of blood draw as the independent variable.

    • The date can be transformed into a continuous variable (e.g., day of the year) and modeled using a flexible function such as a sine curve, LOESS, or splines.[1]

    • For a sine curve model, the equation would be: 25(OH)D = β₀ + β₁sin(2π * day/365.25) + β₂cos(2π * day/365.25) + ε.

  • Calculate Residuals: For each participant, calculate the residual value, which is the observed 25(OH)D level minus the predicted 25(OH)D level from the model in Step 2.

  • Create Seasonally Adjusted Values: The seasonally adjusted 25(OH)D level for each participant is the mean 25(OH)D level for the entire population plus the individual's residual from Step 3.

  • Main Analysis (Stage 2): Use the seasonally adjusted 25(OH)D values from Step 4 as the exposure variable in your analysis of the association with the health outcome.[1][2]

Caution: As noted earlier, this two-stage approach can underestimate the variance and lead to misleading results. A one-stage model is generally preferred.[1][2][3]

Visualizations

TwoStageVsOneStage cluster_0 Two-Stage Approach cluster_1 One-Stage Approach A Step 1: Estimate Seasonal Pattern (e.g., from Controls) B Calculate Residuals (Observed - Predicted) A->B C Step 2: Use Residuals in Disease Association Model B->C Z Statistical Inference (p-values, confidence intervals) C->Z D Simultaneously Estimate: - Seasonal Pattern - Vitamin D Effect on Disease D->Z Preferred Method: Accounts for all uncertainty X Vitamin D Data (with date of collection) X->A X->D Y Health Outcome Data Y->C Y->D

Caption: Comparison of Two-Stage vs. One-Stage Statistical Approaches for Seasonal Adjustment.

SeasonalAdjustmentWorkflow start Start: Vitamin D Study Data (25(OH)D levels and sample dates) data_check Data Exploration: - Plot 25(OH)D vs. time - Check for outliers - Assess supplement use start->data_check choose_model Select Statistical Model data_check->choose_model sine_model Sine Curve (Cosinor) Model choose_model->sine_model Simple, periodic pattern loess_model LOESS / Spline Models choose_model->loess_model Complex or non-sinusoidal pattern one_stage Implement One-Stage Analysis: Model 25(OH)D ~ season + outcome sine_model->one_stage loess_model->one_stage results Report Seasonally-Adjusted Association Results one_stage->results end End results->end

Caption: General Workflow for Handling Seasonal Variation in Vitamin D Studies.

References

Validation & Comparative

The Superior Efficacy of Vitamin D3: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of experimental data demonstrates that vitamin D3 (cholecalciferol) is more potent and effective than vitamin D2 (ergocalciferol) in raising and maintaining serum 25-hydroxyvitamin D [25(OH)D] concentrations, the key indicator of vitamin D status. This guide provides a comprehensive comparison for researchers, scientists, and drug development professionals, summarizing key experimental findings, detailing methodologies, and illustrating relevant biological and experimental pathways.

Multiple meta-analyses and randomized controlled trials consistently support the superior efficacy of this compound.[1][[“]] A meta-analysis of randomized controlled trials showed that this compound supplementation resulted in a significantly greater increase in serum 25(OH)D levels compared to vitamin D2.[1] This finding is further substantiated by another meta-analysis which concluded that this compound is more effective than vitamin D2 at increasing 25(OH)D concentrations.[3] The difference in efficacy is not trivial; one study found a single dose of this compound to be almost twice as effective as vitamin D2 in raising calcifediol levels.[4]

Quantitative Comparison of Efficacy

The following tables summarize the quantitative data from key comparative studies, highlighting the differential effects of vitamin D2 and D3 supplementation on serum 25(OH)D levels.

Table 1: Comparison of Changes in Serum Total 25(OH)D Levels

Study (Year)Vitamin D FormDosageDurationBaseline 25(OH)D (nmol/L)Change in 25(OH)D (nmol/L)p-value
Armas et al. (1998) [5]This compound~4000 IU/day14 days41.3 ± 17.7+23.3 ± 15.7p=0.03
Vitamin D2~4000 IU/day14 days43.7 ± 17.7+13.7 ± 11.4
Barger-Lux et al. (2023) [6][7]This compoundDaily Dosing (various)VariousNot specifiedWMD: -10.39 (favoring D3)p<0.00001
Vitamin D2Daily Dosing (various)VariousNot specified
Leventis et al. (2022) [8]This compound50,000 IU/week8 weeksNot specified+18.74p<0.0005
Vitamin D250,000 IU/week8 weeksNot specified+5.88
Leventis et al. (2022) [8]This compound50,000 IU/week12 weeksNot specified+20.76p<0.0005
Vitamin D250,000 IU/week12 weeksNot specified+7.93
WMD: Weighted Mean Difference

Table 2: Effects of High-Dose Supplementation on Vitamin D Metabolites and Calcium Homeostasis

ParameterThis compound SupplementationVitamin D2 Supplementationp-value
Change in Total 25D (ng/mL) +27.6+12.20.001
Change in Free 25D (pg/mL) +6.2+3.70.02
Change in Serum Calcium (mg/dL) +0.03+0.10.5
Change in Intact PTH (pg/mL) -5.8-6.00.5
*Data from a study involving 500,000 IU of vitamin D2 or D3 over 10 weeks.[9]

Underlying Mechanisms: A Look at Metabolism and Pharmacokinetics

The observed differences in efficacy can be attributed to the distinct metabolic pathways and pharmacokinetics of the two vitamers.[4][10] Both vitamin D2 and D3 are hydroxylated in the liver to form 25-hydroxyvitamin D (25(OH)D2 and 25(OH)D3, respectively) and then in the kidneys to their active forms.[11] However, vitamin D2 and its metabolites have a lower affinity for the vitamin D binding protein (DBP), leading to a faster clearance from circulation.[10] Furthermore, some evidence suggests that vitamin D2 supplementation may actually reduce the levels of 25(OH)D3.[12][13][14]

Vitamin_Metabolism cluster_sources Sources cluster_circulation Circulation cluster_liver Liver (25-hydroxylation) cluster_kidney Kidney (1α-hydroxylation) Sunlight Sunlight D3 This compound (Cholecalciferol) Sunlight->D3 Diet_D3 Diet (Animal Sources) Diet_D3->D3 Diet_D2 Diet (Plant/Fortified) D2 Vitamin D2 (Ergocalciferol) Diet_D2->D2 25OHD3 25(OH)D3 (Calcifediol) D3->25OHD3 CYP2R1/CYP27A1 25OHD2 25(OH)D2 D2->25OHD2 CYP2R1 Active_D3 1,25(OH)2D3 (Calcitriol) 25OHD3->Active_D3 CYP27B1 Active_D2 1,25(OH)2D2 25OHD2->Active_D2 CYP27B1

Caption: Simplified Vitamin D Metabolism Pathway.

Experimental Protocols

A generalized experimental design for a comparative efficacy study is outlined below. Specific details are drawn from the methodologies of the cited studies.

1. Study Design: A randomized, double-blind, placebo-controlled trial is the gold standard. Participants are randomly assigned to receive either vitamin D2, this compound, or a placebo.

2. Participant Selection:

  • Inclusion Criteria: Healthy adults, often with baseline vitamin D insufficiency (e.g., serum 25(OH)D < 50 nmol/L).

  • Exclusion Criteria: Conditions or medications known to affect vitamin D metabolism or calcium homeostasis.

3. Intervention:

  • Dosage: Varies between studies, ranging from daily low doses (e.g., 1000 IU) to high-dose boluses (e.g., 50,000 IU weekly or monthly).[1][9]

  • Duration: Typically ranges from a few weeks to several months to assess both the initial rise and the maintenance of serum 25(OH)D levels.[5][8]

4. Data Collection:

  • Baseline: Collection of demographic data, medical history, and baseline blood samples.

  • Follow-up: Blood samples are collected at specified intervals throughout the study to measure primary and secondary outcomes.

5. Biochemical Analysis:

  • Primary Outcome: Serum total 25(OH)D, 25(OH)D2, and 25(OH)D3 levels are measured using reliable methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which can distinguish between the two forms.[6][7]

  • Secondary Outcomes: May include serum parathyroid hormone (PTH), calcium, phosphate, and alkaline phosphatase levels.[8][9]

Experimental_Workflow Screening Participant Screening (Inclusion/Exclusion Criteria) Consent Informed Consent Screening->Consent Baseline Baseline Data Collection (Blood Sample, Demographics) Consent->Baseline Randomization Randomization Baseline->Randomization Group_D2 Group 1: Vitamin D2 Supplementation Randomization->Group_D2 Group_D3 Group 2: This compound Supplementation Randomization->Group_D3 Group_Placebo Group 3: Placebo Randomization->Group_Placebo FollowUp Follow-up Visits (Blood Collection at Intervals) Group_D2->FollowUp Group_D3->FollowUp Group_Placebo->FollowUp Analysis Biochemical Analysis (LC-MS/MS for 25(OH)D) FollowUp->Analysis Data Statistical Data Analysis (Comparison of Outcomes) Analysis->Data

Caption: Generalized Experimental Workflow for a Comparative Study.

Conclusion and Future Directions

The cumulative evidence strongly indicates that this compound is the more efficacious choice for supplementation to correct vitamin D deficiency and maintain optimal serum 25(OH)D levels.[1] This has significant implications for clinical practice and the formulation of supplements and fortified foods. While the primary effect on raising 25(OH)D is clear, further research is warranted to explore the long-term clinical outcomes of supplementation with D2 versus D3, particularly concerning bone health, immune function, and other non-calcemic effects of vitamin D.[1][15] Additionally, the influence of factors such as dosing frequency (daily vs. bolus), body mass index, and genetic variations on the relative efficacy of the two forms requires further investigation.[1][6][7]

References

A Comparative Guide to the Validation of Novel Biomarkers for Vitamin D3 Status

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate assessment of vitamin D3 status is critical for a range of research and clinical applications, from bone metabolism studies to drug development programs. While total 25-hydroxythis compound [25(OH)D3] is the established and most commonly used biomarker, its limitations have spurred the investigation of novel biomarkers that may offer a more nuanced and biologically relevant picture of vitamin D metabolism and activity. This guide provides an objective comparison of established and novel biomarkers for this compound status, supported by experimental data, to aid in the selection and validation of the most appropriate markers for your research needs.

Comparison of this compound Status Biomarkers

The selection of a biomarker for this compound status should be guided by the specific research question, the biological matrix available, and the required analytical sensitivity and specificity. The following table summarizes the key characteristics and performance metrics of established and novel biomarkers.

BiomarkerDescriptionPrimary Analytical MethodsKey Performance Characteristics & Clinical Correlation
Total 25-hydroxythis compound (25(OH)D3) The major circulating form of vitamin D and the primary indicator of vitamin D stores from diet and sun exposure.[1][2] It is a prohormone to the active form, 1,25(OH)2D3.[3]LC-MS/MS, ELISA, RIAGold Standard: Widely accepted as the best single marker for vitamin D status.[2] Correlation: Inversely correlated with parathyroid hormone (PTH), a key regulator of calcium homeostasis.[4] Total 25(OH)D is the strongest correlate of circulating PTH.[4] Limitations: Levels can be influenced by Vitamin D Binding Protein (VDBP) concentrations, which may not accurately reflect the biologically active fraction of vitamin D in certain physiological states like pregnancy or in liver disease.[3][5]
1,25-dihydroxythis compound (1,25(OH)2D3) The biologically active hormonal form of vitamin D. Its production is tightly regulated by PTH, calcium, and phosphate levels.[1][2]LC-MS/MS, ELISAIndicator of Function: Reflects the functional status of vitamin D metabolism, particularly renal 1α-hydroxylase activity. Clinical Correlation: In patients with chronic kidney disease (CKD), lower 1,25(OH)2D levels are associated with a higher risk of worsening renal function.[6] In older men, higher levels were associated with lower baseline bone mineral density (BMD) but were not predictive of fracture risk when 25(OH)D levels were available.[7] Limitations: Has a short half-life and its levels can be normal or even elevated in vitamin D deficiency due to secondary hyperparathyroidism, making it an unreliable indicator of overall vitamin D stores.[1]
Vitamin D Binding Protein (VDBP) The primary carrier protein for vitamin D and its metabolites in circulation, binding approximately 85-90% of circulating 25(OH)D.[8][9]ELISA, LC-MS/MSModulator of Bioavailability: VDBP levels influence the amount of bioavailable and free vitamin D.[10] Clinical Correlation: VDBP concentrations can be altered in various conditions, including pregnancy and liver disease, and are influenced by genetic polymorphisms.[5][9][10] In some inflammatory conditions, VDBP may act as a biomarker of inflammation.[11] Limitations: Measuring VDBP alone does not provide a complete picture of vitamin D status but is crucial for calculating free and bioavailable 25(OH)D.
Free & Bioavailable 25(OH)D3 Free 25(OH)D: The unbound fraction of 25(OH)D (<1%), thought to be biologically active.[3] Bioavailable 25(OH)D: The sum of free and albumin-bound 25(OH)D.Direct measurement by ELISA, Calculation based on total 25(OH)D, VDBP, and albumin levels."Free Hormone Hypothesis": Postulates that only the free form can enter cells to exert its biological effects.[5][9] Clinical Correlation: Some studies suggest that free or bioavailable 25(OH)D may be a better predictor of clinical outcomes than total 25(OH)D in certain populations, such as during pregnancy.[3] However, other studies have found that directly measured free 25(OH)D correlates with intact PTH, while calculated free 25(OH)D does not.[5] In healthy children, total and free 25-OHD are comparable measures of vitamin D status.[4]
24,25(OH)2D3/25(OH)D3 Ratio (VDMR) The ratio of the primary catabolite of 25(OH)D3 to 25(OH)D3 itself, reflecting the activity of the catabolic enzyme CYP24A1.[12][13]LC-MS/MSMarker of Catabolism: Provides a dynamic measure of vitamin D clearance and tissue-level vitamin D activity.[12][13] Clinical Correlation: Strongly correlated with 25(OH)D3 clearance measured by deuterated 25(OH)D3 infusion (r = 0.51) and the deuterated metabolite-to-parent AUC ratio (r = 0.76).[4][12] This relationship can be influenced by factors such as race and kidney disease.[4][12]

Experimental Protocols

Accurate and reproducible measurement of vitamin D biomarkers is paramount. The two most widely used analytical platforms are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Vitamin D Metabolites

LC-MS/MS is considered the gold-standard method for the quantification of vitamin D metabolites due to its high specificity and sensitivity, allowing for the simultaneous measurement of multiple analytes.[8][14]

1. Sample Preparation (Serum/Plasma):

  • Protein Precipitation: To 100 µL of serum or plasma, add 300 µL of acetonitrile containing an internal standard (e.g., deuterated 25(OH)D3). Vortex thoroughly to precipitate proteins.[12]

  • Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube for further processing or direct injection.

  • (Optional) Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE): For lower concentration analytes like 1,25(OH)2D3 or to remove interfering substances, an additional extraction step may be necessary.[14]

    • LLE: Add an immiscible organic solvent (e.g., methyl tert-butyl ether) to the supernatant, vortex, and collect the organic layer containing the vitamin D metabolites.[13]

    • SPE: Pass the supernatant through an SPE cartridge that retains the analytes of interest. Wash the cartridge to remove impurities and then elute the analytes with an appropriate solvent.

2. Chromatographic Separation:

  • LC System: Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used for the separation of vitamin D metabolites.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid or ammonium formate is typically employed to achieve optimal separation.[14]

3. Mass Spectrometric Detection:

  • Mass Spectrometer: A triple quadrupole mass spectrometer is used for its high sensitivity and specificity.

  • Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are common ionization techniques for vitamin D metabolites.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used to selectively detect and quantify the target analytes by monitoring specific precursor-to-product ion transitions.

Enzyme-Linked Immunosorbent Assay (ELISA) for Vitamin D Binding Protein (VDBP)

ELISA is a widely used, high-throughput method for quantifying proteins like VDBP in biological fluids.

1. Plate Preparation:

  • A 96-well microplate is pre-coated with a capture antibody specific for human VDBP.[8]

2. Sample and Standard Preparation:

  • Prepare a series of standards with known VDBP concentrations.

  • Dilute serum or plasma samples as recommended by the kit manufacturer.

3. Assay Procedure (Sandwich ELISA):

  • Incubation with Sample/Standard: Add 100 µL of standards and diluted samples to the appropriate wells. Incubate to allow VDBP to bind to the capture antibody.

  • Washing: Wash the plate multiple times with a wash buffer to remove unbound substances.

  • Incubation with Detection Antibody: Add a biotinylated detection antibody that binds to a different epitope on the VDBP molecule. Incubate to form a "sandwich" complex.

  • Washing: Repeat the washing step.

  • Incubation with Enzyme Conjugate: Add a streptavidin-horseradish peroxidase (HRP) conjugate that binds to the biotinylated detection antibody. Incubate.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change.

  • Stopping the Reaction: Add a stop solution to terminate the enzymatic reaction.

4. Data Analysis:

  • Measure the absorbance of each well at a specific wavelength using a microplate reader.

  • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the concentration of VDBP in the samples by interpolating their absorbance values from the standard curve.

Visualizing Pathways and Workflows

Vitamin D Metabolic Pathway

The following diagram illustrates the key steps in the metabolism of this compound, highlighting the positions of the different biomarkers.

VitaminD_Metabolism cluster_synthesis Skin (UVB) cluster_liver Liver cluster_circulation Circulation cluster_kidney Kidney (and other tissues) 7-Dehydrocholesterol 7-Dehydrocholesterol This compound This compound 7-Dehydrocholesterol->this compound 25-hydroxylase 25-hydroxylase This compound->25-hydroxylase 25(OH)D3 Total 25(OH)D3 (Primary Biomarker) 25-hydroxylase->25(OH)D3 VDBP VDBP 25(OH)D3->VDBP Binding 1alpha-hydroxylase 1alpha-hydroxylase 25(OH)D3->1alpha-hydroxylase 24-hydroxylase 24-hydroxylase 25(OH)D3->24-hydroxylase Free_25OHD3 Free 25(OH)D3 VDBP->Free_25OHD3 Release Bioavailable_25OHD3 Bioavailable 25(OH)D3 VDBP->Bioavailable_25OHD3 Albumin Bound 1,25(OH)2D3 1,25(OH)2D3 (Active Hormone) 1alpha-hydroxylase->1,25(OH)2D3 Biological Effects Biological Effects 1,25(OH)2D3->Biological Effects 24,25(OH)2D3 24,25(OH)2D3 (Catabolite) 24-hydroxylase->24,25(OH)2D3

Caption: this compound metabolic pathway and key biomarkers.

General Experimental Workflow for Biomarker Validation

This diagram outlines a typical workflow for the validation of a novel biomarker for this compound status.

Biomarker_Validation_Workflow cluster_study_design Study Design & Sample Collection cluster_analytical_validation Analytical Method Validation cluster_clinical_validation Clinical Validation cluster_data_analysis Data Analysis & Interpretation Define Population Define Population Collect Samples Collect Samples Define Population->Collect Samples Process & Store Samples Process & Store Samples Collect Samples->Process & Store Samples Develop/Optimize Assay Develop/Optimize Assay Process & Store Samples->Develop/Optimize Assay Assess Accuracy & Precision Assess Accuracy & Precision Develop/Optimize Assay->Assess Accuracy & Precision Determine Sensitivity & Specificity Determine Sensitivity & Specificity Assess Accuracy & Precision->Determine Sensitivity & Specificity Establish Linearity & Range Establish Linearity & Range Determine Sensitivity & Specificity->Establish Linearity & Range Measure Biomarker in Cohort Measure Biomarker in Cohort Establish Linearity & Range->Measure Biomarker in Cohort Correlate with Gold Standard Correlate with Gold Standard Measure Biomarker in Cohort->Correlate with Gold Standard Associate with Clinical Outcomes Associate with Clinical Outcomes Correlate with Gold Standard->Associate with Clinical Outcomes Assess Predictive Value Assess Predictive Value Associate with Clinical Outcomes->Assess Predictive Value Statistical Analysis Statistical Analysis Assess Predictive Value->Statistical Analysis Interpret Results Interpret Results Statistical Analysis->Interpret Results Publish Findings Publish Findings Interpret Results->Publish Findings

References

Comparative Analysis of Vitamin D3 Analogs on VDR Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key Vitamin D3 analogs and their efficacy in activating the Vitamin D Receptor (VDR). The biological effects of vitamin D are primarily mediated by the binding of its active form, 1α,25-dihydroxythis compound (Calcitriol), to the VDR, a nuclear transcription factor.[1][2] This interaction triggers a cascade of genomic events that regulate calcium homeostasis, immune function, and cellular proliferation and differentiation.[1][2][3] Consequently, synthetic Vitamin D analogs have been developed to selectively target the VDR, aiming to optimize therapeutic effects while minimizing side effects like hypercalcemia.[1][4] This analysis focuses on a comparison between Calcitriol and two prominent synthetic analogs: Paricalcitol and Maxacalcitol.

VDR Activation Signaling Pathway

The activation of the Vitamin D Receptor is a multi-step process initiated by ligand binding. Upon entering the cell, a this compound analog binds to the VDR's ligand-binding pocket. This induces a conformational change in the VDR, promoting its heterodimerization with the Retinoid X Receptor (RXR).[5][6] The VDR/RXR complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.[2][5][6] This binding facilitates the recruitment of co-activator protein complexes, which possess histone acetyltransferase activity, leading to chromatin remodeling and the initiation of gene transcription.[7][8]

VDR_Signaling_Pathway VDR Activation Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus D_analog This compound Analog (e.g., Calcitriol) VDR VDR D_analog->VDR Binding RXR RXR VDR->RXR Heterodimerization VDR_RXR VDR/RXR Heterodimer VDRE VDRE (on DNA) VDR_RXR->VDRE Binds to Coactivators Co-activators (e.g., SRC-1, DRIP) VDRE->Coactivators Recruits Transcription Target Gene Transcription Coactivators->Transcription Initiates Reporter_Assay_Workflow Reporter Gene Assay Workflow start Start cell_culture 1. Cell Seeding (e.g., HEK293T in 96-well plate) start->cell_culture transfection 2. Co-transfection - VDR Expression Plasmid - VDRE-Luciferase Reporter - Normalization Control (Renilla) cell_culture->transfection incubation1 3. Incubation (24 hours) transfection->incubation1 treatment 4. Compound Treatment (Serial dilutions of D3 analogs) incubation1->treatment incubation2 5. Incubation (16-24 hours) treatment->incubation2 lysis 6. Cell Lysis incubation2->lysis measurement 7. Dual-Luciferase Assay (Measure Firefly & Renilla activity) lysis->measurement analysis 8. Data Analysis - Normalize Data - Plot Dose-Response Curve - Calculate EC50 measurement->analysis end End analysis->end Comparative_Framework Framework for Comparative Analysis cluster_input Input Parameter cluster_mechanism Mechanism of Action cluster_output Functional Output analog Analog Structure binding VDR Binding Affinity (Kd, IC50) analog->binding conformation VDR Conformational Change binding->conformation recruitment Co-activator Recruitment Profile conformation->recruitment transcription Target Gene Transcription (EC50) recruitment->transcription response Cellular Response (e.g., Anti-proliferation) transcription->response effect Physiological Effect (Therapeutic vs. Calcemic) response->effect

References

Navigating the Nuances of Vitamin D3 Measurement: A Comparative Guide to Assay Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of vitamin D3 and its metabolites is paramount for reliable study outcomes and effective therapeutic development. This guide provides a comprehensive cross-validation of common this compound measurement techniques, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.

The accurate quantification of 25-hydroxyvitamin D [25(OH)D], the major circulating form of vitamin D and the best indicator of vitamin D status, is crucial.[1] However, significant variability exists between different analytical methods, which can impact clinical decisions and research findings.[1][2] This guide delves into the two primary methodologies employed for 25(OH)D measurement: immunoassays and liquid chromatography-tandem mass spectrometry (LC-MS/MS), the latter being widely considered the gold standard.[3][4]

Principles of Measurement Techniques

Immunoassays: These methods utilize antibodies with specific binding affinity for 25(OH)D.[4][5] In a competitive immunoassay format, a labeled 25(OH)D competes with the endogenous 25(OH)D in the sample for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of 25(OH)D in the sample.[3] Various platforms employ this principle, including chemiluminescence immunoassay (CLIA) and electrochemiluminescence immunoassay (ECLIA).[6][7] While offering high throughput and automation, immunoassays can be susceptible to matrix effects and cross-reactivity with other vitamin D metabolites, such as 24,25-dihydroxyvitamin D [24,25(OH)2D], which can lead to inaccuracies.[3][8]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.[4] The process involves an initial extraction of vitamin D metabolites from the sample, followed by chromatographic separation of different forms of vitamin D (e.g., 25(OH)D2 and 25(OH)D3).[4][5] The separated metabolites are then ionized and fragmented, and the resulting ions are detected based on their mass-to-charge ratio, allowing for precise quantification.[4] LC-MS/MS is recognized for its high specificity and accuracy, and its ability to measure multiple vitamin D metabolites simultaneously.[3]

Comparative Performance Data

The following table summarizes the performance characteristics of various this compound measurement techniques based on cross-validation studies. It is important to note that performance can vary between specific assay manufacturers and laboratory protocols.

Parameter Immunoassay (e.g., Abbott Architect, Roche Cobas, VIDAS) LC-MS/MS References
Principle Competitive binding with specific antibodiesChromatographic separation and mass-based detection[3][4]
Accuracy (Bias vs. LC-MS/MS) Variable; can show positive or negative bias. For example, one study found a mean bias of 15.1% for the Abbott Architect and -14.1% for the Roche Cobas assay. Another study showed a CLIA method had a positive bias.Considered the "gold standard" with high accuracy. Often used as the reference method for standardization.[2][6][8]
Precision (CV%) Within-run CVs are generally low (e.g., <3.1% to <7.9%), but between-run CVs can be higher (e.g., >10%).Excellent precision with within-run and between-run CVs typically less than 5%.[5][9][10]
Specificity Can be affected by cross-reactivity with other vitamin D metabolites (e.g., 25(OH)D2, 24,25(OH)2D), which can lead to overestimation.High specificity, allowing for the separate quantification of 25(OH)D2 and 25(OH)D3 and minimizing interference from other metabolites.[5][8][11]
Sensitivity (Limit of Quantification) Varies by assay, for example, the VIDAS® 25-OH Vitamin D Total assay has a limit of quantification of 8.1 ng/mL.High sensitivity, with limits of quantification typically in the low nmol/L range.[3][9]
Throughput High, suitable for routine clinical testing.Lower, due to more complex sample preparation.[3][4]
Cost Lower reagent costs per test.Higher initial equipment cost and requires more expert staff.[11]

Experimental Protocols

A typical cross-validation study to compare different this compound measurement techniques involves the following key steps:

1. Sample Collection and Preparation:

  • A cohort of venous blood samples is collected from a representative population.[8]

  • Serum is separated and aliquoted to be analyzed by the different methods being compared.[8]

  • For LC-MS/MS, a protein precipitation step is typically performed to extract the analyte.[8]

2. Method Analysis:

  • Immunoassays: Samples are analyzed on automated platforms according to the manufacturer's instructions.

  • LC-MS/MS: A validated LC-MS/MS method is used as the reference. This involves chromatographic separation followed by mass spectrometric detection. The method should be standardized against a reference material, such as that from the National Institute of Standards and Technology (NIST).[8][9]

3. Statistical Analysis:

  • Method Agreement: Passing-Bablok regression and Bland-Altman plots are used to assess the agreement and bias between the methods.[6][8]

  • Correlation: The correlation between the methods is determined using statistical tests like Pearson or Spearman correlation.[10]

  • Concordance: The concordance correlation coefficient (CCC) or Cohen's Kappa analysis can be used to evaluate the agreement in classifying vitamin D status (e.g., deficient, insufficient, sufficient).[8][9]

Visualizing the Landscape of Vitamin D

To better understand the context of vitamin D measurement, the following diagrams illustrate the vitamin D signaling pathway and a typical experimental workflow for method cross-validation.

Vitamin_D_Signaling_Pathway Sunlight (UVB) Sunlight (UVB) Skin Skin Sunlight (UVB)->Skin Dietary Vitamin D Dietary Vitamin D This compound (Cholecalciferol) This compound (Cholecalciferol) Dietary Vitamin D->this compound (Cholecalciferol) 7-dehydrocholesterol 7-dehydrocholesterol 7-dehydrocholesterol->this compound (Cholecalciferol) UVB Liver Liver This compound (Cholecalciferol)->Liver 25-hydroxyvitamin D [25(OH)D] 25-hydroxyvitamin D [25(OH)D] This compound (Cholecalciferol)->25-hydroxyvitamin D [25(OH)D] 25-hydroxylase 25-hydroxylase (CYP2R1) 25-hydroxylase (CYP2R1) Kidney Kidney 25-hydroxyvitamin D [25(OH)D]->Kidney 1,25-dihydroxyvitamin D [1,25(OH)2D] (Active Form) 1,25-dihydroxyvitamin D [1,25(OH)2D] (Active Form) 25-hydroxyvitamin D [25(OH)D]->1,25-dihydroxyvitamin D [1,25(OH)2D] (Active Form) 1α-hydroxylase 1α-hydroxylase (CYP27B1) 1α-hydroxylase (CYP27B1) Vitamin D Receptor (VDR) Vitamin D Receptor (VDR) 1,25-dihydroxyvitamin D [1,25(OH)2D] (Active Form)->Vitamin D Receptor (VDR) Target Genes Target Genes Vitamin D Receptor (VDR)->Target Genes Binds to VDREs Biological Effects Biological Effects Target Genes->Biological Effects

Caption: this compound metabolism and signaling pathway.

Cross_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Analysis Sample Collection Sample Collection Serum Aliquoting Serum Aliquoting Sample Collection->Serum Aliquoting Immunoassay Analysis Immunoassay Analysis Serum Aliquoting->Immunoassay Analysis LC-MS/MS Analysis (Reference) LC-MS/MS Analysis (Reference) Serum Aliquoting->LC-MS/MS Analysis (Reference) Data Collection Data Collection Immunoassay Analysis->Data Collection LC-MS/MS Analysis (Reference)->Data Collection Statistical Comparison Statistical Comparison Data Collection->Statistical Comparison Passing-Bablok, Bland-Altman Performance Evaluation Performance Evaluation Statistical Comparison->Performance Evaluation

Caption: Experimental workflow for cross-validation.

Conclusion

The choice of a this compound measurement technique has significant implications for research and clinical practice. While immunoassays offer a high-throughput and cost-effective solution, their susceptibility to bias and cross-reactivity necessitates careful validation and interpretation of results.[5][8] LC-MS/MS remains the gold standard, providing superior accuracy and specificity, making it the preferred method for research and drug development applications where precise quantification is critical.[3] The ongoing efforts of organizations like the Vitamin D Standardization Program (VDSP) to standardize measurements across different methods are crucial for improving the comparability and reliability of vitamin D data worldwide.[1][12] Researchers should be aware of the limitations of the assay they employ and, when possible, cross-validate their findings with a reference method.

References

A Head-to-Head Comparison of Vitamin D3 Formulations: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the bioavailability, efficacy, and stability of various Vitamin D3 delivery systems, supported by experimental data and detailed methodologies.

This guide provides a comprehensive comparison of different this compound formulations, offering researchers, scientists, and drug development professionals a critical overview of their relative performance. By summarizing key pharmacokinetic data and detailing the experimental protocols used in head-to-head studies, this document aims to facilitate informed decisions in both research and clinical settings.

Data Presentation: Pharmacokinetic Parameters of this compound Formulations

The oral bioavailability of this compound is significantly influenced by its formulation. The following table summarizes the key pharmacokinetic parameters—maximum serum concentration (Cmax), time to reach maximum concentration (Tmax), and area under the curve (AUC)—from comparative studies of various this compound delivery systems. These parameters are crucial in determining the efficiency and speed of this compound absorption.

FormulationDosageCmax (ng/mL)Tmax (hours)AUC (ng·h/mL)Study PopulationKey Findings
Oral Solution (Nanotechnology) 60,000 IU (single dose)Not explicitly stated, but ratio of Cmax vs. Tablet was 113.00Not explicitly statedRatio of AUC0-28d vs. Tablet was 105.5470 healthy subjectsBioequivalent to tablets and capsules, but shows higher Cmax and AUC.[1][2][3]
Tablet 60,000 IU (single dose)ReferenceReferenceReference70 healthy subjectsStandard formulation for comparison.[1][2][3]
Capsule 60,000 IU (single dose)Ratio of Cmax (Oral Solution vs. Capsule) was 115.02Not explicitly statedRatio of AUC0-28d (Oral Solution vs. Capsule) was 112.3370 healthy subjectsBioequivalent to oral solution and tablets.[1][2][3]
Orodispersible Film (ODF) 25,000 IU (single dose, fed)6.68 ± 2.031442364.80 ± 1336.9748 healthy subjectsBioavailability is comparable to and slightly higher than an equivalent dose of an oral solution.[4][5]
Oral Solution 25,000 IU (single dose, fed)6.61 ± 2.62Not explicitly stated2150.52 ± 1622.7648 healthy subjectsReference for ODF comparison.[4][5]
Microencapsulated 2000 IU/kg for 7 days~53 (converted from 143.35 ± 14.72 nmol/L at day 3)Not explicitly statedMost bioavailable in the study.Wistar ratsMore bioavailable than micellized form and sustained elevated levels for a longer period.[6][7]
Oil-Based 2000 IU/kg for 7 days~74 (converted from 198.93 ± 51.6 nmol/L at day 7)Not explicitly statedMore bioavailable than micellized form.Wistar ratsShowed the highest peak concentration.[6][7]
Micellized 2000 IU/kg for 7 daysLower than microencapsulated and oil-basedNot explicitly statedLeast bioavailable in the study.Wistar ratsAbsorbed almost twice as inefficiently as microencapsulated form.[6][7]
Liposomal 10,000 IU (daily)Not explicitly statedEarlier peak concentrations reportedFour times greater AUC than oil-based formulation.Healthy adultsSuperior bioavailability compared to standard oil-based formulations.[7]
Nanoemulsion Not specified (animal study)Significantly higher than coarse emulsionNot specifiedNot specifiedMiceImproved in vivo bioavailability by 28% compared to coarse emulsion.[8]

Experimental Protocols

The following sections detail the methodologies employed in the key comparative studies cited in this guide.

Bioavailability Study of Oral Solution, Tablet, and Capsule[1][2][3]
  • Study Design: This was an open-label, randomized, single-dose, three-treatment, parallel-group study.

  • Subjects: 70 healthy adult subjects were enrolled.

  • Intervention: Subjects were randomly assigned to receive a single oral dose of 60,000 IU of this compound in one of three formulations: an oral solution, a tablet, or a capsule.

  • Blood Sampling: Blood samples were collected at baseline and at various time points up to 28 days post-dose to measure the serum concentrations of 25-hydroxyvitamin D [25(OH)D].

  • Analytical Method: The serum levels of 25(OH)D were determined using a validated analytical method, likely Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which is considered the gold standard.

  • Pharmacokinetic Analysis: The primary pharmacokinetic parameters, Cmax, Tmax, and AUC from time zero to day 28 (AUC0-28d), were calculated from the serum concentration-time data. Statistical analysis, including Analysis of Variance (ANOVA), was performed on the logarithmically transformed data to determine bioequivalence.

Comparative Bioavailability of Orodispersible Film vs. Oral Solution[4][5]
  • Study Design: A Phase 1, randomized, parallel-group, open-label study.

  • Subjects: 48 healthy adult subjects were included in the study.

  • Intervention: Subjects were randomized to receive a single 25,000 IU dose of this compound as either a new orodispersible film (ODF) or a reference oral solution, under fed conditions. A third group received the ODF under fasting conditions.

  • Blood Sampling: Blood samples were collected at pre-defined intervals to determine the plasma concentrations of 25(OH)D3.

  • Analytical Method: Plasma concentrations of 25(OH)D3 were measured using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay.

  • Pharmacokinetic Analysis: The main endpoints were Cmax and AUC from time zero to the last quantifiable concentration (AUC0-t).

Bioavailability of Microencapsulated, Oil-Based, and Micellized this compound in an Animal Model[6][7]
  • Study Design: A preclinical in vivo study using a laboratory animal model.

  • Subjects: Wistar rats were divided into three groups.

  • Intervention: Each group received an oral dose of 2000 IU/kg of this compound daily for 7 days in one of three formulations: microencapsulated, oil-based, or micellized.

  • Blood Sampling: Blood samples were collected during the 7-day supplementation period and up to the 24th day to measure serum 25(OH)D concentrations.

  • Analytical Method: Serum 25(OH)D levels were quantified to assess the bioavailability of the different formulations.

  • Pharmacokinetic Analysis: The AUC was calculated to compare the overall bioavailability of the three formulations.

Mandatory Visualizations

This compound Signaling Pathway

VitaminD3_Signaling_Pathway cluster_skin Skin (Sunlight Exposure) cluster_liver Liver cluster_kidney Kidney cluster_target_cell Target Cell 7-dehydrocholesterol 7-dehydrocholesterol This compound (Cholecalciferol) This compound (Cholecalciferol) 7-dehydrocholesterol->this compound (Cholecalciferol) UVB 25-hydroxylase (CYP2R1) 25-hydroxylase (CYP2R1) This compound (Cholecalciferol)->25-hydroxylase (CYP2R1) 25-hydroxythis compound (Calcidiol) 25-hydroxythis compound (Calcidiol) This compound (Cholecalciferol)->25-hydroxythis compound (Calcidiol) in Liver 25-hydroxylase (CYP2R1)->25-hydroxythis compound (Calcidiol) 1-alpha-hydroxylase (CYP27B1) 1-alpha-hydroxylase (CYP27B1) 25-hydroxythis compound (Calcidiol)->1-alpha-hydroxylase (CYP27B1) 1,25-dihydroxythis compound (Calcitriol) 1,25-dihydroxythis compound (Calcitriol) 25-hydroxythis compound (Calcidiol)->1,25-dihydroxythis compound (Calcitriol) in Kidney 1-alpha-hydroxylase (CYP27B1)->1,25-dihydroxythis compound (Calcitriol) VDR Vitamin D Receptor (VDR) 1,25-dihydroxythis compound (Calcitriol)->VDR 1,25-dihydroxythis compound (Calcitriol)->VDR Binds to RXR Retinoid X Receptor (RXR) VDR->RXR Heterodimerization VDRE Vitamin D Response Element (VDRE) RXR->VDRE Binds to DNA Gene Transcription Gene Transcription VDRE->Gene Transcription Biological Effects Biological Effects Gene Transcription->Biological Effects This compound (from Diet) This compound (from Diet) This compound (from Diet)->this compound (Cholecalciferol)

Caption: Overview of the this compound metabolic and signaling pathway.

Experimental Workflow for a this compound Bioavailability Study

Experimental_Workflow A Subject Recruitment (Inclusion/Exclusion Criteria) B Randomization (Parallel or Crossover Design) A->B C1 Group 1: Test Formulation B->C1 C2 Group 2: Reference Formulation B->C2 D Single/Multiple Dose Administration C1->D C2->D E Serial Blood Sampling (Pre-defined Time Points) D->E F Sample Processing (Serum/Plasma Separation) E->F G Quantification of 25(OH)D (LC-MS/MS) F->G H Pharmacokinetic Analysis (Cmax, Tmax, AUC) G->H I Statistical Analysis (Bioequivalence Assessment) H->I J Results and Conclusion I->J

Caption: A typical experimental workflow for a this compound bioavailability study.

References

The Anti-Proliferative Efficacy of Vitamin D3 in Breast and Colorectal Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-proliferative effects of Vitamin D3 in two distinct and prevalent cancer models: breast cancer and colorectal cancer. The information presented is supported by experimental data from recent studies, offering valuable insights for researchers investigating novel cancer therapies. This document details the experimental protocols used to validate these findings and visualizes the complex biological processes involved.

Quantitative Analysis of this compound's Anti-Proliferative Effects

The inhibitory concentration 50 (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in inhibiting the proliferation of various breast and colorectal cancer cell lines, providing a quantitative comparison of its efficacy.

Cancer ModelCell LineThis compound DerivativeIC50 ConcentrationCitation
Breast CancerMCF-7 (ER+)Cholecalciferol (this compound)0.10 - 0.35 mM[1][2]
Breast CancerMDA-MB-231 (ER-)Cholecalciferol (this compound)0.10 - 0.35 mM[1][2]
Breast CancerMDA-MB-468 (ER-)Cholecalciferol (this compound)0.10 - 0.35 mM[1][2]
Breast CancerMCF-71α,25-dihydroxythis compound145 nM[3]
Colorectal CancerSW4801α,25-dihydroxythis compound100 nM[4]

Detailed Experimental Protocols

To ensure reproducibility and aid in the design of future experiments, this section provides detailed methodologies for key assays used to determine the anti-proliferative effects of this compound.

Cell Viability and Proliferation Assays

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ cells per well and incubate overnight to allow for cell attachment.

  • Treatment: Treat cells with various concentrations of this compound (e.g., 0, 50, 75, 100, 125, 200, 300, and 400 µM) and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

b) Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

  • Cell Seeding: Plate cells in a 96-well plate at an appropriate density (e.g., 5x10³ cells/well).

  • Treatment: After 24 hours, treat the cells with the desired concentrations of this compound for a specified period (e.g., 48 or 72 hours).

  • Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.

Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

  • Cell Preparation: Seed cells (e.g., 2 x 10⁵ cells/well) in a 6-well plate and treat with this compound for 48 hours.

  • Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol while vortexing gently and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA in each cell.

Signaling Pathways and Experimental Workflow

The anti-proliferative effects of this compound are mediated through its interaction with various signaling pathways. The following diagrams, created using the DOT language, visualize these complex interactions and the general workflow for investigating these effects.

Experimental_Workflow start_end start_end process process data_analysis data_analysis decision decision start Start: Cancer Cell Culture (e.g., MCF-7, SW480) treatment Treatment with this compound (Dose-response and time-course) start->treatment viability_assay Cell Viability/Proliferation Assays (MTT, SRB) treatment->viability_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle_analysis protein_analysis Molecular Analysis (Western Blot for signaling proteins) treatment->protein_analysis data_collection Data Collection and Analysis viability_assay->data_collection cell_cycle_analysis->data_collection protein_analysis->data_collection interpretation Interpretation of Results (Determine IC50, cell cycle arrest, pathway modulation) data_collection->interpretation

Caption: General experimental workflow for validating the anti-proliferative effects of this compound.

Wnt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor receptor protein protein complex complex vitaminD vitaminD effect effect inhibition inhibition Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dsh Dishevelled Frizzled->Dsh LRP->Dsh DestructionComplex Destruction Complex (APC, Axin, GSK3β) Dsh->DestructionComplex BetaCatenin β-catenin DestructionComplex->BetaCatenin Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Nuclear Translocation TargetGenes Target Gene Expression (c-Myc, Cyclin D1) TCF_LEF->TargetGenes Activation Proliferation Cell Proliferation TargetGenes->Proliferation VitaminD3 This compound VDR VDR VitaminD3->VDR VDR->BetaCatenin Promotes Degradation VDR->TCF_LEF Inhibits Binding Hedgehog_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor receptor protein protein vitaminD vitaminD effect effect inhibition inhibition Hh Hedgehog (Hh) PTCH1 Patched (PTCH1) Hh->PTCH1 SMO Smoothened (SMO) PTCH1->SMO GLI GLI SMO->GLI Activation SUFU SUFU SUFU->GLI Inhibition TargetGenes Target Gene Expression (Gli1, Ptch1) GLI->TargetGenes Nuclear Translocation Proliferation Cell Proliferation TargetGenes->Proliferation VitaminD3 This compound VitaminD3->SMO Direct Inhibition

References

A Comparative Analysis of Vitamin D3 Signaling Across Diverse Cell Lineages

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of Vitamin D3 signaling pathways in three distinct human cell lines: Caco-2 (intestinal epithelial), MG-63 (osteoblast-like), and THP-1 (monocytic). This document is intended for researchers, scientists, and drug development professionals interested in the cell-type-specific effects of this compound.

Introduction

The active form of this compound, 1α,25-dihydroxythis compound (1,25(OH)2D3), is a pleiotropic hormone that exerts its effects through both genomic and non-genomic signaling pathways. The genomic pathway involves the binding of 1,25(OH)2D3 to the Vitamin D Receptor (VDR), a ligand-activated transcription factor that modulates the expression of a multitude of target genes. The non-genomic pathway involves rapid, membrane-initiated signaling cascades that are independent of gene transcription. The cellular response to this compound is highly context-dependent, varying significantly across different cell types. Understanding these differences is crucial for elucidating the diverse physiological roles of this compound and for the development of targeted therapeutics.

Data Presentation: Comparative Gene Expression Analysis

The following tables summarize the differential expression of key this compound target genes in Caco-2, MG-63, and THP-1 cells upon treatment with 1,25(OH)2D3. It is important to note that the experimental conditions (concentration of 1,25(OH)2D3 and duration of treatment) vary across studies, which may influence the magnitude of the observed fold changes.

Table 1: Upregulation of Key this compound Target Genes

GeneFunctionCaco-2 (Fold Change)MG-63 (Fold Change)THP-1 (Fold Change)
CYP24A1 This compound catabolism, negative feedback~60-fold (100 nM, 24h)[1]>100-fold (10 nM, 24h)[2]~189-fold (100 nM, 24h)[3]
TRPV6 Apical calcium influx in intestine~60-fold (100 nM, 8h)[4]Not typically expressedNot typically expressed
CAMP Antimicrobial peptide (Cathelicidin)Not a primary targetNot a primary targetSignificant upregulation (100 nM, 24h)[3]
CD14 Co-receptor for LPS, monocyte/macrophage markerNot applicableNot applicable~90-fold (50 nM, 72h)[5]
BGLAP Osteocalcin, bone matrix proteinNot applicableSignificant upregulation (10 nM, 24h)[2]Not applicable

Table 2: Downregulation of Key this compound Target Genes

GeneFunctionCaco-2 (Fold Change)MG-63 (Fold Change)THP-1 (Fold Change)
CYP27B1 This compound activation (1α-hydroxylase)Decreased expression[1]Not consistently reportedDecreased expression[3]
IL-6 Pro-inflammatory cytokine--Inhibition of LPS-induced expression[6]
TNF-α Pro-inflammatory cytokine--Inhibition of LPS-induced expression[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Culture and this compound Treatment
  • Caco-2 Cells: Human colorectal adenocarcinoma cells (ATCC HTB-37) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded on permeable supports (e.g., Transwell inserts) and allowed to differentiate for 14-21 days. Differentiated monolayers are then treated with 1α,25-dihydroxythis compound (e.g., 100 nM) or vehicle (e.g., ethanol) for the desired time.

  • MG-63 Cells: Human osteosarcoma cells (ATCC CRL-1427) are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in multi-well plates and treated with 1α,25-dihydroxythis compound (e.g., 10 nM) or vehicle for the specified duration.

  • THP-1 Cells: Human monocytic leukemia cells (ATCC TIB-202) are cultured in RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and 0.05 mM 2-mercaptoethanol. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2. For differentiation into macrophage-like cells, THP-1 monocytes can be treated with phorbol 12-myristate 13-acetate (PMA) prior to this compound treatment. For gene expression studies in monocytes, cells are treated directly with 1α,25-dihydroxythis compound (e.g., 50-100 nM) or vehicle.[5]

RNA Isolation and Quantitative Real-Time PCR (qPCR)
  • RNA Isolation: Total RNA is extracted from cells using a commercial kit such as the RNeasy Mini Kit (Qiagen) or TRIzol reagent (Invitrogen) according to the manufacturer's instructions. RNA concentration and purity are determined using a spectrophotometer (e.g., NanoDrop). RNA integrity is assessed using an Agilent Bioanalyzer.

  • cDNA Synthesis: First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with a mix of oligo(dT) and random hexamer primers.

  • qPCR: qPCR is performed using a real-time PCR system (e.g., Applied Biosystems 7500) with a SYBR Green-based master mix (e.g., PowerUp SYBR Green Master Mix, Applied Biosystems). Each 20 µL reaction typically contains 10 µL of master mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA, and 6 µL of nuclease-free water. A typical thermal cycling protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min. Gene expression is normalized to a stable housekeeping gene (e.g., GAPDH or ACTB). Relative gene expression is calculated using the 2-ΔΔCt method.[5]

    • Human CYP24A1 Primers: Forward: 5'-GCCTTCATCATGCCCACCTTC-3', Reverse: 5'-GCTGGAGAGCACAGGGTCCAA-3'

    • Human CAMP Primers: Commercially available validated primer sets are recommended (e.g., from OriGene or similar suppliers).

    • Human VDR Primers: Commercially available validated primer sets are recommended (e.g., from OriGene, catalog # HP205608).[7]

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
  • Cross-linking and Chromatin Preparation: Cells are treated with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. The reaction is quenched with glycine. Cells are lysed, and nuclei are isolated. Chromatin is sheared to an average size of 200-600 bp by sonication.

  • Immunoprecipitation: Sheared chromatin is incubated overnight at 4°C with an anti-VDR antibody (e.g., Santa Cruz Biotechnology, sc-13133 (D-6) or sc-9164 (H-81)) or a control IgG.[8][9] Protein A/G magnetic beads are used to capture the antibody-chromatin complexes.

  • Washing and Elution: The beads are washed extensively to remove non-specific binding. The chromatin is then eluted from the beads.

  • Reverse Cross-linking and DNA Purification: Cross-links are reversed by heating at 65°C, and proteins are digested with proteinase K. DNA is purified using phenol-chloroform extraction or a commercial kit.

  • Library Preparation and Sequencing: The purified DNA fragments are repaired, A-tailed, and ligated to sequencing adapters. The resulting library is amplified by PCR and sequenced on a next-generation sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis: Sequencing reads are aligned to the human reference genome. Peak calling algorithms (e.g., MACS2) are used to identify regions of VDR enrichment.

RNA Sequencing (RNA-seq)
  • RNA Isolation and Quality Control: High-quality total RNA is isolated as described for qPCR.

  • Library Preparation: Ribosomal RNA (rRNA) is depleted from the total RNA. The rRNA-depleted RNA is fragmented, and double-stranded cDNA is synthesized. The cDNA is then end-repaired, A-tailed, and ligated to sequencing adapters. The library is amplified by PCR.

  • Sequencing: The prepared library is sequenced on a next-generation sequencing platform.

  • Data Analysis: Raw sequencing reads are quality-controlled and aligned to the human reference genome. Gene expression levels are quantified as read counts. Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated by this compound treatment.[10]

Western Blotting for Phosphorylated Proteins
  • Cell Lysis: Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody against the phosphorylated protein of interest (e.g., Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) Antibody, Cell Signaling Technology #9101; Phospho-p38 MAPK (Thr180/Tyr182) Antibody, Cell Signaling Technology #9211) overnight at 4°C.[11][12] After washing, the membrane is incubated with an HRP-conjugated secondary antibody.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and an imaging system. The membrane is then stripped and re-probed with an antibody against the total protein to normalize for loading.[13]

Mandatory Visualization

Genomic this compound Signaling Pathway

Genomic_Vitamin_D3_Signaling cluster_nucleus Nucleus D3 1,25(OH)2D3 VDR VDR D3->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE VDRE VDR_RXR->VDRE Binds to Coactivators Coactivators (e.g., SRC/p160, MED1) VDRE->Coactivators Recruits RNAPolII RNA Pol II Complex Coactivators->RNAPolII Activates mRNA mRNA RNAPolII->mRNA Transcription Protein Protein mRNA->Protein Translation CellularResponse Cell-Specific Response Protein->CellularResponse Leads to

Caption: Canonical genomic signaling pathway of this compound.

Experimental Workflow for ChIP-seq

ChIP_seq_Workflow A 1. Cell Culture & Cross-linking (1% Formaldehyde) B 2. Cell Lysis & Chromatin Shearing (Sonication) A->B C 3. Immunoprecipitation (Anti-VDR Antibody) B->C D 4. Wash & Elute C->D E 5. Reverse Cross-links & Purify DNA D->E F 6. Library Preparation E->F G 7. Next-Generation Sequencing F->G H 8. Data Analysis (Alignment, Peak Calling) G->H

Caption: A simplified workflow for Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq).

Comparative Non-Genomic this compound Signaling

Non_Genomic_Signaling cluster_Caco2 Caco-2 (Intestinal Epithelial) cluster_MG63 MG-63 (Osteoblast-like) cluster_THP1 THP-1 (Monocytic) D3_Caco2 1,25(OH)2D3 mVDR_Caco2 Membrane VDR/ PDIA3 D3_Caco2->mVDR_Caco2 PLC_Caco2 PLC mVDR_Caco2->PLC_Caco2 IP3_Caco2 IP3 PLC_Caco2->IP3_Caco2 Ca_Caco2 ↑ [Ca2+]i IP3_Caco2->Ca_Caco2 D3_MG63 1,25(OH)2D3 mVDR_MG63 Membrane VDR D3_MG63->mVDR_MG63 PI3K_MG63 PI3K mVDR_MG63->PI3K_MG63 ERK_MG63 ERK1/2 mVDR_MG63->ERK_MG63 Akt_MG63 Akt PI3K_MG63->Akt_MG63 D3_THP1 1,25(OH)2D3 mVDR_THP1 Membrane VDR D3_THP1->mVDR_THP1 p38_THP1 p38 MAPK mVDR_THP1->p38_THP1 ERK_THP1 ERK1/2 mVDR_THP1->ERK_THP1 PI3K_THP1 PI3K mVDR_THP1->PI3K_THP1 Akt_THP1 Akt PI3K_THP1->Akt_THP1

Caption: Cell-type-specific non-genomic this compound signaling pathways.

Conclusion

This guide highlights the significant diversity in this compound signaling across intestinal epithelial, osteoblast-like, and monocytic cell lines. While the canonical genomic pathway is conserved, the specific gene targets and the nature of the rapid non-genomic responses are highly cell-type-specific. These differences underscore the multifaceted roles of this compound in regulating distinct physiological processes, from calcium homeostasis and bone metabolism to immune modulation. Further research employing comparative multi-omics approaches will be invaluable in fully elucidating the context-dependent mechanisms of this compound action.

References

Navigating the Nuances of High-Dose Vitamin D3: A Comparative Guide to Long-Term Safety

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of clinical data and experimental protocols for researchers and drug development professionals.

The therapeutic potential of vitamin D3 has led to a surge in high-dose supplementation, prompting critical questions about its long-term safety. This guide provides an objective comparison of findings from significant clinical studies, detailing the observed adverse effects at varying dosages and durations. It further outlines the standardized experimental protocols essential for monitoring vitamin D status and toxicity, and visually maps the key signaling pathway involved in vitamin D metabolism.

Quantitative Safety Profile of High-Dose this compound Supplementation

The long-term safety of high-dose this compound has been scrutinized in numerous randomized controlled trials (RCTs) and meta-analyses. The primary concerns associated with chronic high intake are hypercalcemia, hypercalciuria, and an increased risk of falls and fractures. The following tables summarize key quantitative data from prominent studies.

Study/Meta-Analysis Dosage of this compound Duration Participant Population Key Adverse Events and Quantitative Findings
Systematic Review & Meta-Analysis (2023)[1][2]3200–4000 IU/day≥ 6 months12,952 participants in 22 RCTs- Hypercalcemia: Relative Risk (RR) = 2.21 (95% CI: 1.26–3.87). This translates to 4 additional cases per 1000 individuals.[1][2]- Falls: RR = 1.25 (95% CI: 1.01–1.55)[1][2]- Hospitalization: RR = 1.16 (95% CI: 1.01–1.33)[1][2]- No significant increase in risk for hypercalciuria or kidney stones.[1][2]
Calgary Vitamin D Study (2020)[3]400, 4000, or 10,000 IU/day3 years373 healthy adults (55-70 years)- Hypercalcemia: Occurred more frequently with higher doses (0% in 400 IU, 3% in 4000 IU, 9% in 10,000 IU), but was mild and transient.[3]- Hypercalciuria: Common and more frequent with higher doses (17% in 400 IU, 22% in 4000 IU, 31% in 10,000 IU).[3]
Meta-Analysis (Published in Clinical Nutrition)[4]100,000 IU/month (approx. 3,333 IU/day)Average 3.3 years5,108 adults (50-84 years)- No significant difference in self-reported adverse events between the vitamin D and placebo groups.[4]
Meta-Analysis of RCTs (≥2800 IU/day)[5]≥2800 IU/day≥ 1 year3,150 participants in 15 studies- A trend towards an increased risk of hypercalcemia (RR = 1.93; 95% CI = 1.00, 3.73).[5]- No significant increase in total adverse events or kidney stones.[5]

Tolerable Upper Intake Levels (ULs)

The established Tolerable Upper Intake Level (UL) for vitamin D for adults is 4,000 IU (100 mcg) per day[6][7]. However, some studies suggest that even doses below this level could have adverse effects over the long term[6]. Vitamin D toxicity is generally associated with blood levels of 25-hydroxyvitamin D (25(OH)D) exceeding 150 ng/mL (375 nmol/L)[6][8].

Experimental Protocols for Safety Assessment

Accurate monitoring of vitamin D status and potential toxicity is paramount in high-dose supplementation studies. The following are key experimental protocols.

Measurement of Serum 25-Hydroxyvitamin D (25(OH)D) by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for measuring serum 25(OH)D levels due to its high specificity and accuracy.

Methodology:

  • Sample Preparation:

    • A serum sample (typically 50-100 µL) is deproteinized using a protein precipitation reagent (e.g., acetonitrile or an ethanolic solution) containing a deuterated internal standard (e.g., d6-25-hydroxythis compound)[8].

    • The sample is vortexed and centrifuged to separate the precipitated proteins[8].

    • The supernatant is then transferred for analysis[8]. Some methods may involve a liquid-liquid extraction step to further purify the sample[9].

  • Chromatographic Separation:

    • The extracted sample is injected into a liquid chromatography system.

    • Analytes are separated on a C18 reversed-phase column using a mobile phase gradient, typically consisting of a mixture of water, methanol, and additives like formic acid or ammonium acetate[9].

  • Mass Spectrometric Detection:

    • The separated analytes are ionized, often using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).

    • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect and quantify the specific precursor-to-product ion transitions for 25(OH)D2, 25(OH)D3, and the internal standard.

Measurement of Serum and Urinary Calcium

Monitoring calcium levels is crucial for detecting hypercalcemia and hypercalciuria, the primary adverse effects of vitamin D toxicity.

Serum Calcium Measurement:

  • Sample Collection: Blood is collected via venipuncture into a serum separator tube and allowed to clot. The serum is then separated by centrifugation[4].

  • Analysis: Automated chemistry analyzers are commonly used, employing colorimetric methods. For example, the o-cresolphthalein complexone (OCPC) method involves the reaction of calcium with OCPC in an alkaline solution to form a colored complex, the absorbance of which is measured spectrophotometrically[10][11].

Urinary Calcium Measurement:

  • Sample Collection: A 24-hour urine collection is the standard method to assess total daily calcium excretion[12][13]. The collection container is often acidified to prevent calcium salt precipitation[11][14].

  • Analysis: The collected urine is mixed well, and an aliquot is analyzed using similar colorimetric methods as for serum calcium[11]. The result is typically reported as total calcium excreted in 24 hours.

Signaling Pathways and Experimental Workflows

Vitamin D Receptor (VDR) Signaling Pathway

The biological effects of vitamin D are mediated through the vitamin D receptor (VDR), a nuclear receptor that acts as a transcription factor. High doses of this compound lead to increased levels of its active form, calcitriol (1,25(OH)2D), which can oversaturate this pathway, leading to adverse effects.

VDR_Signaling_Pathway cluster_blood Bloodstream cluster_liver Liver cluster_kidney Kidney cluster_cell Target Cell D3 This compound (Cholecalciferol) DBP_D3 DBP-Vitamin D3 Complex D3->DBP_D3 Binds to DBP Calcifediol Calcifediol (25(OH)D) DBP_D3->Calcifediol Hydroxylation (CYP2R1/CYP27A1) Calcitriol Calcitriol (1,25(OH)2D) DBP_Calcitriol DBP-Calcitriol Complex Calcitriol->DBP_Calcitriol Binds to DBP VDR Vitamin D Receptor (VDR) DBP_Calcitriol->VDR Enters Cell CYP27B1 1α-hydroxylase (CYP27B1) Calcifediol->CYP27B1 Transport to Kidney CYP27B1->Calcitriol Hydroxylation VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR Binds Calcitriol & Heterodimerizes RXR Retinoid X Receptor (RXR) RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) VDR_RXR->VDRE Binds to DNA Gene_Expression Target Gene Expression VDRE->Gene_Expression Regulates Transcription Ca_Homeostasis Calcium Homeostasis Gene_Expression->Ca_Homeostasis e.g., Calcium Transport Proteins

Caption: this compound metabolism and VDR signaling pathway.

Experimental Workflow for Assessing this compound Safety

A typical workflow for assessing the safety of high-dose this compound supplementation in a clinical trial setting involves several key stages.

Experimental_Workflow cluster_screening Screening & Enrollment cluster_baseline Baseline Assessment cluster_intervention Intervention cluster_monitoring Long-Term Monitoring cluster_analysis Data Analysis Inclusion_Criteria Inclusion/Exclusion Criteria Met Informed_Consent Informed Consent Inclusion_Criteria->Informed_Consent Baseline_Vitals Vitals & Physical Exam Informed_Consent->Baseline_Vitals Baseline_Samples Blood & Urine Sample Collection Informed_Consent->Baseline_Samples Randomization Randomization Baseline_Samples->Randomization Supplementation High-Dose D3 or Placebo Administration Randomization->Supplementation Follow_up_Visits Regular Follow-up Visits Supplementation->Follow_up_Visits Adverse_Event_Tracking Adverse Event Reporting Follow_up_Visits->Adverse_Event_Tracking Periodic_Samples Periodic Blood & Urine Collection Follow_up_Visits->Periodic_Samples Statistical_Analysis Statistical Comparison of Adverse Events Adverse_Event_Tracking->Statistical_Analysis Biochemical_Analysis Serum 25(OH)D, Calcium Urinary Calcium Analysis Periodic_Samples->Biochemical_Analysis Biochemical_Analysis->Statistical_Analysis Final_Report Final Safety Report Statistical_Analysis->Final_Report

Caption: Workflow for a long-term this compound safety trial.

References

Bridging the Gap: Validating Animal Model Findings in Human Vitamin D3 Research

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The translation of findings from animal models to human clinical applications is a cornerstone of biomedical research. In the field of vitamin D3, animal models, particularly rodents, have been instrumental in elucidating the physiological roles and metabolic pathways of this essential secosteroid hormone. However, inherent physiological and genetic differences between species necessitate a rigorous validation process to ensure the relevance and applicability of preclinical data to human health. This guide provides an objective comparison of findings from animal models and human studies in this compound research, supported by experimental data and detailed methodologies, to aid in the design and interpretation of translational studies.

Key Metabolic and Genomic Differences

While the fundamental aspects of vitamin D metabolism are conserved across mammals, significant differences exist between commonly used animal models and humans. These discrepancies can influence the outcomes of preclinical studies and their subsequent translation. Mice and humans share many similarities in their genomes and physiology, but variations in the regulation of the Vitamin D Receptor (VDR) gene are a key point of divergence.[1] In humans, the expression of the VDR gene is regulated by other nuclear receptors and their ligands, whereas in mice, the liganded VDR itself primarily autoregulates its gene expression.[2]

Furthermore, the hydroxylation of vitamin D metabolites can differ. For instance, some species preferentially utilize either C23 or C24 hydroxylation pathways for the catabolism of 25-hydroxythis compound (25(OH)D3), while humans use both.[3] It's also important to note that some animals, such as dogs and cats, are unable to synthesize this compound in their skin upon sun exposure, making them entirely dependent on dietary intake.[4]

Comparative Analysis of this compound Supplementation

The response to this compound supplementation can vary significantly between animal models and humans, influenced by factors such as dosage, duration, and baseline vitamin D status. The following tables summarize quantitative data from representative studies in mice and humans.

Table 1: Serum 25(OH)D3 Response to this compound Supplementation in Mice
Mouse StrainDiet/DosageDurationBaseline Serum 25(OH)D3 (nmol/L)Post-Supplementation Serum 25(OH)D3 (nmol/L)Key Findings
C57BL/6J125 IU this compound/kg chow2 monthsNot specified~25 nmol/LLow dose resulted in vitamin D insufficiency.
C57BL/6J1000 IU this compound/kg chow2 monthsNot specified~75 nmol/LStandard diet maintained sufficient levels.
NOD Mice4 IU/day (control)32 weeks~173 nmol/L (at 35 weeks)Not applicableControl group maintained sufficiency.
NOD Mice800 IU/day32 weeksNot specified290 nmol/L (at 35 weeks)High-dose supplementation significantly increased serum levels.[5]
BALB/c400 IU/kg VD312 weeksNot specified~50 nmol/LStrain differences observed in response to supplementation.[6]
C57BL/61500 IU/kg VD312 weeksNot specified>100 nmol/LC57BL/6 mice reached higher serum levels than BALB/c on the same diet.[6]
Table 2: Serum 25(OH)D Response to this compound Supplementation in Humans
Study PopulationDosageDurationBaseline Serum 25(OH)D (nmol/L)Post-Supplementation Serum 25(OH)D (nmol/L)Key Findings
Healthy Adolescents200 IU/day11 weeksNot specifiedNot specifiedComparison of two supplemental doses.[7]
Healthy Adolescents1000 IU/day11 weeksNot specifiedNot specifiedHigher dose expected to result in greater increase.[7]
Healthy AdultsMeta-analysisVaried50.4 (mean)Increase of 37 nmol/L (mean)Response influenced by dose, duration, baseline levels, and age.[8]
South Asian & White European Women15 µg (600 IU)/day (D3) in juice12 weeks~30 nmol/L~52 nmol/L (75% increase)This compound was twice as effective as D2 in raising serum 25(OH)D levels.[9]
HIV-infected Children & Adults4000 IU/day12 weeksNot specifiedNot specifiedDose-finding study to establish safety and efficacy.[10]
HIV-infected Children & Adults7000 IU/day12 weeksNot specifiedNot specifiedHigher dose aimed at achieving rapid repletion.[10]

Experimental Protocols

A clear understanding of the methodologies employed in both animal and human studies is crucial for accurate comparison and interpretation of the data.

Animal Supplementation Studies (Mouse Model)
  • Animals: Specific mouse strains are used (e.g., C57BL/6, BALB/c, NOD) and are typically housed under controlled conditions with a regular light-dark cycle.

  • Diets: Custom-formulated diets with varying concentrations of cholecalciferol (this compound) are a common method of administration. Diets are often purified to control for other nutrients that may interact with vitamin D metabolism.

  • Dosage: Doses are typically provided as International Units (IU) per kilogram of chow or per day.

  • Blood Sampling: Blood is collected via methods such as tail vein, retro-orbital, or cardiac puncture at specified time points.

  • Biochemical Analysis: Serum levels of vitamin D metabolites, primarily 25(OH)D3 and 1,25-dihydroxythis compound (1,25(OH)2D3), are measured using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or enzyme-linked immunosorbent assays (ELISA).

Human Clinical Trials
  • Study Design: Randomized controlled trials (RCTs) are the gold standard, often employing a double-blind, placebo-controlled design.

  • Participants: Eligibility criteria are strictly defined, including age, health status, and baseline vitamin D levels.

  • Supplementation: this compound is administered orally in various forms, such as capsules, tablets, or fortified foods.

  • Blood Sampling: Venous blood samples are collected at baseline and at predetermined intervals throughout the study.

  • Biochemical Analysis: Serum 25(OH)D is the primary biomarker for vitamin D status and is measured using certified methods like LC-MS/MS to ensure accuracy and comparability across studies.[11][12]

Visualizing Key Pathways and Workflows

Understanding the underlying molecular pathways and experimental processes is facilitated by visual representations.

Vitamin_D_Metabolic_Pathway cluster_skin Skin cluster_liver Liver cluster_kidney Kidney / Other Tissues 7-Dehydrocholesterol 7-Dehydrocholesterol This compound (Cholecalciferol) This compound (Cholecalciferol) 7-Dehydrocholesterol->this compound (Cholecalciferol) UVB Light 25-Hydroxythis compound (Calcidiol) 25-Hydroxythis compound (Calcidiol) This compound (Cholecalciferol)->25-Hydroxythis compound (Calcidiol) CYP2R1/CYP27A1 1,25-Dihydroxythis compound (Calcitriol) 1,25-Dihydroxythis compound (Calcitriol) 25-Hydroxythis compound (Calcidiol)->1,25-Dihydroxythis compound (Calcitriol) CYP27B1 (1α-hydroxylase) 25-Hydroxythis compound (Calcidiol)->1,25-Dihydroxythis compound (Calcitriol) Inactive Metabolites Inactive Metabolites 25-Hydroxythis compound (Calcidiol)->Inactive Metabolites CYP24A1 1,25-Dihydroxythis compound (Calcitriol)->Inactive Metabolites CYP24A1 Dietary Intake Dietary Intake Dietary Intake->this compound (Cholecalciferol)

Caption: Canonical this compound metabolic pathway.

Vitamin_D_Signaling_Pathway 1,25(OH)2D3 (Calcitriol) 1,25(OH)2D3 (Calcitriol) VDR Vitamin D Receptor (VDR) 1,25(OH)2D3 (Calcitriol)->VDR Binds to VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR Retinoid X Receptor (RXR) RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) VDR_RXR->VDRE Binds to Target Gene Transcription Target Gene Transcription VDRE->Target Gene Transcription Regulates

Caption: Genomic signaling pathway of this compound.

Experimental_Workflow cluster_animal_model Animal Model cluster_human_trial Human Trial A1 Dietary D3 Supplementation A2 Blood Collection A1->A2 A3 Serum Metabolite Analysis (LC-MS/MS) A2->A3 A4 Tissue Analysis (e.g., Gene Expression) A2->A4 Validation Validation A3->Validation A4->Validation H1 Oral D3 Supplementation H2 Blood Collection H1->H2 H3 Serum Metabolite Analysis (LC-MS/MS) H2->H3 H4 Clinical Outcome Assessment H2->H4 H3->Validation H4->Validation

Caption: Comparative experimental workflow.

Conclusion

Animal models are indispensable tools in this compound research, providing critical insights into its metabolism and physiological effects. However, the successful translation of these findings to humans hinges on a thorough understanding of the inherent species-specific differences. This guide highlights the importance of considering variations in VDR gene regulation, metabolic pathways, and dose-response relationships. By carefully designing preclinical studies that account for these differences and by validating findings through well-controlled human clinical trials, the scientific community can more effectively bridge the gap between animal models and human health, ultimately advancing the development of evidence-based recommendations and therapeutic strategies related to this compound.

References

Safety Operating Guide

Proper Disposal of Vitamin D3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring a safe and compliant laboratory environment necessitates meticulous handling and disposal of all chemical substances, including Vitamin D3 (Cholecalciferol). Due to its acute toxicity, this compound and any materials contaminated with it are classified as hazardous waste and require strict adherence to established disposal protocols. This guide provides essential, step-by-step procedures for the proper disposal of this compound in a research setting.

Immediate Safety and Handling

This compound is acutely toxic and can be fatal if swallowed, inhaled, or comes into contact with skin.[1][2] Therefore, all handling and disposal procedures must be conducted within a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory at all times.[1]

Step-by-Step Disposal Protocol

1. Waste Identification and Classification: All forms of this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, bench paper), must be treated as hazardous waste.[1] Do not mix this compound waste with non-hazardous laboratory trash.[1]

2. Waste Segregation and Collection:

  • Solid Waste: Place all solid materials contaminated with this compound, such as unused compound and contaminated lab supplies (e.g., weighing boats, wipes), into a dedicated and clearly labeled hazardous waste container.[1] The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.[1]

  • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, leak-proof, and shatter-resistant hazardous waste container.[1]

  • Empty Containers: A container that has held this compound is considered hazardous waste unless it is "empty" according to regulatory standards. For acutely hazardous waste, this often requires triple rinsing with a suitable solvent.[3][4] The rinsate must be collected and disposed of as hazardous waste.[4][5]

3. Labeling and Storage: Properly label all hazardous waste containers with "Hazardous Waste" and a full description of the contents, including "this compound" or "Cholecalciferol," the solvent (if any), and estimated concentrations.[1][5] Store these containers in a designated Satellite Accumulation Area (SAA), which should be a secure, well-ventilated area away from general laboratory traffic and incompatible materials.[1][6] Keep waste containers closed at all times, except when adding waste.[1][5]

4. Final Disposal: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor.[1] Adhere to your institution's specific procedures and regulatory requirements, such as those outlined by the EPA.[7][8]

Quantitative Data Summary

While specific disposal-related quantitative thresholds for this compound are not typically published, general hazardous waste regulations provide certain limits for laboratory settings.

ParameterGuidelineCitation
Satellite Accumulation Area (SAA) Limit Up to 55 gallons of hazardous waste or 1 quart of acute hazardous waste.[3][7]
Laboratory Storage Limit (Non-SAA) Some institutions may have lower limits, for instance, 10 or 25 gallons of chemical waste per laboratory.[5][6]
Empty Container Residue No more than 2.5 cm (1 inch) of residue or 3% by weight for containers less than 110 gallons. Acutely hazardous waste containers require triple rinsing.[4]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 Waste Generation & Initial Handling cluster_1 Waste Characterization & Segregation cluster_2 Containerization & Labeling cluster_3 Storage & Final Disposal start This compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_type Determine Waste Type fume_hood->waste_type solid_waste Solid Waste (Contaminated labware, powder) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, rinsate) waste_type->liquid_waste Liquid empty_container Empty this compound Container waste_type->empty_container Container solid_container Place in Labeled, Sealed Solid Hazardous Waste Container solid_waste->solid_container liquid_container Place in Labeled, Sealed Liquid Hazardous Waste Container liquid_waste->liquid_container triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse storage Store in Designated Satellite Accumulation Area (SAA) solid_container->storage liquid_container->storage collect_rinsate Collect Rinsate as Hazardous Liquid Waste triple_rinse->collect_rinsate defaced_container Deface Label & Dispose of as Non-Hazardous Waste triple_rinse->defaced_container collect_rinsate->liquid_container ehs_pickup Request Waste Pickup from Environmental Health & Safety (EHS) storage->ehs_pickup

Caption: this compound Hazardous Waste Disposal Workflow.

References

Essential Safety and Handling Guide for Vitamin D3 (Cholecalciferol)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Vitamin D3. Adherence to these procedural steps is mandatory to mitigate the significant health risks associated with this compound. This compound, or cholecalciferol, is acutely toxic and can be fatal if swallowed, inhaled, or in contact with skin, and may cause organ damage through prolonged or repeated exposure.[1][2][3][4]

Hazard Identification and Data

Understanding the hazardous nature of this compound is the first step in safe handling. The compound is classified with multiple acute and chronic health hazards.

Table 1: Hazard Classification for this compound

Hazard Classification Category Hazard Statement
Acute Toxicity, Oral Category 2 / 3 Fatal or Toxic if swallowed[2][3]
Acute Toxicity, Dermal Category 2 / 3 Fatal or Toxic in contact with skin[2][3]
Acute Toxicity, Inhalation Category 2 Fatal if inhaled[2][3]

| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | Causes damage to organs (Kidney, Bone) through prolonged or repeated exposure[2][4][5] |

Quantitative toxicological data underscores the high potency and risk of this compound.

Table 2: Toxicological Data for this compound (Cholecalciferol)

Test Route Species Value
LD50 Oral Rat 42 mg/kg
LD50 Oral Mouse 42,500 µg/kg
LC50 Inhalation - 0.05 mg/l (ATE)
LD50 Dermal - 50 mg/kg (ATE)
TDLO Oral Child 39 mg/kg / 34W intermittent
LD50 Intraperitoneal Mouse 136 mg/kg

LD50: Lethal Dose, 50%; LC50: Lethal Concentration, 50%; TDLO: Lowest Published Toxic Dose; ATE: Acute Toxicity Estimate. Data sourced from reference[3].

Operational Plan: Handling and Storage

All handling and disposal procedures must be conducted within a certified chemical fume hood to minimize exposure risk.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory for all procedures involving this compound.

Table 3: Required Personal Protective Equipment (PPE)

PPE Category Item Specifications and Use
Eye and Face Safety Goggles & Face Shield Chemical splash goggles meeting OSHA 29 CFR 1910.133 or European Standard EN166 are required.[5] A face shield should be worn in addition to goggles when there is a splash or aerosol generation risk.[2][6]
Hand Double Gloving Handle with chemical-resistant gloves inspected prior to use.[2][7] An inner nitrile glove with a second, heavier-duty glove (e.g., neoprene or butyl rubber) over it is recommended. Change gloves immediately upon contamination.[6]
Body Dedicated Lab Coat & Apron Wear a protective suit or a dedicated, non-porous lab coat.[6][7] A chemical-resistant apron should be worn over the lab coat when handling larger quantities.[6] Contaminated clothing must be removed immediately and washed before reuse.[4][7]
Respiratory Respirator A NIOSH/MSHA or European Standard EN 149 approved respirator with a P100 cartridge is required for handling powders or any procedure that may generate aerosols or dust.[2][5][6] Fit-testing is mandatory for all users.

| Footwear | Closed-toe Shoes | Sturdy, closed-toe shoes that cover the entire foot are mandatory in the laboratory.[6] |

Step-by-Step Handling Protocol
  • Engineering Controls : Always work within a chemical fume hood.[1][4] Ensure adequate ventilation is available for the work area.[5][8]

  • Avoid Exposure : Do not get the compound in eyes, on skin, or on clothing.[5][9] Do not breathe dust, vapor, mist, or gas.[2][5]

  • Hygiene Practices : Wash hands and face thoroughly after handling.[4][9] Do not eat, drink, or smoke in the work area.[4][7] Apply preventive skin protection.[4]

  • Safe Transfer : When transferring materials, use appropriate grounding and bonding procedures to prevent static discharge, especially with flammable solutions.[9]

  • First Aid : In case of exposure, seek immediate medical attention.

    • Skin : Immediately wash with water and soap and rinse thoroughly.[3] Take off all contaminated clothing.[4]

    • Eyes : Rinse opened eyes for several minutes under running water.[3]

    • Inhalation : Move the person to fresh air. If breathing stops, provide artificial respiration.[4]

    • Ingestion : Do NOT induce vomiting. Call a physician or poison control center immediately.[3][5]

Storage Plan

Proper storage is critical to maintaining the stability of this compound and ensuring safety.

  • Container : Keep the container tightly closed in a dry, well-ventilated place.[2][4][5]

  • Environment : Store in a cool, refrigerated place, protected from light and heat.[5][7][8]

  • Security : Store locked up or in an area accessible only to qualified and authorized personnel.[4][7]

  • Incompatibilities : Store away from strong oxidizing agents, acid anhydrides, and acid chlorides.[5]

Disposal Plan

All waste contaminated with this compound is considered hazardous and must be handled accordingly to prevent environmental contamination and health risks.[1][6]

Step-by-Step Disposal Protocol
  • Waste Identification : Classify all this compound, including pure compound, contaminated lab supplies (gloves, pipette tips, bench paper), and solutions as hazardous waste.[1] Do not mix with non-hazardous laboratory trash.[1]

  • Waste Segregation and Collection :

    • Solid Waste : Place all contaminated solid items into a dedicated, clearly labeled, leak-proof hazardous waste container with a secure lid.[1][6]

    • Liquid Waste : Collect all contaminated liquids in a dedicated, sealed, shatter-resistant, and chemical-resistant hazardous waste container.[1][6]

    • Sharps : Dispose of contaminated sharps in a designated, puncture-resistant sharps container for hazardous chemical waste.[6]

  • Labeling : Clearly label all waste containers as "Hazardous Waste" and identify the contents, including "this compound (Cholecalciferol)" and any solvents.[1]

  • Storage of Waste : Store waste containers in a secure, well-ventilated Satellite Accumulation Area (SAA), away from general lab traffic and incompatible materials. Keep containers closed except when adding waste.[1]

  • Final Disposal : Arrange for collection through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][6] An alternative for some solutions is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator with a scrubber.[2]

Experimental Protocols

The safety data sheets and handling guides used to compile this information are based on the established hazardous properties of this compound. They cite toxicological data such as LD50 values but do not provide detailed experimental methodologies for how this data was generated. These values are typically determined through standardized toxicology studies regulated by government and international bodies.

Workflow Visualization

The following diagram illustrates the essential workflow for safely handling and disposing of this compound in a laboratory setting.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_disposal 3. Disposal Phase A Risk Assessment (Review SDS) B Don Required PPE (Gloves, Goggles, Lab Coat, Respirator) A->B C Work in Chemical Fume Hood B->C Proceed to Handling D Perform Experiment (Weighing, Dissolving, etc.) C->D E Store Compound Securely (Cool, Dry, Dark, Locked) D->E F Segregate Hazardous Waste D->F Generate Waste G Solid Waste (Gloves, Tips, Paper) F->G H Liquid Waste (Solutions, Rinsate) F->H I Sharps Waste (Needles, Blades) F->I J Store Waste in Labeled, Sealed Containers in SAA G->J H->J I->J K Contact EHS for Final Disposal J->K

Caption: Safe Handling and Disposal Workflow for this compound.

References

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